molecular formula C14H23ClN2O3 B5590528 C14H23ClN2O3

C14H23ClN2O3

カタログ番号: B5590528
分子量: 302.80 g/mol
InChIキー: KENHWOIIWRAICB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atenolol Hydrochloride, with the molecular formula C14H23ClN2O3, is a selective beta-1 adrenergic receptor blocker compound of significant interest in cardiovascular and pharmacological research . As a research reagent, it is primarily used to investigate mechanisms of action involving beta-1 receptors in the heart, which are crucial for understanding and modulating heart rate and contractility. Its selective antagonism allows scientists to dissect the specific pathways of the adrenergic system, making it a valuable tool for in vitro studies focused on hypertension, cardiac arrhythmias, and ischemic heart conditions. The hydrochloride salt form enhances the stability and solubility of the compound, facilitating its application in various experimental buffers and solutions. Researchers utilize this compound to study G-protein coupled receptor (GPCR) signaling, calcium handling in cardiomyocytes, and the physiological effects of sympathetic nervous system inhibition. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic purposes or for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-14(2,3)16-8-10-6-5-7-11(18-4)13(10)19-9-12(15)17;/h5-7,16H,8-9H2,1-4H3,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENHWOIIWRAICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

C14H23ClN2O3 synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis and Characterization of C14H23ClN2O3 (Metoclopramide)

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound with the molecular formula C14H23ClN2O3, commonly known as Metoclopramide. Developed for researchers, scientists, and professionals in drug development, this document details a robust synthetic pathway, explains the causal reasoning behind experimental choices, and presents a suite of self-validating analytical protocols for structural confirmation and purity assessment. The guide integrates field-proven insights with authoritative references to ensure technical accuracy and practical applicability. Key data are summarized in structured tables, and complex workflows are visualized through detailed diagrams to facilitate understanding and implementation.

Introduction: Unveiling Metoclopramide (C14H23ClN2O3)

Metoclopramide is a substituted benzamide with the chemical name 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. First described in 1964, it has become a cornerstone medication primarily used for its prokinetic and anti-emetic properties.[1] It functions by antagonizing dopamine D2 receptors and, at higher doses, also blocking serotonin 5-HT3 receptors in the central nervous system and the gastrointestinal (GI) tract.[1] This dual mechanism of action makes it effective in treating nausea and vomiting associated with chemotherapy, surgery, and various GI disorders.[1][2]

The therapeutic importance of Metoclopramide necessitates reliable and efficient methods for its synthesis and rigorous characterization to ensure its quality, purity, and safety for pharmaceutical use. This guide provides a detailed framework for achieving these objectives, grounded in established chemical principles and analytical standards.

Synthesis of Metoclopramide: A Guided Pathway

The synthesis of Metoclopramide can be approached through several routes. The pathway detailed here is an industrially relevant and well-documented method that proceeds via the amidation of a substituted benzoic acid derivative. This approach is favored for its high yields and manageable reaction conditions.

Synthetic Strategy and Core Reaction

The core of this synthesis is the formation of an amide bond between the carboxylic acid group of 4-amino-5-chloro-2-methoxybenzoic acid (VIII) and the primary amine of N,N-diethylethylenediamine (IV). To facilitate this condensation, an activating agent is employed to convert the carboxylic acid into a more reactive intermediate, thereby enabling the nucleophilic attack by the diamine.

G cluster_reaction Reaction Conditions cluster_product Final Product A 4-amino-5-chloro-2-methoxybenzoic acid (VIII) E Metoclopramide (I) (C14H23ClN2O3) A->E B N,N-diethylethylenediamine (IV) B->E C Phosphorus Trichloride (PCl3) Activating Agent C->E Activates D Inert Solvent (e.g., Toluene) High Yield D->E

Caption: High-level overview of the Metoclopramide synthesis reaction.

Detailed Experimental Protocol

This protocol describes the condensation reaction to yield Metoclopramide.[3]

Materials and Reagents:

  • 4-amino-5-chloro-2-methoxybenzoic acid (VIII)

  • N,N-diethylethylenediamine (IV)

  • Phosphorus trichloride (PCl₃)

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 4-amino-5-chloro-2-methoxybenzoic acid (VIII) in dry toluene.

    • Causality: Toluene is used as an aprotic solvent to prevent side reactions with the activating agent and allows for heating to drive the reaction to completion.

  • Activation of Carboxylic Acid: While stirring the suspension, slowly add phosphorus trichloride (PCl₃) via the dropping funnel. A slight exotherm may be observed.

    • Expertise: PCl₃ is a highly effective activating agent that converts the carboxylic acid into a more reactive acid chloride or a related species in situ, making it susceptible to nucleophilic attack. This direct activation method is often high-yielding.[3]

  • Amine Addition: Following the activation step, add N,N-diethylethylenediamine (IV) to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting carboxylic acid spot indicates the reaction is nearing completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding water. c. Basify the aqueous layer with a sodium hydroxide solution to deprotonate the amine groups of the product, rendering it soluble in the organic phase. d. Separate the organic layer and wash it with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Metoclopramide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline powder.[4] The purity of the final product should be confirmed by the characterization methods detailed below.

Comprehensive Characterization of Metoclopramide

A multi-faceted analytical approach is required to unambiguously confirm the structure of the synthesized C14H23ClN2O3 and to determine its purity. This serves as a self-validating system, where data from orthogonal techniques converge to provide a complete profile of the compound.

G cluster_structural Structural Elucidation cluster_purity Purity & Properties A Synthesized Metoclopramide Sample B Mass Spectrometry (MS) Confirms Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Defines C-H Framework A->C D Infrared (IR) Spectroscopy Identifies Functional Groups A->D E HPLC Analysis Quantifies Purity A->E F Melting Point Determination Assesses Purity A->F G Verified Metoclopramide (C14H23ClN2O3) B->G C->G D->G E->G F->G

Caption: Logical workflow for the comprehensive characterization of Metoclopramide.

Spectroscopic Characterization

3.1.1. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing primary evidence of a successful synthesis.

  • Protocol: A sample is dissolved in a suitable solvent (e.g., methanol) and analyzed using an Electrospray Ionization (ESI) source coupled to a mass analyzer.

  • Expected Result: The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 300.15, consistent with the molecular formula C₁₄H₂₄ClN₂O₃⁺. Isotopic peaks corresponding to the presence of ³⁷Cl should also be observable.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the Metoclopramide molecule.

  • Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or with an ATR accessory.

  • Data Interpretation: The presence of characteristic absorption bands confirms the molecular structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300-3100N-H StretchSecondary Amide (-NH-)
2970-2850C-H StretchAliphatic (-CH₂, -CH₃)
~1630C=O Stretch (Amide I)Amide (-C=O)
~1590, ~1480C=C StretchAromatic Ring
~1540N-H Bend (Amide II)Amide (-NH-)
~1250C-O StretchAryl Ether
~800-700C-Cl StretchAryl Chloride

Table 1: Key IR Absorption Bands for Metoclopramide.

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule, serving as the definitive method for structural confirmation.

  • Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.

  • Expected ¹H NMR Spectrum (Illustrative):

    • ~7.8 ppm (s, 1H): Aromatic proton ortho to the amide.

    • ~6.3 ppm (s, 1H): Aromatic proton ortho to the amino group.

    • ~4.5 ppm (s, 2H): -NH₂ protons of the primary amine.

    • ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • ~3.5 ppm (q, 2H): -CH₂- protons adjacent to the amide nitrogen.

    • ~2.6 ppm (t, 2H): -CH₂- protons adjacent to the tertiary amine.

    • ~2.5 ppm (q, 4H): -CH₂- protons of the ethyl groups on the tertiary amine.

    • ~1.0 ppm (t, 6H): -CH₃ protons of the ethyl groups.

  • Expected ¹³C NMR Spectrum: The spectrum should show 14 distinct carbon signals corresponding to the molecular structure, including signals for the amide carbonyl (~165 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~56 ppm), and aliphatic carbons (12-52 ppm).

Chromatographic Purity Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a pharmaceutical compound. A validated reversed-phase HPLC (RP-HPLC) method is essential for quality control.[5][6]

Protocol for Purity Determination:

ParameterConditionRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides excellent separation for moderately polar compounds like Metoclopramide.
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted)A common mobile phase for RP-HPLC, allowing for good peak shape and resolution.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns, ensuring efficient separation.
Detection UV at a specific wavelength (e.g., 215 nm or 260 nm)[5][6]Metoclopramide has a strong UV chromophore, enabling sensitive detection.
Injection Volume 20 µLA typical volume for analytical HPLC.
Column Temp. Ambient or controlled (e.g., 30 °C)Maintains consistent retention times.

Table 2: Recommended HPLC Method Parameters.

  • Validation & Quantification: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the synthesized compound should match that of a certified reference standard.

Conclusion

This guide has outlined a robust and reliable framework for the synthesis and comprehensive characterization of C14H23ClN2O3 (Metoclopramide). The presented synthetic protocol, based on the activation of a benzoic acid derivative followed by amidation, offers an efficient route to the target molecule. The multi-technique characterization workflow, incorporating MS, IR, NMR, and HPLC, establishes a self-validating system to confirm the chemical identity and ensure the high purity of the final product. By explaining the rationale behind procedural steps and analytical methods, this document serves as a practical and educational resource for professionals engaged in pharmaceutical synthesis and quality control.

References

  • An Improved Synthesis of Metoclopramide. J-Stage. [Link]

  • A Template for Drug Discovery - Metoclopramide. JSciMed Central. [Link]

  • FORMULATION AND IN VITRO CHARACTERIZATION OF METOCLOPRAMIDE LOZENGES BY USING THE QUALITY BY DESIGN (QBD) APPROACH. Universal Journal of Pharmaceutical Research. [Link]

  • Formulation and evaluation of metoclopramide hydrochloride transdermal patch. Research Publish Journals. [Link]

  • A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. ResearchGate. [Link]

  • Simultaneous HPLC determination of ergosterol and 22,23-dihydroergosterol in Flammulina velutipes sterol-loaded microemulsion. PubMed. [Link]

  • HPLC Determination of Cilostazol in Tablets, and Its Validation. ResearchGate. [Link]

Sources

Comprehensive Physicochemical and Pharmacological Profiling of C14H23ClN2O3 (Atenolol Hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound C14H23ClN2O3 , universally recognized in cardiovascular pharmacology as Atenolol Hydrochloride , is a highly selective β1-adrenergic receptor antagonist[1]. Engineered to manage hypertension, angina pectoris, and acute myocardial infarction, its salified hydrochloride form is specifically designed to overcome the poor aqueous solubility of the free base, thereby optimizing its pharmacokinetic profile and bioavailability. This technical guide synthesizes the molecular architecture, synthetic pathways, receptor binding mechanics, and analytical workflows required for the rigorous development and quality control of this critical Active Pharmaceutical Ingredient (API).

Molecular Architecture and Physicochemical Profiling

The physicochemical properties of an API dictate its formulation strategy, stability, and dissolution kinetics. Atenolol hydrochloride is the salified form of the free base atenolol (C14H22N2O3), featuring a hydrophilic side chain that imparts significant cardioselectivity[1].

The molecule possesses a single stereogenic center at the hydroxyl-bearing carbon of the aliphatic side chain[2]. While it is synthesized and administered clinically as a racemic mixture, stereoselective studies indicate that the (S)-enantiomer (eutomer) exhibits approximately 20-fold greater affinity for the β1-receptor compared to the (R)-enantiomer (distomer)[3].

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide hydrochloride[1]
Molecular Formula C14H23ClN2O3 (or C14H22N2O3 · HCl)[1]
Molecular Weight 302.8 g/mol [1]
CAS Registry Number 51706-40-2[1]
Appearance White to off-white crystalline powder
Melting Point (DSC) ~152–154 °C (Endothermic peak corresponding to phase transition)
Solubility Profile Freely soluble in water and DMSO; practically insoluble in ether[1]
Chirality One chiral center; exists as (R) and (S) enantiomers[2]

Synthetic Pathways and Mechanistic Insights

The industrial synthesis of atenolol hydrochloride is a highly controlled, multi-step process that demands precise stoichiometric and thermodynamic management to minimize the formation of dimeric by-products[2].

  • Epoxidation (O-Alkylation): The synthesis initiates with the alkylation of 4-hydroxyphenylacetamide using epichlorohydrin. This reaction is catalyzed by an alkali metal hydroxide and a phase-transfer catalyst, yielding a reactive glycidyl ether intermediate[2].

  • Amination (Nucleophilic Ring-Opening): The epoxide ring of the glycidyl ether is subjected to a nucleophilic attack by isopropylamine. The regioselective opening of the epoxide ring introduces the critical beta-amino alcohol pharmacophore, yielding crude atenolol free base[2].

  • Salification: The crude free base is dissolved in an aqueous or alcoholic solvent and treated with hydrochloric acid. The protonation of the secondary amine drives the precipitation of atenolol hydrochloride, which is subsequently purified using activated carbon and recrystallization[2].

Synthesis A 4-hydroxyphenylacetamide C Glycidyl Ether Intermediate A->C Alkylation B Epichlorohydrin B->C E Atenolol Free Base C->E Ring-Opening D Isopropylamine D->E G Atenolol Hydrochloride (C14H23ClN2O3) E->G Salification F Hydrochloric Acid F->G

Synthetic workflow of Atenolol Hydrochloride from 4-hydroxyphenylacetamide.

Pharmacodynamics and Receptor Binding Mechanics

Atenolol hydrochloride is classified as a cardioselective β1-adrenergic antagonist. At therapeutic doses, it preferentially binds to β1-receptors located predominantly in the myocardium, with minimal cross-reactivity at β2-receptors in bronchial and vascular smooth muscle.

Mechanistic Causality: By competitively occupying the β1-receptor binding pocket, atenolol sterically hinders endogenous catecholamines (epinephrine and norepinephrine). This blockade prevents the conformational change required to activate the Gs-protein. Consequently, adenylyl cyclase remains inactive, halting the conversion of ATP to cyclic AMP (cAMP). The suppression of cAMP prevents the activation of Protein Kinase A (PKA), which normally phosphorylates L-type calcium channels. The resulting decrease in intracellular calcium influx directly attenuates cardiac chronotropy (heart rate) and inotropy (contractility), lowering myocardial oxygen demand.

Pathway Agonist Catecholamines Receptor Beta-1 Receptor Agonist->Receptor Activates Antagonist Atenolol HCl Antagonist->Receptor Inhibits Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cardiac Contraction PKA->Response

Beta-1 adrenergic signaling pathway and competitive inhibition by Atenolol.

Analytical and Quality Control Workflows

To ensure the scientific integrity and regulatory compliance of Atenolol Hydrochloride batches, robust, self-validating analytical methodologies must be employed.

Protocol A: HPLC Assay for Quantification and Impurity Profiling

This protocol is designed to quantify the API and separate it from synthesis impurities (e.g., dimeric by-products).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Phosphate Buffer (pH 6.5 ± 0.1) and Acetonitrile in a 55:45 (v/v) ratio[4].

    • Causality: The pH of 6.5 is strictly required to maintain the secondary aliphatic amine (pKa ~9.6) in a fully ionized state. This prevents secondary electrostatic interactions with residual unendcapped silanol groups on the stationary phase, which would otherwise cause severe peak tailing and compromise integration accuracy.

  • Stationary Phase: Utilize a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve 10 mg of Atenolol Hydrochloride in 100 mL of the mobile phase to create a 100 ppm stock solution. Sonicate for 10 minutes to ensure complete dissolution[4].

  • Chromatographic Execution: Inject 20 µL of the sample at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector set to 225 nm[4].

    • Causality: The 225 nm wavelength corresponds to the optimal π-π* transition of the substituted aromatic ring in the atenolol structure, providing maximum signal-to-noise ratio and sensitivity[4].

Protocol B: Chiral Resolution of (S)-Atenolol via Diastereomeric Crystallization

For researchers isolating the active eutomer from the racemic mixture.

  • Salt Formation: Dissolve racemic atenolol free base and a chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) in heated methanol[3].

  • Controlled Cooling: Induce cooling to 5°C at a strict rate of 0.5°C/min.

    • Causality: A slow, controlled cooling ramp minimizes supersaturation. This thermodynamic control promotes the selective nucleation and crystal growth of the less soluble diastereomeric salt, leaving the distomer in the mother liquor[3].

  • Isolation: Isolate the precipitate via vacuum filtration and wash with cold methanol.

  • Liberation and Salification: Treat the isolated salt with aqueous NaOH to liberate the enantiopure (S)-atenolol free base. Extract into an organic phase, then purge with anhydrous HCl gas to precipitate pure (S)-Atenolol Hydrochloride[3].

References

  • Title: Buy Atenolol hydrochloride | 51706-40-2 | >98% - Smolecule Source: Smolecule URL
  • Title: Atenolol hydrochloride - AERU - University of Hertfordshire Source: University of Hertfordshire URL
  • Title: US5223646A - Process for producing optically active atenolol and intermediate thereof Source: Google Patents URL
  • Title: Determination of Atenolol in Pharmaceutical Preparations and Environmental Wastewater Samples Source: OASK Publishers URL

Sources

Whitepaper: A Multi-Tiered Strategy for Screening the Biological Activity of C14H23ClN2O3 (Metoclopramide) for Drug Repurposing and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical formula C14H23ClN2O3 corresponds to Metoclopramide, a well-established pharmaceutical agent primarily used for its prokinetic and antiemetic properties.[1][2][3] Its mechanism of action is understood to involve antagonism of dopamine D2 and serotonin 5-HT3 receptors, along with agonism of 5-HT4 receptors.[2][4] While effective, Metoclopramide is associated with significant side effects, including potentially irreversible tardive dyskinesia, suggesting a broader range of biological interactions than is commonly appreciated.[1][5]

This technical guide abandons the premise of de novo discovery and instead presents a sophisticated, multi-tiered screening cascade designed for two primary objectives:

  • Drug Repurposing: To systematically identify novel therapeutic applications for Metoclopramide by screening for previously uncharacterized biological activities.

  • Polypharmacology & Safety Profiling: To comprehensively map the compound's off-target interactions, providing a deeper understanding of its complex pharmacology and the molecular basis of its adverse effects.

We will proceed from cost-effective, hypothesis-generating in silico methods to targeted in vitro assays and broad phenotypic screens, culminating in a robust hit validation workflow. This framework serves as a blueprint for extracting maximum value from an existing chemical entity, a cornerstone of modern drug development.

Part 1: In Silico Profiling and Hypothesis Generation

The initial phase of our screening cascade leverages computational tools to build a comprehensive predictive profile of Metoclopramide. This in silico approach is fundamental for prioritizing experimental resources by generating testable hypotheses about the compound's potential targets, metabolic liabilities, and toxicities.[6][7][8]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before embarking on wet-lab experiments, we must understand the compound's predicted pharmacokinetic and safety profile. Early assessment of ADMET properties can preemptively flag potential liabilities that could lead to late-stage failures.[9]

Methodology: Utilize a consensus approach by submitting the Metoclopramide structure (SMILES: Clc1cc(c(OC)cc1N)C(=O)NCCN(CC)CC) to multiple web-based platforms.[2]

Recommended Tools:

  • pkCSM: Predicts a wide range of pharmacokinetic properties using graph-based signatures.[6][9]

  • SwissADME: Offers robust models for physicochemical properties, pharmacokinetics, and drug-likeness.[6]

  • ADMET-AI: A fast, open-source platform that compares predictions against known drugs in DrugBank.[10]

  • ADMET Predictor®: A commercial platform known for its high-quality models trained on extensive datasets.[11]

Data Presentation: The predicted properties should be consolidated into a summary table for clear analysis.

Property Class Parameter Predicted Value Interpretation / Implication
Physicochemical Molecular Weight299.80 g/mol Compliant with Lipinski's Rule of Five.[2]
XLogP32.6Good balance of hydrophilicity/lipophilicity.[12]
H-Bond Donors/Acceptors2 / 5Favorable for target binding.
Absorption Caco-2 PermeabilityPredicted HighSuggests good oral absorption potential.
P-gp SubstratePredicted Yes/NoInfluences bioavailability and drug-drug interactions.
Metabolism CYP2D6 SubstratePredicted YesAligns with known metabolic pathways.[3]
CYP InhibitorPredict for 1A2, 2C9, 2C19, 2D6, 3A4Critical for predicting drug-drug interactions.
Toxicity hERG InhibitionPredicted Yes/NoKey indicator for potential cardiotoxicity.
Ames MutagenicityPredicted NoSuggests low likelihood of being mutagenic.
HepatotoxicityPredicted Yes/NoGuides selection of in vitro toxicology assays.

Table 1: Example output from a consensus ADMET prediction for Metoclopramide. Predicted values are illustrative.

Target Prediction and Expansion

The core of the hypothesis-generation phase is "target fishing," where computational algorithms predict potential molecular targets based on the ligand's structure. This allows us to look beyond the known D2, 5-HT3, and 5-HT4 receptors.

Methodology: Employ both ligand-based and structure-based methods to generate a robust list of potential off-targets.

  • Ligand-Based Screening: These methods compare the 2D/3D structure of Metoclopramide to databases of known active molecules. Tools like SwissTargetPrediction and SuperPred can predict target classes (e.g., GPCRs, kinases, enzymes, ion channels).

  • Structure-Based Screening (Inverse Docking): This involves docking the Metoclopramide structure against a library of protein binding sites to predict binding affinities.[13][14]

Workflow Visualization: The following diagram outlines the logical flow of the in silico screening phase.

In_Silico_Workflow cluster_0 Input cluster_1 In Silico Analysis cluster_2 Output & Hypothesis Generation Metoclopramide Metoclopramide Structure (SMILES/SDF) ADMET ADMET Prediction (pkCSM, SwissADME, ADMET-AI) Metoclopramide->ADMET TargetPred Target Prediction (SwissTargetPrediction, Inverse Docking) Metoclopramide->TargetPred PK_Profile Predicted PK & Safety Profile ADMET->PK_Profile Target_List Prioritized List of Potential Off-Targets TargetPred->Target_List Hypothesis Testable Hypotheses for In Vitro Screening PK_Profile->Hypothesis Target_List->Hypothesis

Caption: In Silico screening workflow for Metoclopramide.

Part 2: In Vitro Target-Based Screening

This phase translates the hypotheses generated in silico into focused, quantitative biological assays. We will employ a two-pronged approach: confirmatory assays to validate our experimental systems using Metoclopramide's known pharmacology, and exploratory assays to investigate novel, predicted targets.

Confirmatory Assays (System Validation)

It is critical to establish a robust baseline by confirming the known activities of Metoclopramide. These assays serve as positive controls, validating the sensitivity and reliability of our protocols before proceeding to exploratory screening.

  • Dopamine D2 Receptor (D2R) Antagonism:

    • Scientific Rationale: D2R is a Gi-coupled GPCR. Antagonism blocks the dopamine-induced inhibition of adenylyl cyclase, leading to a measurable increase in intracellular cAMP.[15][16]

    • Assay: A cell-based cAMP assay using a CHO or HEK293 cell line stably expressing human D2R. The Promega GloSensor™ assay is a suitable platform.[17]

  • Serotonin 5-HT3 Receptor Antagonism:

    • Scientific Rationale: The 5-HT3 receptor is a ligand-gated ion channel. Antagonism blocks serotonin-induced cation influx, which can be measured as a change in intracellular calcium or membrane potential.[2]

    • Assay: A fluorescent calcium flux assay, such as the FLIPR® Calcium Assay, in a cell line endogenously or recombinantly expressing the 5-HT3 receptor.[17]

  • Serotonin 5-HT4 Receptor Agonism:

    • Scientific Rationale: The 5-HT4 receptor is a Gs-coupled GPCR. Agonism stimulates adenylyl cyclase, causing an increase in cAMP.[2]

    • Assay: A cell-based cAMP assay (similar to the D2R assay) using a cell line expressing human 5-HT4R.

Exploratory Assays (Hypothesis Testing)

Based on the prioritized list from the in silico analysis, we will now screen Metoclopramide against novel putative targets. The following protocol for a generic enzyme inhibition assay is illustrative and should be adapted for the specific target class (e.g., kinase, protease, phosphatase) predicted.

Protocol: General Enzymatic Inhibition Assay

This protocol provides a framework for determining the IC50 value of a compound against a purified enzyme.[18][19]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Metoclopramide in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer, starting from 100 µM. Ensure the final DMSO concentration in the assay is consistent and typically ≤1%.

    • Prepare solutions of the purified target enzyme and its corresponding substrate at optimal concentrations (often 1x-2x Km for the substrate), as determined in preliminary experiments.[18]

    • Prepare positive control inhibitor solution (a known inhibitor of the target enzyme).

  • Assay Procedure (96- or 384-well plate format):

    • Add assay buffer to all wells.

    • Add vehicle (assay buffer with equivalent % DMSO) to control wells.

    • Add positive control inhibitor to its designated wells.

    • Add the Metoclopramide dilution series to the test wells.

    • Add the enzyme solution to all wells except the "no enzyme" blank.

    • Pre-incubate the plate for 15-30 minutes at the optimal temperature (e.g., 25°C or 37°C) to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the reaction progress kinetically or at a fixed endpoint using a microplate reader (detecting absorbance, fluorescence, or luminescence as appropriate for the assay).[20]

  • Data Analysis:

    • Subtract the background signal (no enzyme blank).

    • Calculate the percent inhibition for each Metoclopramide concentration relative to the vehicle control (0% inhibition) and a no-activity control (100% inhibition).

    • Fit the resulting dose-response data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Phenotypic and Target-Agnostic Screening

While target-based screening is powerful for testing specific hypotheses, phenotypic screening can uncover unexpected biological activities without a priori knowledge of the molecular target.[21][22] This approach is invaluable for drug repositioning, as it assesses the compound's effect in a more complex, cellular context.

High-Content Cellular Imaging

High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a rich, multi-parametric readout of a compound's effects.

Methodology:

  • Cell Panel: Screen Metoclopramide against a diverse panel of human cell lines to maximize the chances of finding a cell type-specific effect. A suitable panel could include:

    • Hepatocellular carcinoma (e.g., HepG2) for hepatotoxicity.

    • Neuronal cell line (e.g., SH-SY5Y) for neurotoxicity/neuroactivity.

    • A panel of cancer cell lines (e.g., NCI-60) for anti-proliferative activity.

    • Primary-like cells (e.g., hTERT-RPE1) for general cytotoxicity.

  • Multiplexed Assay: Use a combination of fluorescent dyes to measure key cytotoxicity and cell health indicators in a single experiment.

    • Nuclei Stain (e.g., Hoechst 33342): For cell counting and nuclear morphology.

    • Cell Viability/Membrane Permeability (e.g., Calcein-AM/Propidium Iodide): To distinguish live from dead cells.

    • Mitochondrial Health (e.g., TMRM): To measure mitochondrial membrane potential.

    • Apoptosis Marker (e.g., CellEvent™ Caspase-3/7 Green): To detect programmed cell death.

Antimicrobial Activity Screening

Many small molecule drugs exhibit unexpected antimicrobial properties. Screening Metoclopramide against a panel of pathogenic bacteria and fungi is a straightforward and high-value repositioning strategy.[23][24]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Strain Selection: Use a panel of clinically relevant microbes, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) species.

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of Metoclopramide in appropriate microbial growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the microbial culture to each well.

  • Controls: Include a positive control (no drug), a negative control (no microbes), and a positive drug control (e.g., ampicillin, fluconazole).

  • Incubation: Incubate the plates at the optimal growth temperature (e.g., 37°C for 18-24 hours).

  • Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Part 4: Hit Validation and Decision Logic

A "hit" from any primary screen is merely the starting point. A rigorous validation cascade is essential to confirm the activity, rule out experimental artifacts, and establish a clear path forward.

Key Validation Steps:

  • Hit Confirmation: Re-test the primary hit in the same assay to ensure reproducibility.

  • Dose-Response Analysis: Perform a full dose-response experiment (e.g., 11-point curve) to determine potency (IC50/EC50) and assess the quality of the curve (slope, R²).

  • Orthogonal Assay: Validate the hit in a secondary assay that relies on a different technology or biological readout. For example, if a kinase inhibition hit was found using a biochemical assay, a cell-based assay measuring the phosphorylation of a known substrate of that kinase would be an excellent orthogonal test.

  • Selectivity Profiling: For a confirmed, potent hit, it is crucial to assess its selectivity. If Metoclopramide is found to inhibit a new kinase, it should be screened against a panel of related kinases to determine if the effect is specific or promiscuous.

Decision-Making Workflow:

Hit_Validation_Workflow Start Primary 'Hit' Identified (From Target-based or Phenotypic Screen) Confirm Re-test in Primary Assay (Single concentration, n=3) Start->Confirm DoseResp Generate Dose-Response Curve (Determine IC50/EC50) Confirm->DoseResp PotencyCheck Is Potency Sufficient? (e.g., IC50 < 10 µM) DoseResp->PotencyCheck Orthogonal Test in Orthogonal Assay PotencyCheck->Orthogonal Yes Discard Discard / De-prioritize PotencyCheck->Discard No ConfirmCheck Is Hit Confirmed? Orthogonal->ConfirmCheck Selectivity Profile Against Related Targets (e.g., Kinase Panel) ConfirmCheck->Selectivity Yes ConfirmCheck->Discard No Validated Validated Hit for Repurposing/MoA Studies Selectivity->Validated

Caption: Decision tree for hit validation and progression.

References

  • Vertex AI Search. Metoclopramide.
  • Wikipedia. Metoclopramide. [Link]

  • NCBI Bookshelf. Metoclopramide - StatPearls. [Link]

  • ResearchGate. ADMET PREDICTORS ARE THE TOOLS FOR THE ENHANCEMENT OF DRUG DESIGN AND DEVELOPMENT: A SYSTEMATIC REVIEW. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • PMC. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. [Link]

  • IntechOpen. Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [Link]

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • PubMed. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • PubChem. Metoclopramide | C14H22ClN3O2 | CID 4168. [Link]

  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Biocompare. Cell-based Assays for GPCR Activity. [Link]

  • Pendopharm. Metoclopramide Tablets, USP 5 mg and 10 mg - PRODUCT MONOGRAPH. [Link]

  • PMC. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • PubMed. In silico design of small molecules. [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]

  • PMC. In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. [Link]

  • NPS MedicineWise. APO-Metoclopramide. [Link]

  • BioSolveIT. In Silico Drug Screening. [Link]

  • ACS Publications. In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation | Journal of Chemical Information and Modeling. [Link]

  • OUCI. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • MDPI. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. [Link]

  • PMC. A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens. [Link]

  • MDPI. Biological Activities of Lichen-Derived Monoaromatic Compounds. [Link]

  • PubMed. Nordihydroguaiaretic Acid Analogues: Their Chemical Synthesis and Biological Activities. [Link]

  • PMC. Anticancer Activity of Continentalic Acid in B-Cell Lymphoma. [Link]

  • ResearchGate. Identification of Glycoside Compounds from Tobacco by High Performance Liquid Chromatography/Electrospray Ionization Linear Ion-Trap Tandem Mass Spectrometry Coupled with Electrospray Ionization Orbitrap Mass Spectrometry. [Link]

Sources

Advanced Methodologies in Novel Chloro-Nitrogen Organic Compound Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of chloro-nitrogen (N–Cl) organic compounds is a cornerstone in modern organic chemistry. These compounds serve as critical intermediates for pharmaceuticals, agrochemicals, and self-immolative prodrugs. Historically, the generation of N–Cl bonds relied on hazardous, toxic, or unstable reagents such as chlorine gas (Cl₂) or tert-butyl hypochlorite. As a Senior Application Scientist, I have observed and implemented a paradigm shift toward greener, safer, and highly atom-efficient methodologies. This guide dissects the mechanistic rationale and operational execution of modern N-chlorination, focusing on stable solid reagents, in situ generation, and continuous flow technologies.

Mechanistic Foundations of Modern N-Chlorination

The selection of a chlorinating agent dictates not only the yield but the safety and scalability of the entire synthetic workflow. The core objective is to facilitate the electrophilic transfer of chlorine to a nucleophilic nitrogen atom while suppressing competing ring-chlorination or oxidation pathways.

  • Trichloroisocyanuric Acid (TCCA): TCCA has emerged as a premier reagent for the N-chlorination of amides, imides, and amines. Unlike Cl₂ gas, TCCA is a stable, easily handled solid. Mechanistically, TCCA transfers active chlorine (Cl⁺) in aqueous or mild organic media, yielding cyanuric acid as a benign, easily recoverable byproduct[1]. The use of water as a solvent at room temperature significantly enhances the sustainability profile of this transformation[1].

  • N-Chlorosuccinimide (NCS): For highly selective transformations, such as the conversion of P(O)–H bonds to P(O)–N bonds via a P(O)–Cl intermediate, NCS is the reagent of choice. The reaction proceeds with high selectivity, and the succinimide byproduct can be recycled to regenerate NCS, mitigating chemical waste[2].

  • In Situ Generation via Oxone®/NaCl: For substrates sensitive to strongly acidic or basic conditions, the in situ generation of active chlorine species using potassium peroxymonosulfate (Oxone®) and sodium chloride on wet alumina provides a highly controlled environment. This method effectively chlorinates amides and carbamates without compromising sensitive functional groups (e.g., unprotected hydroxyl groups on amino acid side chains)[3].

Continuous Flow Synthesis of N-Chloramines

The synthesis of N-chloro-N,N-dialkylamines presents a unique challenge: these compounds are highly reactive and can be unstable or hazardous upon isolation. To circumvent this, researchers within the CHEM21 project developed a continuous, biphasic flow process[4].

Causality of Flow Design: By utilizing aqueous sodium hypochlorite (NaOCl) and an organic amine stream, the biphasic mixture is driven through an in-line static mixer. The high surface-area-to-volume ratio in the microreactor ensures rapid mass transfer and immediate dissipation of exothermic heat, eliminating the need for external cryogenic cooling[4]. A membrane separator continuously isolates the organic product stream from the aqueous NaOH waste, allowing the N-chloramine to be telescoped directly into subsequent reactions without hazardous isolation steps[4].

FlowChem Amine Amine in Organic Solvent Mixer In-line Static Mixer (Biphasic Mixing) Amine->Mixer NaOCl Aqueous NaOCl (Chlorinating Agent) NaOCl->Mixer Reactor Residence Tubing (Controlled Temp/Time) Mixer->Reactor Separator Membrane Separator (Phase Separation) Reactor->Separator Product N-Chloramine (Organic Phase) Separator->Product Waste NaOH Byproduct (Aqueous Phase) Separator->Waste

Continuous biphasic flow reactor setup for safe N-chloramine synthesis.

Application: Nitrogen Heterocycle Synthesis via Arylchlorocarbenes

Beyond simple functional group interconversion, N–Cl chemistry enables the construction of complex nitrogen heterocycles. A highly advanced application involves the generation of arylchlorocarbenes from arylchlorodiazirines.

When these highly reactive chlorocarbenes are intercepted by 4-vinylpyrimidines, they form a transient nitrogen ylide[5]. This is followed by a rapid 1,5-intramolecular cyclization and subsequent HCl elimination to yield pyrrolo[1,2-c]pyrimidines[5]. This methodology provides direct access to aza-analogues of indolizines, which are notoriously difficult to synthesize via traditional step-growth routes.

Pathway Diazi Arylchlorodiazirine (Precursor) Carbene Arylchlorocarbene (Reactive Intermediate) Diazi->Carbene hv or heat Ylide Nitrogen Ylide (Transient Species) Carbene->Ylide + Substrate Vinyl 4-Vinylpyrimidine (Substrate) Vinyl->Ylide Cyclization 1,5-Intramolecular Cyclization Ylide->Cyclization Product Pyrrolo[1,2-c]pyrimidine (-HCl) Cyclization->Product

Reaction pathway of arylchlorocarbenes forming pyrrolo[1,2-c]pyrimidines.

Quantitative Data Summary

To facilitate reagent selection, the following table summarizes the operational metrics of the discussed chlorinating systems.

Chlorinating SystemSubstrate ScopeKey AdvantagesPrimary Byproduct
TCCA / H₂O Amides, Imides, GlycolurilsRoom temp, aqueous media, high atom economyCyanuric acid (recyclable)
NCS / CH₂Cl₂ Phosphinates, AminesMild conditions, high selectivity, green profileSuccinimide (recyclable)
Oxone® + NaCl Carbamates, LactamsIn situ Cl⁺ generation, functional group toleranceNa₂SO₄, H₂O
NaOCl (Flow) Secondary AminesExcellent heat transfer, avoids hazardous isolationAqueous NaOH

Self-Validating Experimental Protocols

Protocol A: Aqueous Synthesis of N-Chlorophthalimide using TCCA

Objective: Green synthesis of an active N-chloro compound. Validation Checkpoint: The reaction progress is self-indicating via the precipitation of the product and can be continuously monitored by the disappearance of the N–H stretch in real-time IR spectroscopy.

  • Preparation: Suspend 1.0 mmol of phthalimide in 10–15 mL of deionized water.

  • Activation: Add 0.1 g of NaHCO₃ to adjust the pH to 7–8. Causality: This slight basicity deprotonates a fraction of the imide, ensuring optimal nucleophilicity of the nitrogen center without hydrolyzing the substrate[1].

  • Chlorination: Introduce 1.5 mmol of TCCA in small portions under vigorous stirring at room temperature.

  • Isolation: Stir until the white solid product fully precipitates. Filter the solid, wash twice with cold water to remove residual cyanuric acid, and dry under vacuum. Yields typically exceed 90%[1].

Protocol B: Continuous Biphasic Flow Synthesis of N-Chloramines

Objective: Safe generation of N-chloro-N,N-dialkylamines without isolation. Validation Checkpoint: Successful phase separation at the membrane indicates proper flow tuning; the organic stream should be completely free of aqueous droplets, ensuring no NaOH carries over into downstream reactors.

  • System Priming: Prime the continuous flow reactor (equipped with an in-line static mixer and a PTFE membrane separator) with the carrier solvent (e.g., dichloromethane).

  • Reagent Delivery: Pump a 0.5 M solution of the secondary amine in DCM at 1.0 mL/min. Simultaneously, pump commercial aqueous NaOCl (1.2 equivalents) at 1.0 mL/min[4].

  • Mixing & Reaction: Route the streams through the static mixer to generate a high-interfacial-area biphasic slug flow. Allow a residence time of 2–5 minutes in the reactor tubing at ambient temperature[4].

  • Separation: Pass the biphasic mixture through the membrane separator. Collect the organic phase (containing the pure N-chloramine) for immediate downstream utilization.

References

  • One-Pot Synthesis of P(O)-N Containing Compounds Using N-Chlorosuccinimide and Their Influence in Thermal Decomposition of PU Foams Source: nih.gov URL:[Link]

  • Arylchlorocarbenes in the synthesis of heterocycles containing two nitrogen atoms Source: rsc.org URL:[Link]

  • CHEM21 Case Study: Formation of N-chloramines in Flow Source: acsgcipr.org URL:[Link]

Sources

An In-Depth Technical Guide to the Initial Toxicity Assessment of Novel Chemical Entities: A Case Study with C₁₄H₂₃ClN₂O₃

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking Novel Compounds in Early-Stage Drug Discovery

In the landscape of drug discovery and development, the early and accurate assessment of a compound's toxicity profile is paramount. Identifying potential cytotoxic liabilities before significant investment in preclinical and clinical development can save invaluable time and resources.[1][2][3] This guide provides a comprehensive framework for the initial in vitro toxicity assessment of a novel chemical entity, using the hypothetical compound C₁₄H₂₃ClN₂O₃ as a case study. As the specific biological activities of this compound are yet to be elucidated, we will establish a robust, universally applicable workflow. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

The core of this guide is built upon three pillars: establishing a logical experimental workflow, ensuring data integrity through validated assays, and interpreting the results to make informed decisions about the compound's future. We will move beyond a simple recitation of methods to explain the scientific rationale behind each experimental choice, thereby empowering the reader to adapt and apply these principles to their own research.

Part 1: Strategic Framework for Initial Toxicity Screening

The initial toxicity assessment of a novel compound like C₁₄H₂₃ClN₂O₃ should be approached as a tiered, hypothesis-driven process. The goal is to move from broad, screening-level assays to more mechanistic studies that can elucidate the mode of action of any observed toxicity.

Our proposed workflow is as follows:

Toxicity_Workflow cluster_0 Phase 1: Foundational Cytotoxicity cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis Cell_Line_Selection Cell Line Panel Selection (e.g., HepG2, HEK293, A549) Cytotoxicity_Assay Broad Cytotoxicity Screening (e.g., MTT, LDH assays) Cell_Line_Selection->Cytotoxicity_Assay Dose_Response Dose-Response & IC50 Determination Cytotoxicity_Assay->Dose_Response Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V / PI Staining) Dose_Response->Apoptosis_Assay Proceed if cytotoxic Caspase_Assay Caspase Activation (e.g., Caspase-Glo 3/7) Apoptosis_Assay->Caspase_Assay Cell_Cycle_Analysis Cell Cycle Perturbation (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Signaling_Pathway Hypothesis-Driven Signaling Pathway Analysis (e.g., Western Blot for p53, MAPK) Caspase_Assay->Signaling_Pathway Cell_Cycle_Analysis->Signaling_Pathway

Caption: A tiered approach to in vitro toxicity assessment.

The Critical First Step: Rationale-Driven Cell Line Selection

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro toxicity data.[4] A panel of cell lines should be chosen to represent a diversity of tissue origins and genetic backgrounds. For an initial screen of a compound with an unknown target, a common and logical starting point includes:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and potential organ toxicity.[5][6]

  • HEK293 (Human Embryonic Kidney): A well-characterized and easily transfectable line, useful for general cytotoxicity and for future mechanistic studies.[5]

  • A549 (Human Lung Carcinoma): Represents a different organ system and is a common model for epithelial toxicity.

  • A relevant "normal" cell line: To assess for selective toxicity against cancer cells versus non-transformed cells, a cell line such as hTERT-immortalized gingival fibroblasts could be included.[5]

The selection should be guided by the intended therapeutic application of the compound, if known.[4][5] It is imperative to use cell lines within a low passage number range to maintain genetic and phenotypic stability.[4]

Part 2: Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key assays in our proposed workflow. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Foundational Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of C₁₄H₂₃ClN₂O₃ in complete growth medium. A common starting range is from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated as: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound Concentration (µM)% Cell Viability (HepG2)% Cell Viability (HEK293)
0 (Control)100100
0.198.599.1
195.296.8
1052.365.4
5015.825.1
1005.110.2
Caption: Example data table for MTT assay results.
Elucidating the Mode of Cell Death: Annexin V and Propidium Iodide Staining

Should C₁₄H₂₃ClN₂O₃ demonstrate significant cytotoxicity, the next logical step is to determine whether the cells are undergoing apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[1][9] This is achieved by flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.[10]

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11][12]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][10]

AnnexinV_PI_Assay cluster_0 Cell Treatment & Staining cluster_1 Flow Cytometry Analysis Treat_Cells Treat cells with C₁₄H₂₃ClN₂O₃ (at IC50 concentration) Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Annexin V Binding Buffer Harvest_Cells->Resuspend Stain Add FITC-Annexin V and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Acquire_Data Acquire data on a flow cytometer Incubate->Acquire_Data Analyze_Quadrants Analyze quadrants: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Acquire_Data->Analyze_Quadrants

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with C₁₄H₂₃ClN₂O₃ at its predetermined IC₅₀ concentration for 24 hours.

    • Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add fluorescently-labeled Annexin V (e.g., FITC) and Propidium Iodide.

    • Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer immediately.

Expected Results: An increase in the Annexin V-positive population (both PI-negative and PI-positive) would suggest that C₁₄H₂₃ClN₂O₃ induces apoptosis.

Investigating Cell Cycle Arrest

Cytotoxic compounds can exert their effects by disrupting the normal progression of the cell cycle.[13] Flow cytometric analysis of DNA content using propidium iodide (PI) staining is a robust method to assess cell cycle distribution.[14][15]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting:

    • Treat cells with C₁₄H₂₃ClN₂O₃ as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while gently vortexing.[16]

    • Incubate for at least 30 minutes at 4°C.[16]

  • Staining:

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide and RNase (to prevent staining of double-stranded RNA).[14][16]

  • Flow Cytometry:

    • Acquire data on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

Data Interpretation: A histogram of cell count versus fluorescence intensity will reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in a particular phase suggests that C₁₄H₂₃ClN₂O₃ may be interfering with a checkpoint in that phase.

Cell Cycle PhaseControl (%)C₁₄H₂₃ClN₂O₃ Treated (%)
G0/G16530
S2520
G2/M1050
Caption: Example data indicating G2/M phase arrest.

Part 3: Delving into Potential Mechanisms of Action

The results from the initial toxicity assays will guide the subsequent investigation into the molecular mechanisms underlying the observed effects. For instance, if C₁₄H₂₃ClN₂O₃ induces apoptosis and G2/M cell cycle arrest, a logical next step would be to investigate signaling pathways that regulate these processes.

Apoptotic Signaling Pathways

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of a cascade of proteases called caspases.[18][19]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bax_Bak Bax/Bak Activation Caspase8->Bax_Bak via tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (e.g., from C₁₄H₂₃ClN₂O₃) p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of major apoptotic signaling pathways.

A key experiment to differentiate between these pathways is a caspase activation assay. Luminescent assays, such as Caspase-Glo® 3/7, 8, and 9 assays, can quantify the activity of specific initiator (caspase-8 and -9) and effector (caspase-3/7) caspases.[11] Activation of caspase-8 would point towards the extrinsic pathway, while activation of caspase-9 would indicate involvement of the intrinsic pathway.[18]

Cell Cycle and DNA Damage Response Pathways

Cell cycle arrest is often a consequence of DNA damage, which activates complex signaling networks to halt cell division and allow for repair.[20] Key players in this response include the ATM and ATR kinases and the tumor suppressor protein p53.[20][21] If G2/M arrest is observed, investigating the phosphorylation status of checkpoint proteins like Chk1 and Chk2, and the expression levels of p53 and its downstream target p21 via Western blotting would be a prudent next step.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the initial in vitro toxicity assessment of a novel compound, exemplified by C₁₄H₂₃ClN₂O₃. By progressing from broad cytotoxicity screening to more nuanced mechanistic assays, researchers can build a comprehensive toxicity profile. The data generated through this workflow—IC₅₀ values across multiple cell lines, mode of cell death, and effects on cell cycle progression—will be instrumental in making a " go/no-go " decision for further development. A compound exhibiting potent, non-selective cytotoxicity would likely be deprioritized, whereas a compound with selective toxicity against a cancer cell line and a well-defined apoptotic mechanism of action would be a strong candidate for further investigation.

The journey from a novel chemical entity to a therapeutic agent is long and complex. A thorough and early understanding of a compound's toxicological properties is not merely a regulatory hurdle but a fundamental component of successful drug discovery.

References

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Kim, H. J., & Lee, J. H. (2018). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1686, 13–21. [Link]

  • Nagata, S. (2018). Apoptosis and Clearance of Apoptotic Cells. Annual review of immunology, 36, 175–196. [Link]

  • MDPI. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Ren, X., et al. (2023). Updates on altered signaling pathways in tumor drug resistance. Journal of Translational Medicine, 21(1), 721. [Link]

  • Pistritto, G., et al. (2016). Apoptosis as a drug target in cancer therapy. Anti-cancer drugs, 27(3), 193–202. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(3), 409–414. [Link]

  • iQ Biosciences. Apoptosis Assay. [Link]

  • Brown, J. S., & Attardi, L. D. (2005). The role of apoptosis in cancer development and treatment response. Nature reviews. Cancer, 5(3), 231–237. [Link]

  • Preprints.org. Dysregulated Signalling Pathways Driving Anti-cancer Drug Resistance. [Link]

  • Biocompare. Apoptosis Assay Kits. [Link]

  • Cytion. Predictive Toxicology Models Using Cell-Based Assays. [Link]

  • O'Hare, S., & Atterwill, C. K. (Eds.). (1995). In Vitro Toxicity Testing Protocols. Humana Press. [Link]

  • National Library of Medicine. In vitro toxicity testing protocols. [Link]

  • Drake University Bookstore. In Vitro Toxicity Testing Protocols. [Link]

Sources

Methodological & Application

In Vitro Assay Development for Novel Kinase Inhibitors: A Comprehensive Guide to TR-FRET and HTS Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach in vitro biochemical assay development not merely as a process of generating a fluorescent or luminescent signal, but as the engineering of a robust, physiologically relevant, and self-validating system. In early-stage drug discovery, the quality of your primary screening assay dictates the trajectory of your entire lead optimization pipeline.

According to the NIH Assay Guidance Manual [1], successful assay development requires meticulous optimization of reaction conditions to minimize false positives and false negatives during High-Throughput Screening (HTS). This application note provides an authoritative, step-by-step framework for developing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, a cornerstone modality for targeted oncology and immunology drug discovery.

The Assay Development Lifecycle

Before pipetting a single reagent, it is critical to map the assay development lifecycle. A self-validating system builds complexity iteratively, ensuring that every variable (enzyme concentration, substrate affinity, buffer composition) is mathematically justified.

AssayPipeline A 1. Target Prep (Enzyme Purity & Activity) B 2. Assay Design (Format Selection) A->B C 3. Optimization (Buffer, Enzyme, ATP Km) B->C D 4. Validation (Z'-factor & DMSO Tolerance) C->D E 5. HTS Campaign (Primary Screening) D->E

Figure 1: The standard biochemical assay development and validation lifecycle.

Technology Selection: TR-FRET vs. Luminescent ADP Detection

Choosing the right detection modality is the first critical decision. For kinase targets, the two industry standards are TR-FRET (detecting phosphorylated product) and Luminescent ADP detection (detecting ADP byproduct). We prioritize TR-FRET for its exceptional signal-to-noise ratio and resistance to compound autofluorescence [3].

Data Presentation: Modality Comparison
ParameterTR-FRET (Product Detection)Luminescent ADP (Byproduct Detection)
Readout Ratio of 665 nm / 620 nm emissionsLuminescence (Glow)
Interference Very Low (Time-delayed reading eliminates autofluorescence)Moderate (Luciferase inhibitors can cause false positives)
Antibody Requirement Yes (Requires specific anti-phospho antibodies)No (Universal for any ATP-consuming enzyme)
Throughput Ultra-High (1536-well compatible)High (384-well / 1536-well compatible)
Cost per well Moderate to HighLow to Moderate

Mechanistic Principle of TR-FRET Kinase Assays

TR-FRET relies on the proximity-based energy transfer between a lanthanide donor (e.g., Europium, Eu³⁺) and a fluorophore acceptor (e.g., XL665 or d2). The millisecond-scale fluorescence lifetime of Europium allows for a time-delayed measurement, allowing short-lived background autofluorescence from library compounds to decay before signal acquisition [3].

TRFRET Substrate Biotinylated Substrate PhosSub Phosphorylated Substrate Substrate->PhosSub Phosphorylation Kinase Active Kinase + ATP Kinase->PhosSub Complex TR-FRET Complex (Energy Transfer: 665nm Emission) PhosSub->Complex EuAb Eu3+-labeled Anti-Phospho Ab (Donor: 620nm) EuAb->Complex Binds Phospho-epitope SAXL Streptavidin-Acceptor (Acceptor: 665nm) SAXL->Complex Binds Biotin

Figure 2: Mechanism of a sandwich TR-FRET kinase assay.

Protocol 1: TR-FRET Kinase Assay Optimization

To ensure Michaelis-Menten kinetics hold true, the assay must be optimized to operate in the linear phase of the reaction, consuming no more than 10-20% of the substrate.

Step 1: Buffer Formulation
  • Action: Prepare a base buffer of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

  • Causality: HEPES maintains physiological pH. MgCl₂ is an essential cofactor for ATP binding. EGTA chelates trace heavy metals that could inhibit the kinase. Tween-20 prevents non-specific enzyme adsorption to the microplate walls, and DTT maintains the reducing environment required for cysteine residues in the kinase active site.

Step 2: Enzyme Titration (Linearity Determination)
  • Action: Perform a 2-fold serial dilution of the kinase (e.g., 100 nM down to 0.1 nM) against a fixed, saturating concentration of ATP (1 mM) and biotinylated substrate (1 µM). Stop the reaction at 15, 30, 45, and 60 minutes using EDTA.

  • Causality: This step identifies the optimal enzyme concentration that yields a robust signal-to-background ratio (S/B > 5) while remaining strictly within the linear initial velocity ( V0​ ) phase. Over-consuming the substrate leads to a plateau in signal, masking the potency of weak inhibitors.

Step 3: ATP Kmapp​ Determination
  • Action: Using the optimal enzyme concentration and time point identified in Step 2, titrate ATP from 1 mM down to 10 nM (3-fold dilutions). Calculate the apparent Michaelis constant ( Kmapp​ ) using non-linear regression (Michaelis-Menten equation).

  • Causality: For HTS campaigns targeting ATP-competitive inhibitors, the assay must be run at or near the ATP Kmapp​ . Running the assay at saturating ATP concentrations will artificially inflate the apparent IC₅₀ of competitive inhibitors, causing you to miss valuable hits.

Protocol 2: High-Throughput Screening (HTS) Validation

Before screening a compound library, the assay must prove it can reliably distinguish between a "hit" and baseline noise. This is achieved by calculating the Z'-factor, a dimensionless statistical parameter introduced by Zhang et al. in 1999 [2].

Step 1: Plate Layout for Z'-Factor Determination
  • Action: On a 384-well plate, dispense the optimized reaction mix.

    • Columns 1-12: Positive Control (Maximal inhibition; e.g., 10 µM of a known reference inhibitor like Staurosporine).

    • Columns 13-24: Negative Control (Maximal signal; vehicle control, typically 1% DMSO).

  • Causality: This layout tests the absolute extremes of the assay's dynamic range across hundreds of replicates, capturing both pipetting variance and instrument read noise.

Step 2: Data Acquisition and Calculation
  • Action: Run the assay, read the TR-FRET signal (665/620 nm ratio), and calculate the Z'-factor using the following formula:

    Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

    (Where σ is the standard deviation and μ is the mean of the positive and negative controls).

Step 3: Acceptance Criteria Evaluation
  • Action: Evaluate the calculated Z'-factor against industry standards.

  • Causality: A Z'-factor reflects both the assay signal dynamic range and the data variation. A self-validating assay must achieve a Z' > 0.5 to be deemed suitable for HTS. If Z' < 0.5, the assay must be re-optimized (e.g., by increasing enzyme concentration, improving liquid handling, or adjusting detergent levels to reduce noise).

Data Presentation: Typical Optimization Parameters & Acceptance Criteria
ParameterTarget Value / Acceptance CriteriaTroubleshooting Action if Failed
Signal-to-Background (S/B) 5.0Increase enzyme concentration or reaction time.
Substrate Conversion 20%Decrease enzyme concentration or reaction time.
DMSO Tolerance Stable signal up to 2-5% DMSORe-evaluate buffer composition; check enzyme stability.
Z'-Factor 0.6 (Excellent)Improve liquid handling precision; check for reagent precipitation.
Reference IC₅₀ Within 3-fold of literature valueVerify ATP concentration is at Kmapp​ .

References

  • Title: In Vitro Biochemical Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (PubMed) URL: [Link]

  • Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL: [Link]

Cell-based assay for C14H23ClN2O3 efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Cell-Based Assay for Evaluating the Efficacy of C14H23ClN2O3 (Atenolol Hydrochloride) via β1-Adrenergic Receptor-Mediated cAMP Signaling

Introduction & Mechanistic Rationale

The compound C14H23ClN2O3, commonly known as Atenolol hydrochloride, is a highly selective β1-adrenergic receptor (β1-AR) antagonist. The β1-AR is a Gs-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue, where it regulates chronotropic and inotropic functions. Upon binding an endogenous agonist such as norepinephrine or a synthetic agonist like isoproterenol, the receptor undergoes a conformational change that activates the heterotrimeric Gs protein. The dissociated αs subunit then stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP), a critical secondary messenger that activates Protein Kinase A (PKA).

Atenolol competitively binds to the orthosteric site of the β1-AR, preventing agonist-induced Gs activation and subsequently inhibiting cAMP accumulation.

Expertise & Experience (Causality of Experimental Choice): Measuring intracellular cAMP levels provides a direct, quantifiable, and functionally relevant readout of β1-AR activation. By utilizing a competitive cAMP assay in a controlled cell model, we can precisely determine the half-maximal inhibitory concentration (IC50) of C14H23ClN2O3. This directly validates its antagonistic efficacy at the receptor level without the downstream amplification noise often seen in complex phenotypic assays.

Assay Principle: HTRF cAMP Detection

This protocol employs Homogeneous Time-Resolved Fluorescence (HTRF) technology to quantify cAMP.

Trustworthiness (Self-Validating System): The assay is based on a competitive immunoassay format between native cAMP produced by the cells and an exogenous tracer cAMP labeled with a d2 fluorophore (acceptor). These two species compete for binding to a monoclonal anti-cAMP antibody labeled with Europium cryptate (Eu3+, donor). In the absence of native cAMP (i.e., high antagonist efficacy successfully blocking the receptor), the FRET signal is maximal. As native cAMP increases (i.e., low antagonist efficacy or high agonist activity), the FRET signal decreases. This inverse relationship ensures robust, reproducible quantification—any systemic assay failure (e.g., cell death, lysis failure, or reagent degradation) would result in a high FRET signal, inherently preventing false-positive efficacy readings.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human β1-AR (h-β1AR).

  • Test Compound: C14H23ClN2O3 (Atenolol hydrochloride), prepared as a 10 mM stock in 100% DMSO.

  • Reference Agonist: Isoproterenol hydrochloride.

  • Assay Kit: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the enzymatic degradation of synthesized cAMP, ensuring the measured signal accurately reflects total adenylyl cyclase activity during the stimulation window.

Experimental Protocol

Detailed step-by-step methodology for a 384-well format:

Step 1: Cell Preparation

  • Harvest HEK293-hβ1AR cells at 80% confluency using a non-enzymatic dissociation buffer to preserve surface receptors.

  • Centrifuge at 200 x g for 5 minutes and resuspend the pellet in Assay Buffer to a density of 1 × 10^6 cells/mL.

  • Dispense 5 µL of the cell suspension (5,000 cells/well) into a 384-well low-volume white microplate.

Step 2: Antagonist Pre-incubation

  • Prepare a 10-point serial dilution (1:3) of C14H23ClN2O3 in Assay Buffer (ranging from 10 pM to 100 µM final concentration).

  • Add 2.5 µL of the diluted compound to the respective wells.

  • Incubate for 30 minutes at room temperature (RT) to allow the antagonist to achieve binding equilibrium with the β1-AR.

Step 3: Agonist Stimulation

  • Add 2.5 µL of Isoproterenol at its predetermined EC80 concentration (e.g., 10 nM) to stimulate the receptors not blocked by the antagonist.

  • Incubate for 30 minutes at RT.

Step 4: Cell Lysis and Detection

  • Reconstitute the cAMP-d2 conjugate and anti-cAMP-Eu3+ cryptate conjugate in the kit's lysis buffer according to the manufacturer's instructions.

  • Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-Eu3+ to all wells.

    • Causality: The lysis buffer disrupts the cell membrane, releasing intracellular cAMP to compete with the d2 tracer in a single, homogeneous step without requiring wash steps that could introduce variability.

Step 5: Incubation and Readout

  • Incubate the plate for 1 hour at RT in the dark.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

Data Presentation & Analysis

Calculate the HTRF ratio: Ratio = (Signal 665 nm / Signal 620 nm) × 10,000. Convert the ratio to cAMP concentration (nM) using a standard curve generated in parallel. Plot the cAMP concentration against the log[C14H23ClN2O3] to generate a dose-response curve and determine the IC50 using non-linear regression (4-parameter logistic equation).

Table 1: Expected Pharmacological Profile in h-β1AR cAMP Accumulation Assay

CompoundTarget ReceptorAssay TypeExpected IC50 (nM)Efficacy Profile
C14H23ClN2O3 (Atenolol HCl) h-β1ARcAMP Accumulation~150 - 300 nMSelective β1 Antagonist
Propranolol HCl (Control) h-β1ARcAMP Accumulation~1 - 10 nMNon-selective β Antagonist
Isoproterenol (Agonist) h-β1ARcAMP AccumulationN/A (EC50 ~1 nM)Full Agonist

Signaling Pathway and Assay Logic

G Atenolol C14H23ClN2O3 (Atenolol HCl) Receptor β1-Adrenergic Receptor (β1-AR) Atenolol->Receptor Competitively Inhibits Isoproterenol Isoproterenol (Agonist) Isoproterenol->Receptor Activates Gs Gs Protein (αs subunit) Receptor->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by HTRF HTRF cAMP Detection cAMP->HTRF Competes with d2-cAMP IBMX IBMX IBMX->PDE Inhibits

Caption: β1-AR signaling pathway and HTRF cAMP assay logic for evaluating C14H23ClN2O3 efficacy.

Protocol for Synthesizing C14H23ClN2O3 (Atenolol Hydrochloride) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The molecular formula C14H23ClN2O3 corresponds to the hydrochloride salt of Atenolol (free base: C14H22N2O3), a highly selective β1-adrenergic receptor antagonist widely utilized in cardiovascular pharmacology. Synthesizing its derivatives requires strict regiocontrol during the epoxide ring-opening phase to prevent bis-alkylation (dimerization) and ensure high purity[1].

This technical guide provides a self-validating protocol for synthesizing the Atenolol core, followed by hydrochloride salt formation. We detail both the traditional solvent-based approach[2] and a modern, environmentally benign Deep Eutectic Solvent (DES) methodology[1]. As a Senior Application Scientist, the focus here is not just on what to mix, but why specific thermodynamic and stoichiometric choices are made to ensure a robust, scalable workflow.

Mechanistic Workflow

The synthesis relies on two primary transformations before salt formation:

  • O-Alkylation & Epoxidation: The phenoxide ion of 4-hydroxyphenylacetamide (generated via base) attacks epichlorohydrin. A subsequent intramolecular SN2 reaction yields the epoxide intermediate.

  • Regioselective Amination: Isopropylamine acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide to yield the Atenolol free base.

  • Acid-Base Neutralization: The free base is treated with anhydrous HCl to precipitate the C14H23ClN2O3 derivative.

MechanisticPathway SM 4-Hydroxyphenylacetamide (Starting Material) Int1 Intermediate: 4-(Oxiran-2-ylmethoxy)phenylacetamide SM->Int1 Williamson Ether Synthesis Reagent1 Epichlorohydrin + Base Reagent1->Int1 API Atenolol Free Base (C14H22N2O3) Int1->API Nucleophilic Ring Opening Reagent2 Isopropylamine (Excess) Reagent2->API Product Atenolol Hydrochloride (C14H23ClN2O3) API->Product Acid-Base Neutralization Reagent3 Anhydrous HCl Reagent3->Product

Fig 1. Mechanistic workflow for the synthesis of Atenolol Hydrochloride (C14H23ClN2O3).

Experimental Protocols

Protocol A: Sustainable One-Pot Synthesis in Deep Eutectic Solvents (DES)

Causality Insight: Utilizing a Choline Chloride:Ethylene Glycol (ChCl:EG) DES enhances the hydrogen-bond network, which activates the epoxide for nucleophilic attack by isopropylamine. This directs the attack exclusively to the less-hindered side, preventing unwanted secondary amine alkylation and bypassing the need for chromatographic purification[1].

Materials:

  • 2-(4-hydroxyphenyl)acetamide (1.0 equiv)

  • Epichlorohydrin (1.5 equiv)

  • Isopropylamine (3.0 equiv)

  • ChCl:EG Deep Eutectic Solvent (1:2 molar ratio)

Step-by-Step Procedure:

  • Epoxidation: In a 25 mL round-bottom flask, dissolve 200 mg of 2-(4-hydroxyphenyl)acetamide in 0.6 mL of ChCl:EG DES. Stir magnetically at 40 °C until complete solubilization is achieved[1].

  • Add 0.184 g (1.5 equiv) of epichlorohydrin dropwise. Maintain stirring at 40 °C for 6 hours[1].

  • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane) and GC/MS to confirm the disappearance of the starting amide[1].

  • Evaporation: Remove unreacted epichlorohydrin under reduced pressure[1]. Crucial Step: Epichlorohydrin must be completely removed to prevent competitive alkylation of isopropylamine in the next step.

  • Amination: To the same reaction vessel at 40 °C, add 0.235 g (3.0 equiv) of isopropylamine dropwise. Stir for an additional 6 hours[1].

  • Isolation: Remove excess isopropylamine under reduced pressure. Add distilled water to the mixture. Causality: Water disrupts the DES hydrogen-bond network, precipitating the Atenolol free base as a white solid[1].

  • Filter, wash with cold water, and dry under vacuum (Yield: ~95%)[1].

Protocol B: Traditional Two-Step Synthesis & Salt Formation

Causality Insight: The traditional route uses an aqueous base to deprotonate the phenol. Low temperatures (-10°C to 0°C) are strictly maintained during epoxidation to prevent the premature hydrolysis of the epoxide intermediate into a diol[3].

Step 1: Synthesis of the Epoxide Intermediate

  • Dissolve 2-(4-hydroxyphenyl)acetamide in an aqueous NaOH solution (1.1 equiv)[3].

  • Cool the mixture to between -10°C and 0°C using an ice-salt bath[3].

  • Add epichlorohydrin (1.2 equiv) slowly. Stir for 4-6 hours.

  • Extract the resulting 4-(oxiran-2-ylmethoxy)phenylacetamide intermediate using ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

Step 2: Amination to Atenolol Free Base

  • Dissolve the intermediate in methanol.

  • Add a large excess of isopropylamine (5-10 equiv) to suppress dimer formation (bis-alkylation of the amine)[2].

  • Stir at room temperature for 12-24 hours.

  • Evaporate the solvent and excess amine under reduced pressure. Recrystallize the crude Atenolol from an isopropanol/water mixture[3].

Step 3: Conversion to Atenolol Hydrochloride (C14H23ClN2O3)

  • Dissolve the purified Atenolol free base in anhydrous diethyl ether or acetone.

  • Bubble anhydrous HCl gas through the solution, or add a stoichiometric amount of HCl in dioxane, maintaining the temperature below 20°C.

  • The Atenolol hydrochloride salt (C14H23ClN2O3) will precipitate immediately.

  • Filter the white crystalline powder, wash with cold ether, and dry under high vacuum.

Quantitative Data & Route Comparison

To assist drug development professionals in selecting the optimal synthetic pathway, the following table summarizes the quantitative metrics of the discussed protocols.

ParameterProtocol A (DES Route)Protocol B (Traditional Route)
Solvent System ChCl:EG (Deep Eutectic Solvent)Aqueous NaOH / Methanol
Reaction Time (Total) 12 Hours (6h + 6h)16 - 30 Hours
Temperature 40°C (Isothermal)-10°C to 0°C, then 25°C
Epichlorohydrin Excess 1.5 Equivalents1.2 - 2.0 Equivalents
Isopropylamine Excess 3.0 Equivalents5.0 - 10.0 Equivalents
Intermediate Isolation Not Required (One-Pot)Required (Extraction/Wash)
Overall Yield (Free Base) ~95%75 - 85%
Environmental Impact Low (No VOCs, Water Precipitation)High (VOCs, Halogenated waste)

Table 1. Comparative analysis of Atenolol synthesis methodologies.

Trustworthiness & Quality Control (Self-Validating Systems)

To ensure the integrity of the C14H23ClN2O3 derivative, the protocol must integrate the following self-validating checkpoints:

  • Chiral Purity (If applicable): If synthesizing enantiopure (S)-Atenolol, monitor the kinetic resolution of the chlorohydrin intermediate using chiral HPLC until >99% enantiomeric excess (ee) is achieved prior to amination[4].

  • Regioselectivity Verification: Use 1H-NMR to confirm the absence of the bis-alkylated byproduct. The presence of a single isopropyl methine multiplet (~2.8 ppm) confirms mono-alkylation.

  • Salt Stoichiometry: Perform elemental analysis or argentometric titration (Volhard method) to confirm the exact 1:1 molar ratio of chloride to Atenolol base in the final C14H23ClN2O3 product.

References

  • Title: Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents Source: MDPI URL: [Link]

  • Title: A Synthesis of Atenolol Using a Nitrile Hydration Catalyst Source: ACS Publications URL: [Link]

  • Title: Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate Source: ResearchGate URL: [Link]

Sources

Application Note: C14H23ClN2O3 (Atenolol Hydrochloride) as a Selective β1-Adrenergic Antagonist in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C14H23ClN2O3 , widely recognized as Atenolol Hydrochloride [1], is a highly selective[2] utilized extensively in cardiovascular, metabolic, and hemodynamic research. While the free base form of atenolol is common in clinical formulations, the hydrochloride salt (C14H23ClN2O3) offers superior aqueous solubility. This physicochemical advantage makes it an indispensable tool for highly controlled in vitro perfusion systems and in vivo models, as it eliminates the need for cytotoxic solvents like DMSO that can independently confound myocardial contractility data. This guide details the mechanistic rationale and self-validating protocols for deploying C14H23ClN2O3 in advanced pharmacological assays.

Mechanistic Overview

The experimental utility of C14H23ClN2O3 stems from its competitive antagonism at the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue[2]. By occupying the orthosteric site of the receptor, it prevents the binding of endogenous catecholamines (e.g., norepinephrine) or synthetic agonists (e.g., isoproterenol).

This blockade halts the Gs-protein coupled signaling cascade. Consequently, adenylyl cyclase remains inactive, preventing the conversion of ATP to cyclic AMP (cAMP). The resulting suppression of cAMP levels prevents the activation of Protein Kinase A (PKA). Without PKA-mediated phosphorylation of L-type calcium channels and ryanodine receptors, intracellular calcium influx is significantly reduced, ultimately decreasing myocardial contractility (negative inotropy) and heart rate (negative chronotropy)[2].

SignalingPathway Atenolol C14H23ClN2O3 (Atenolol HCl) Beta1 β1-Adrenergic Receptor Atenolol->Beta1 Competitive Antagonism Gs Gs Protein (Inactivated) Beta1->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC Reduced Stimulation cAMP ↓ cAMP Levels AC->cAMP Decreased Synthesis PKA ↓ PKA Activation cAMP->PKA Reduced Binding Ca ↓ Intracellular Ca2+ PKA->Ca Decreased Phosphorylation of L-type Ca2+ Channels

Fig 1: C14H23ClN2O3-mediated inhibition of the β1-adrenergic signaling cascade.

Physicochemical & Pharmacodynamic Profile

To ensure reproducible experimental design, researchers must account for the specific binding kinetics and physical properties of the hydrochloride salt[1][3].

ParameterValueExperimental Implication
Chemical Name 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide hydrochlorideIdentifies the specific salt form[1].
Molecular Weight 302.80 g/mol Crucial for accurate molarity calculations in buffer prep[1].
Target β1-Adrenergic ReceptorPrimary pharmacological target[2].
Binding Affinity (Ki) ~697 nM (Guinea pig left ventricle)Guides the starting concentration for dose-response curves[3].
Selectivity (β1 vs β2) ~15:1 to 20:1Ensures minimal off-target respiratory/smooth muscle effects at low doses.
Solubility Soluble in Water and DMSOAllows for DMSO-free aqueous formulations in live-cell assays.

Experimental Protocol 1: Ex Vivo Cardiomyocyte Contractility Assay

Rationale & Causality: Evaluating β-blockers in whole-animal models introduces confounding variables such as baroreceptor reflexes and neurohormonal feedback. Using isolated adult ventricular cardiomyocytes allows for the direct, unconfounded measurement of receptor kinetics. This protocol is designed as a self-validating system : we utilize an Isoproterenol challenge prior to C14H23ClN2O3 introduction to establish the maximum dynamic range of the cell's contractility. Subsequent titration of the antagonist proves specific receptor blockade rather than non-specific cytotoxicity.

Workflow Step1 Cardiomyocyte Isolation Step2 Baseline Equilibration Step1->Step2 Step3 Isoproterenol Challenge Step2->Step3 Step4 C14H23ClN2O3 Titration Step3->Step4 Step5 Contractility Analysis Step4->Step5

Fig 2: Workflow for validating C14H23ClN2O3 efficacy in isolated cardiomyocytes.

Step-by-Step Methodology:

  • Cell Preparation: Isolate adult ventricular cardiomyocytes using a standard Langendorff retrograde perfusion system with collagenase type II.

  • Equilibration: Plate cells in a perfusion chamber mounted on an inverted microscope. Perfuse with oxygenated Tyrode's solution (1.8 mM Ca2+) at 37°C for 10 minutes to establish a stable baseline contractility.

    • Causality: Tyrode's solution maintains the exact physiological ion gradients essential for action potential generation and excitation-contraction coupling.

  • Pacing: Electrically field-pace the cells at 1 Hz using platinum electrodes to ensure uniform contraction rates.

  • Agonist Challenge (Self-Validation): Perfuse with 10 nM Isoproterenol (a non-selective β-agonist) until a new steady-state hypercontractile baseline is reached (typically 3-5 minutes).

    • Causality: This confirms the functional integrity of the β-adrenergic signaling apparatus and sets the 100% activation benchmark.

  • Antagonist Titration: Co-perfuse Isoproterenol with increasing concentrations of C14H23ClN2O3 (100 nM, 500 nM, 1 μM, 10 μM). Allow 5 minutes of equilibration per dose.

    • Causality: Using the hydrochloride salt dissolved directly in Tyrode's avoids DMSO-induced baseline shifts in contractility, ensuring that any reduction in sarcomere shortening is strictly due to β1 antagonism.

  • Data Acquisition: Record sarcomere shortening and calcium transients using edge-detection software.

  • Washout: Return to standard Tyrode's solution to confirm cell viability and the reversibility of the blockade.

Experimental Protocol 2: In Vivo Hemodynamic Assessment in Hypertensive Models

Rationale & Causality: To translate in vitro findings, in vivo models (such as Spontaneously Hypertensive Rats, SHR) are utilized. Intravenous (IV) administration of C14H23ClN2O3 allows for immediate bioavailability and rapid onset of action, bypassing the variable gastrointestinal absorption of oral dosing[2].

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the subject (e.g., adult SHR) using isoflurane. Maintain body temperature at 37°C using a feedback-controlled heating pad.

  • Catheterization: Surgically insert a pressure-volume (PV) conductance catheter into the left ventricle via the right carotid artery. Insert a secondary catheter into the jugular vein for drug administration.

    • Causality: The PV catheter provides real-time, load-independent measures of cardiac contractility (e.g., end-systolic pressure-volume relationship, ESPVR), which is far more accurate than simple blood pressure monitoring.

  • Baseline Recording: Record baseline hemodynamic parameters for 15 minutes to ensure stabilization post-surgery.

  • Dosing: Administer C14H23ClN2O3 via the jugular vein. A standard experimental dose ranges from 1 to 5 mg/kg.

    • Causality: The formulation must be in sterile 0.9% saline. The hydrochloride salt's hydrophilicity ensures complete dissolution, preventing micro-emboli formation that could cause artifactual ischemic events.

  • Monitoring: Continuously monitor heart rate (HR), mean arterial pressure (MAP), and dP/dt max (maximal rate of pressure development) for 60 minutes post-injection.

    • Self-Validation: A successful β1 blockade is validated by a dose-dependent reduction in HR and dP/dt max without a massive immediate drop in MAP, as peripheral α-adrenergic resistance remains intact.

References

  • Title: Atenolol hydrochloride | C14H23ClN2O3 | CID 119274 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Atenolol - Wikipedia Source: Wikipedia URL: [Link]

Sources

Application Note: C14H23ClN2O3 (Atenolol Hydrochloride) in Biochemical and Pharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C14H23ClN2O3 , universally known as Atenolol hydrochloride , is a second-generation, hydrophilic, cardioselective β1-adrenergic receptor antagonist . In the realm of biochemical research and drug development, it serves as an indispensable reference compound. Researchers utilize Atenolol HCl to evaluate G-protein coupled receptor (GPCR) selectivity, isolate metabolic responses in cardiovascular hemodynamics, and calibrate analytical instrumentation during formulation testing. Because of its high hydrophilicity, it is particularly valuable for studying cell-surface receptor dynamics without the confounding variables of intracellular membrane diffusion common to lipophilic beta-blockers.

Mechanistic Grounding: The β1-Adrenergic Receptor Axis

To effectively utilize Atenolol HCl in experimental models, one must understand the precise signaling cascade it disrupts. The β1-adrenergic receptor is a Gs-coupled GPCR predominantly expressed in cardiac tissue. Activation by endogenous catecholamines induces a conformational change that promotes the exchange of GDP for GTP on the Gs α-subunit. This active Gs-protein stimulates adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates L-type calcium channels and ryanodine receptors, ultimately increasing intracellular calcium and driving positive inotropic and chronotropic effects .

Atenolol HCl acts as a competitive antagonist at the orthosteric binding site of the β1-receptor. Its primary action is restricted to extracellular receptor populations, preventing agonist binding and halting the downstream cAMP/PKA phosphorylation cascade .

Pathway Atenolol Atenolol HCl (C14H23ClN2O3) Receptor β1-Adrenergic Receptor (Gs-Coupled GPCR) Atenolol->Receptor Competitively Inhibits Agonist Endogenous Catecholamines (Epinephrine / Norepinephrine) Agonist->Receptor Activates GProtein Gs Protein α-Subunit (Active State) Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (Enzyme) GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger ATP to cAMP Kinase Protein Kinase A (PKA) Activation Messenger->Kinase Binds Regulatory Subunits Response L-Type Ca2+ Channel Phosphorylation (Increased Inotropy/Chronotropy) Kinase->Response Phosphorylation Cascade

β1-Adrenergic Receptor signaling cascade and the competitive inhibitory mechanism of Atenolol HCl.

Quantitative Pharmacodynamics

Atenolol's utility in research stems from its high selectivity for β1 over β2 receptors. This selectivity is concentration-dependent and must be carefully controlled in in vitro assays to prevent off-target β2 antagonism.

Table 1: Receptor Binding Profile of Atenolol HCl

Target ReceptorBinding Affinity (pKi)Selectivity Ratio (β1:β2)Primary Downstream Cellular Effect
β1-Adrenoceptor 6.7 – 7.6~15 to 50-foldDecreased cAMP accumulation
β2-Adrenoceptor 4.9 – 5.5ReferenceMinimal effect at standard doses

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Radioligand Competitive Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of Atenolol HCl against a radiolabeled antagonist at the β1-receptor.

Assay Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Washing 4. Buffer Washing Filtration->Washing Counting 5. Scintillation Counting Washing->Counting

Workflow for in vitro radioligand competitive binding assay to determine Atenolol HCl affinity.

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Isolate cell membranes overexpressing human β1-ARs. Resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Causality: Mg2+ ions are critical for stabilizing the receptor-G protein complex, ensuring the receptors remain in a physiologically relevant conformation for ligand binding.

  • Ligand Incubation: Combine 50 µg of membrane protein, 50 pM [125I]-Cyanopindolol ([125I]-CYP), and varying concentrations of Atenolol HCl (10⁻¹⁰ to 10⁻⁴ M). Critically, include 100 µM GTP in the buffer. Causality: The addition of GTP uncouples the G-protein from the receptor. This forces the receptor into a low-affinity state for agonists, ensuring that the assay strictly measures the competitive binding of the antagonist without confounding allosteric shifts.

  • Equilibration: Incubate the mixture at 25°C for 90 minutes. Causality: 90 minutes at room temperature allows the binding kinetics to reach true equilibrium, which is mathematically required to accurately calculate the IC50 using the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged radioligand to the filter matrix, thereby improving the assay's signal-to-noise ratio.

  • Self-Validation Check: Include a control well with 10 µM Propranolol to define non-specific binding. Validation: A valid assay must yield a Z'-factor > 0.5 between total binding and NSB controls, confirming assay robustness.

Protocol B: Ex Vivo Langendorff Isolated Heart Perfusion

Used to study the metabolic and cardioprotective effects of Atenolol HCl during ischemia-reperfusion, independent of systemic neurohormonal factors .

Step-by-Step Methodology & Causality:

  • Heart Isolation & Cannulation: Rapidly excise the rodent heart and cannulate the aorta. Perfuse retrogradely with Krebs-Henseleit (KH) buffer (pH 7.4, 37°C) bubbled with 95% O2 / 5% CO2. Causality: Retrograde perfusion closes the aortic valve, forcing the oxygenated KH buffer through the coronary arteries, maintaining myocardial viability ex vivo.

  • Drug Administration: Infuse Atenolol HCl (e.g., 2.5 µg/L) into the perfusate.

  • Electrical Pacing: Pace the heart at a constant rate (e.g., 300 bpm) using platinum electrodes. Causality: Because Atenolol inherently reduces heart rate (negative chronotropy), pacing is mandatory to isolate the drug's direct metabolic effects (e.g., ATP turnover rate) from the secondary effects of reduced chronotropy.

  • Ischemia-Reperfusion: Subject the heart to 30 minutes of global low-flow ischemia followed by 20 minutes of reperfusion. Monitor the pressure-rate product.

  • Self-Validation Check: Measure lactate dehydrogenase (LDH) in the coronary effluent. Validation: A baseline LDH release prior to ischemia must be negligible; elevated baseline LDH invalidates the run, as it confirms surgical preparation caused irreversible tissue damage.

Analytical Quantification (RP-HPLC)

For researchers formulating Atenolol HCl or extracting it from biological matrices, robust quantification is required. The following parameters outline an optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for detecting C14H23ClN2O3 .

Table 2: Optimized RP-HPLC Parameters for C14H23ClN2O3

ParameterSpecificationRationale
Stationary Phase C18 Column (250 mm × 4.6 mm, 5 µm)Provides optimal retention for polar/hydrophilic amines.
Mobile Phase Methanol : 0.1M Phosphoric Acid (50:50 v/v)Acidic pH suppresses ionization of the secondary amine, improving peak shape.
Flow Rate 1.0 mL/minBalances system pressure with rapid elution time.
Detection Wavelength UV at 225 nmCorresponds to the maximum absorbance (λmax) of the aromatic ring in Atenolol.
Retention Time (tR) ~3.5 to 4.5 minutesEnables high-throughput sample analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1919, Atenolol." PubChem. URL:[Link]

  • StatPearls. "Beta 1 Receptors." NCBI Bookshelf. URL:[Link]

  • American Physiological Society. "β-Adrenergic Receptors: Not Always Outside-In." Physiology. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "ATENOLOL." Inxight Drugs. URL: [Link]

  • ResearchGate. "An Improved RP-HPLC Method for the Simultaneous Separation of Four Anti-Hypertensive Agents: Application to Assay of Atenolol Hydrochloride in Bulk and Tablet Dosage Form." URL:[Link]

Application Note: Continuous Flow Synthesis and Telescoping of N-Chloro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-chloramines are highly versatile ambiphilic reagents capable of functioning as both electrophilic chlorine sources and electrophilic nitrogen transfer agents. Despite their synthetic utility in producing amines, amides, imines, and aziridines, their application at scale has been historically limited by their thermodynamic instability, toxicity, and the severe exothermic hazards associated with their batch synthesis.

This application note details a continuous flow methodology for the safe, on-demand generation of N-chloro-N,N-dialkylamines and unsubstituted chloramine (NH₂Cl). By leveraging biphasic flow architectures equipped with static mixers or Continuous Stirred Tank Reactors (CSTRs), researchers can overcome mass transfer limitations, precisely control reaction exotherms, and immediately telescope these reactive intermediates into downstream syntheses without the need for hazardous isolation steps [1, 2].

Mechanistic & Engineering Rationale

The transition from batch to continuous flow for N-chlorination is driven by three fundamental physicochemical challenges:

  • Mass Transfer in Biphasic Systems: The synthesis typically involves an organic amine stream (e.g., in toluene or dichloromethane) and an aqueous sodium hypochlorite (NaOCl) stream. In batch, poor interfacial mixing leads to extended reaction times and side-product formation. Flow reactors utilizing T-mixers followed by in-line static mixers create a high-surface-area emulsion, drastically reducing the diffusion distance between phases and accelerating the reaction [1].

  • Thermal Management: N-chlorination is highly exothermic. Accumulation of heat in batch reactors accelerates the degradation of the N-chloramine product. Meso-scale flow reactors provide a superior surface-area-to-volume ratio, facilitating rapid heat dissipation and isothermal operation even at ambient or slightly elevated temperatures [1, 3].

  • Hazard Mitigation via Telescoping: Isolation of N-chloramines often leads to unpredictable and violent decomposition. Continuous flow minimizes the active inventory of the hazardous intermediate to a few milliliters. By integrating an in-line phase separator, the pure organic N-chloramine stream can be directly fed into a secondary reactor for immediate consumption (telescoping) [2].

Process Architecture

The core of the N-chlorination flow setup relies on precise fluidic control and enhanced mixing. The diagram below illustrates the biphasic flow architecture, highlighting the integration of phase separation to isolate the reactive organic stream from the aqueous salt waste.

FlowSetup Amine Amine in Organic Solvent (e.g., Toluene) Mixer T-Mixer & In-line Static Mixers Amine->Mixer Pump A NaOCl Aqueous NaOCl (1.1 - 2.2 M) NaOCl->Mixer Pump B Reactor Residence Time Unit (Coil / CSTR) Mixer->Reactor Biphasic Emulsion Separator In-line Phase Separator Reactor->Separator Complete Conversion Product N-Chloramine in Organic Phase Separator->Product Organic Stream Waste Aqueous Waste (NaCl) Separator->Waste Aqueous Stream

Biphasic continuous flow architecture for safe, on-demand N-chloramine synthesis.

Experimental Protocol: In Situ Generation and Telescoping

This self-validating protocol describes the synthesis of N-chloro-N,N-dialkylamines and their immediate use. The system incorporates built-in analytical checkpoints to ensure steady-state conversion before downstream telescoping.

Phase 1: System Priming and Stock Preparation
  • Prepare Reagents:

    • Stream A (Organic): Prepare a 1.0 M solution of the secondary amine (e.g., dibutylamine or morpholine) in anhydrous toluene or dichloromethane (DCM).

    • Stream B (Aqueous): Prepare a 1.1 M to 2.2 M solution of aqueous NaOCl (commercial bleach, titrated prior to use to confirm active chlorine content).

  • Prime the System: Flush all pump lines, the T-mixer, static mixers (e.g., Nordson EFD in-line mixers), and the residence tubing (PTFE, 1/8" ID) with their respective pure solvents to eliminate air bubbles and establish baseline backpressure.

Phase 2: Steady-State N-Chlorination
  • Initiate Flow: Set Pump A (Amine) to 1.0 mL/min and Pump B (NaOCl) to 0.5 mL/min. This establishes a stoichiometric excess of hypochlorite and a defined residence time (e.g., 3–5 minutes depending on reactor volume) [1].

  • Thermal Monitoring: Monitor the external temperature of the residence coil. A localized exotherm immediately following the static mixer confirms reaction initiation. Ensure the cooling bath (if required for highly reactive amines) maintains the target temperature (0 °C to 25 °C) [3].

  • Phase Separation: Route the biphasic effluent into an in-line membrane separator (e.g., Zaiput Flow Technologies) or a gravity-based continuous settler.

  • Self-Validation Check (Titration): Divert the first 5 mL of the organic stream. Perform a rapid iodometric titration to quantify the N-chloramine concentration. This confirms steady-state conversion and dictates the stoichiometry for the telescoped reaction [3].

Phase 3: Telescoped Downstream Reaction
  • Introduce Nucleophile: Once steady-state concentration is validated, direct the organic N-chloramine stream into a secondary T-mixer.

  • Secondary Flow: Pump a solution of the downstream substrate (e.g., an alkene for aziridination, or an aldehyde for amidation) into the secondary T-mixer [2, 3].

  • Secondary Reactor: Route the combined stream through a heated residence coil (e.g., 80 °C for 1–3 minutes) equipped with an 80 psi back-pressure regulator to prevent solvent boiling [3].

  • Quench and Collect: Direct the final effluent into a collection flask containing a quenching agent (e.g., saturated aqueous sodium thiosulfate) to neutralize any unreacted electrophilic chlorine.

Downstream Applications

The continuous generation of N-chloramines unlocks a diverse network of synthetic pathways. Because the reagent is generated and consumed continuously, the risks associated with scaling up these transformations are virtually eliminated.

TelescopedReactions Chloramine In Situ N-Chloramine (Ambiphilic Nitrogen Source) Aziridines Aziridines (Reaction with Alkenes) Chloramine->Aziridines Telescoped Flow Amides Amides (Reaction with Aldehydes) Chloramine->Amides Telescoped Flow Imines Imines (Base-Mediated Elimination) Chloramine->Imines Telescoped Flow Sulfoxides Sulfoxides (Oxidation of Thioethers) Chloramine->Sulfoxides Telescoped Flow

Telescoped downstream applications of in situ generated N-chloramines.

Quantitative Data & Substrate Scope

The efficiency of continuous flow N-chlorination allows for rapid optimization and high productivities. Table 1 summarizes validated reaction metrics for both the primary N-chlorination step and subsequent telescoped applications, demonstrating the broad utility of this methodology.

Table 1: Flow Synthesis Metrics for N-Chloramines and Telescoped Products

Target Compound / ProductPrecursor / SubstrateReactor TypeResidence TimeYield (%)Ref
N-Chloro-N,N-dibutylamine Dibutylamine + NaOClStatic Mixers + Coil3.0 min74%[1]
N-Chloro-1,4-morpholine Morpholine + NaOClStatic Mixers + Coil4.0 min84%[1]
N-Chloropiperidine Piperidine + NaOClCSTR4.0 min96%[1]
Aziridines NH₂Cl + Unsaturated AldehydesTelescoped Coil (80 °C)~3.0 min (Total)74%[3]
Nitriles NH₂Cl + AldehydesTelescoped Coil (80 °C)~3.7 min (Total)71–94%[3]
Amides N-Chloramine + AnisaldehydeTelescoped CoilVariable60–85%[2]

Note: Yields represent in situ steady-state conversions determined by NMR or isolated yields post-telescoping. Flow conditions consistently outperform batch equivalents in both safety (thermal control) and space-time yields.

References

  • Title: Continuous formation of N-chloro-N,N-dialkylamine solutions in well-mixed meso-scale flow reactors Source: Beilstein Journal of Organic Chemistry (2015) URL: [Link]

  • Title: A general and atom-efficient continuous-flow approach to prepare amines, amides and imines via reactive N-chloramines Source: Beilstein Journal of Organic Chemistry (2018) URL: [Link]

  • Title: On-Demand Generation and Use in Continuous Synthesis of the Ambiphilic Nitrogen Source Chloramine Source: Organic Letters, American Chemical Society (2020) URL: [Link]

Application Note: A Validated LC-MS/MS Method for the High-Throughput Quantification of Lidocaine (C14H23ClN2O3) in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lidocaine (as Hydrochloride, C14H23ClN2O3) in human plasma. Lidocaine is a widely utilized local anesthetic and Class Ib anti-arrhythmic drug.[1][2] Accurate quantification in biological matrices is essential for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring (TDM) studies. This method employs a simple and efficient protein precipitation (PPT) technique for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), Lidocaine-d6, to ensure high accuracy and precision. The method has been validated according to the general principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[3][4]

Principle of the Method

The analytical strategy is based on the highly selective and sensitive technique of LC-MS/MS. Biological samples are first prepared using protein precipitation with acidified acetonitrile, which efficiently removes high-molecular-weight interferences like plasma proteins while ensuring the analyte and internal standard remain in the supernatant.

Following extraction, the samples are analyzed by reverse-phase liquid chromatography, which separates Lidocaine from other endogenous plasma components. The analyte is then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both Lidocaine and its SIL-IS, Lidocaine-d6. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which corrects for variability in sample preparation and instrument response.

Materials and Reagents

Chemicals and Solvents
  • Lidocaine Hydrochloride (Reference Standard, USP grade or equivalent)

  • Lidocaine-d6 Hydrochloride (Internal Standard, ≥98% isotopic purity)

  • Acetonitrile (HPLC or LC-MS Grade)

  • Methanol (HPLC or LC-MS Grade)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Ammonium Acetate (Analytical Grade)

  • Purified Water (Milli-Q® or equivalent, 18.2 MΩ·cm)

Biological Matrix
  • Human Plasma, K2-EDTA as anticoagulant. Sourced from an accredited biobank.

Key Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Balance (readable to 0.01 mg)

  • Microcentrifuge (capable of >14,000 rpm and 4°C)

  • Calibrated Pipettes and disposable tips

  • Vortex Mixer

  • Autosampler Vials

Experimental Protocols

Preparation of Standard and QC Solutions
  • Stock Solutions (1.0 mg/mL):

    • Accurately weigh ~10 mg of Lidocaine HCl and dissolve in 10 mL of methanol to obtain a 1.0 mg/mL stock solution.

    • Prepare a 1.0 mg/mL stock solution of Lidocaine-d6 HCl in the same manner.[1]

    • Store stock solutions at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of Lidocaine working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike blank plasma for calibration standards (CS) and quality control (QC) samples.[1]

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Lidocaine-d6 stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.[1]

Preparation of Calibration Standards and Quality Controls
  • Prepare CS and QC samples by spiking appropriate amounts of the Lidocaine working solutions into blank human plasma (e.g., at 2% of the total volume) to achieve the desired concentration range. A typical range is 0.5–1000 ng/mL.[1][5]

  • Suggested QC levels:

    • LLOQ QC: Lower Limit of Quantification (e.g., 0.5 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 1.5 ng/mL)

    • Mid QC: Mid-range of the curve (e.g., 75 ng/mL)

    • High QC: ~80% of the Upper Limit of Quantification (e.g., 800 ng/mL)

Sample Preparation: Protein Precipitation
  • Rationale: Protein precipitation is chosen for its speed, simplicity, and suitability for high-throughput analysis. Cold, acidified acetonitrile effectively denatures and precipitates plasma proteins while keeping the moderately polar Lidocaine in solution. The acid helps to maintain the analyte in its protonated, more stable form.

  • Allow all plasma samples (unknowns, CS, QCs) to thaw at room temperature and vortex to ensure homogeneity.

  • In a clean 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the IS Working Solution (100 ng/mL Lidocaine-d6).

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid.[1]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis plasma 50 µL Plasma Sample (Unknown, CS, or QC) add_is Add 10 µL Internal Standard (Lidocaine-d6) plasma->add_is add_ppt Add 150 µL Cold Acetonitrile (0.1% Formic Acid) add_is->add_ppt vortex Vortex (1 minute) add_ppt->vortex centrifuge Centrifuge (14,000 rpm, 4°C, 10 min) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis_node LC-MS/MS Injection transfer->analysis_node caption Figure 1: Protein Precipitation Workflow

Figure 1: Protein Precipitation Workflow
LC-MS/MS Instrumentation and Conditions
  • Rationale: A C18 reverse-phase column is used to retain the moderately hydrophobic Lidocaine. The mobile phase gradient, starting with high aqueous content and ramping to high organic content, effectively elutes Lidocaine while separating it from polar and non-polar matrix components. The acidic modifier (formic acid) promotes analyte protonation for optimal ESI+ ionization.

Parameter Condition
LC System Standard HPLC/UHPLC System
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
Total Run Time ~5.0 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Lidocaine: Q1: 235.2 m/z → Q3: 86.2 m/zLidocaine-d6: Q1: 241.2 m/z → Q3: 92.2 m/z
Key MS Parameters Optimized for specific instrument (e.g., IonSpray Voltage, Temperature, Gas Flows, Collision Energy)

Method Validation

The method was validated following the principles of the FDA's Bioanalytical Method Validation guidance.[3][4] All parameters must meet the acceptance criteria outlined in the guidance.

Validation Parameter Experiment Acceptance Criteria (Typical)
Selectivity Analyze at least six different blank plasma lots to check for interferences at the retention times of Lidocaine and the IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with at least 6 non-zero standards over the desired concentration range (e.g., 0.5-1000 ng/mL).Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per run, across at least three separate runs.Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the analyte response in post-extraction spiked blank plasma from multiple sources to the response in a neat solution at the same concentration.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels (Low, Mid, High).Recovery should be consistent and reproducible.
Stability Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term bench-top (e.g., 4 hours, room temp), long-term storage (-80°C), and post-preparative (autosampler stability).Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.

Data Analysis and Quantification

  • Integration: Integrate the chromatographic peaks for the Lidocaine and Lidocaine-d6 MRM transitions for all samples.

  • Ratio Calculation: Calculate the peak area ratio (PAR) for each sample: PAR = (Peak Area of Lidocaine) / (Peak Area of Lidocaine-d6)

  • Calibration Curve: Construct a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations. Use a linear regression model with a 1/x² weighting.

  • Quantification: Determine the concentration of Lidocaine in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Figure 2: Data Analysis and Quantification Flow

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Lidocaine in human plasma. The simple protein precipitation sample preparation makes it highly suitable for high-throughput bioanalytical laboratories supporting clinical trials and pharmacokinetic research. The method meets the validation criteria set forth by regulatory agencies, ensuring the generation of high-quality, reproducible data.

References

  • Bioanalytical Method Validation. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Patel, D. P., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 172, 319-326. Available at: [Link]

  • Gergov, M., et al. (2000). Highly sensitive bioassay of lidocaine in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 3-10. Available at: [Link]

  • Adams, W. J., et al. (2017). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Journal of Analytical & Pharmaceutical Research, 6(4). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem Compound Summary for CID 3676. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Metoclopramide (C14H23ClN2O3)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Metoclopramide (C14H23ClN2O3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our focus is to empower you with the technical expertise to enhance synthesis yield and purity.

I. Core Synthesis Overview & Challenges

Metoclopramide, a potent antiemetic and prokinetic agent, is a substituted benzamide with the chemical formula C14H23ClN2O3.[1] Its synthesis is a critical process in the pharmaceutical industry. A common and effective route involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine. While the synthesis is well-established, achieving optimal yields requires careful control of reaction parameters and a thorough understanding of potential side reactions and purification challenges.

This guide will address common issues encountered during the synthesis, providing evidence-based solutions to maximize your success.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of Metoclopramide for maximizing yield?

A1: The condensation reaction between 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine is the most pivotal step. The efficiency of this amide bond formation directly dictates the overall yield. Factors such as the choice of coupling agent, solvent, temperature, and reaction time must be meticulously controlled.

Q2: What are the common impurities I should expect, and how can I minimize them?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions such as the formation of dimers of the carboxylic acid starting material, or products of incomplete reaction. Minimizing these impurities involves ensuring the optimal stoichiometry of reactants, using high-purity starting materials, and maintaining the recommended reaction temperature to prevent thermal degradation.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the reaction and assessing the purity of the final product due to its robustness and precision.[2][3] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of reaction progress. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q4: Can the final product be purified by recrystallization? If so, what is a suitable solvent system?

A4: Yes, recrystallization is an effective method for purifying Metoclopramide.[4] Suitable solvents include methanol, ethanol, or dioxane.[4] The choice of solvent will depend on the impurity profile. It is often beneficial to perform small-scale solvent screening to identify the optimal system for your specific crude product.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Metoclopramide and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of reactants or product. 4. Inefficient work-up and product isolation.1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time if necessary. 2. Optimize the reaction temperature. A systematic temperature screen can identify the ideal condition for your specific setup. 3. Ensure the use of high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 4. Review your extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous work-up to maximize the recovery of the basic product.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Analyze the crude product by HPLC or NMR to identify impurities. Consider an additional purification step, such as column chromatography, before attempting crystallization. 2. Ensure all solvent has been removed under reduced pressure. Heating gently under vacuum can help remove stubborn residual solvents.
Poor Purity of Final Product 1. Inefficient purification. 2. Co-crystallization of impurities. 3. Contamination from glassware or equipment.1. Optimize the recrystallization process. This may involve using a different solvent system or performing multiple recrystallizations. Column chromatography can be a powerful alternative for removing closely related impurities. 2. If impurities persist after recrystallization, consider a different purification technique. 3. Ensure all glassware is thoroughly cleaned and dried before use.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions. 3. Scale-up issues.1. Source high-purity starting materials from a reliable supplier and characterize them before use. 2. Maintain strict control over all reaction parameters, including temperature, stirring rate, and addition rates of reagents. 3. When scaling up, be mindful that heat and mass transfer can change. A re-optimization of reaction conditions may be necessary.
Experimental Workflow for Synthesis and Troubleshooting

Synthesis_Parameters cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcomes Outcomes R1 4-amino-5-chloro- 2-methoxybenzoic acid Yield Yield R1->Yield R2 N,N-diethylethylenediamine R2->Yield Coupling Coupling Agent Coupling->Yield Solvent Solvent Purity Purity Solvent->Purity Temp Temperature Temp->Yield Temp->Purity Time Reaction Time Time->Yield Atmosphere Inert Atmosphere Atmosphere->Purity Yield->Purity

Caption: A diagram showing the interconnectedness of key parameters influencing the yield and purity of Metoclopramide synthesis.

V. References

  • Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. Biomedical Chromatography. Available at:

  • Evolving Methodologies for the Analytical Determination of Metoclopramide. Journal of Analytical Methods in Chemistry. Available at:

  • An improved method for the synthesis of metoclopramide. ResearchGate. Available at:

  • The development of analytical methods to determine metoclopramide-hydrochloric acid in the standard raw and it compared with ph. International Journal of Research in Pharmaceutical Sciences. Available at:

  • US Patent for Method of preparing metoclopramide. Google Patents. Available at:

  • Metoclopramide. Wikipedia. Available at:

Sources

Technical Support Center: C14H23ClN2O3 (Metoclopramide) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of C14H23ClN2O3, chemically known as Metoclopramide. This resource is designed for researchers, chemists, and drug development professionals who require high-purity Metoclopramide for their work. As a substituted benzamide with prokinetic and antiemetic properties, its efficacy and safety in pharmaceutical applications are directly linked to its purity.[1][2][3]

This guide provides in-depth, field-proven insights into the common challenges encountered during the purification of Metoclopramide and offers robust, validated solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the properties and handling of Metoclopramide.

Q1: What are the typical impurities found in crude Metoclopramide?

Impurities in Metoclopramide can originate from the synthesis process, degradation, or storage. They are broadly categorized as:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid, and byproducts from side reactions.[4][5]

  • Degradation Products: Metoclopramide is susceptible to degradation via hydrolysis (acidic or alkaline), oxidation, and photolysis.[6][7] A common degradant identified in stability studies is Metoclopramide N-Oxide.[1][]

  • Pharmacopeial Impurities: The European Pharmacopoeia (EP) lists several specified impurities that must be monitored and controlled.[4][9]

Q2: How does pH fundamentally affect the purification strategy for Metoclopramide?

The chemical structure of Metoclopramide contains two basic nitrogen atoms, making it a weak base (pKa ≈ 9.47).[2][10] This characteristic is the cornerstone of its purification:

  • In Acidic Conditions (pH < 7): The amine groups become protonated, forming the highly water-soluble hydrochloride salt. Its solubility is markedly increased in acidic media like pH 5.5 and 6.8.[10][11][12]

  • In Alkaline Conditions (pH > 9): The molecule exists as the free base, which has low water solubility but is readily soluble in organic solvents like dichloromethane.[10][13]

This pH-dependent solubility allows for efficient separation from non-basic or acidic impurities using liquid-liquid extraction techniques.

Q3: What are the standard storage conditions for purified Metoclopramide?

To maintain its purity and integrity, Metoclopramide should be stored under controlled conditions. It is known to be sensitive to light.[7][14] Therefore, the recommended storage is in a well-closed, light-resistant container at controlled room temperature.

Part 2: Troubleshooting Guide

This guide uses a problem-solution format to address specific experimental challenges.

Problem: My recrystallization attempt resulted in a very low yield or produced an oil instead of crystals.

  • Probable Cause & Mechanistic Explanation:

    • Improper Solvent Selection: The goal of recrystallization is to identify a solvent in which the compound is highly soluble when hot and poorly soluble when cold. If the solvent is too effective (e.g., high solubility even at low temperatures), the compound will remain in the mother liquor, leading to low yield. Conversely, if the solvent is too poor, the compound and impurities may precipitate together. Oiling out often occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or when significant amounts of greasy impurities are present.

    • Rapid Cooling: Cooling the crystallization mixture too quickly promotes rapid precipitation, leading to the formation of small, impure crystals or trapping of solvent and impurities in an amorphous oil. Slow, controlled cooling is critical for the growth of large, well-ordered, and pure crystals.

  • Solutions & Protocol Adjustments:

    • Systematic Solvent Screening: For Metoclopramide hydrochloride, effective solvents include alcohols like ethanol, isopropanol, and methanol.[15][16] Solubility data shows that its solubility increases significantly with temperature in these solvents, making them good candidates.[17] If a single solvent is not effective, employ a binary solvent system. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (like ethyl acetate or hexane) until turbidity appears, then reheat to clarify and cool slowly.

    • Controlled Cooling Protocol: After dissolving the compound in the minimum amount of hot solvent, cover the flask and allow it to cool undisturbed to room temperature. Only after it has reached ambient temperature should you place it in an ice bath to maximize recovery. If crystallization does not begin, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product.

    • Trituration for Oily Products: If an oil forms, decant the solvent. Add a small amount of a poor, non-polar solvent (e.g., cold hexane) to the oil and vigorously stir or scratch with a spatula. This process, called trituration, can often induce the oil to solidify into a crystalline powder, which can then be recrystallized properly.

Problem: After purification by column chromatography, HPLC analysis shows a persistent, co-eluting impurity.

  • Probable Cause & Mechanistic Explanation: The impurity has a polarity and molecular structure very similar to Metoclopramide, resulting in a nearly identical retention factor (Rf) or retention time under the chosen chromatographic conditions. Standard silica gel or C18 stationary phases may not possess the required selectivity to resolve these closely related compounds.

  • Solutions & Protocol Adjustments:

    • Mobile Phase Optimization: For reverse-phase HPLC (typically on a C18 column), the mobile phase often consists of acetonitrile and an aqueous buffer.[5][18] Small adjustments to the pH of the buffer or the organic-to-aqueous ratio can alter the ionization state and partitioning behavior of Metoclopramide and its impurities, often achieving separation.

    • Employ Mixed-Mode Chromatography: Because Metoclopramide is basic, a powerful strategy is to use a mixed-mode chromatography column that combines reverse-phase (hydrophobic) and cation-exchange (ionic) retention mechanisms.[2] This provides a unique and highly selective tool for separating basic analytes from structurally similar but less basic or neutral impurities.[2][19]

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, switch the stationary phase entirely. For normal-phase chromatography, consider using alumina instead of silica. For preparative work, switching from normal-phase to reverse-phase (or vice-versa) can dramatically alter the elution order and resolve the co-eluting pair.

Problem: During acid-base extraction, a stable emulsion forms between the aqueous and organic layers.

  • Probable Cause & Mechanistic Explanation: Emulsions are colloidal suspensions of one liquid in another, often stabilized by impurities acting as surfactants. Vigorous shaking increases the surface area between the two immiscible phases, promoting emulsion formation. High concentrations of the solute can also increase the viscosity of the layers, preventing efficient separation.

  • Solutions & Protocol Adjustments:

    • Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to allow for partitioning of the solute without creating a stable emulsion.

    • "Break" the Emulsion with Brine: Add a small volume of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which destabilizes the emulsion and helps force the separation of the layers.

    • Centrifugation: For smaller-scale preparations, transferring the emulsion to centrifuge tubes and spinning for several minutes is a highly effective method for breaking the emulsion and achieving a sharp interface between the layers.

Part 3: Key Protocols and Data

Purification Strategy Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow cluster_start Initial Analysis cluster_methods Purification Method Selection cluster_end Final Product Start Crude C14H23ClN2O3 (Metoclopramide) TLC_HPLC Analyze by TLC / HPLC Assess Impurity Profile Start->TLC_HPLC Decision Impurity Type? TLC_HPLC->Decision Extraction Acid-Base Extraction Decision->Extraction Grossly Impure (Acidic/Neutral Impurities) Recrystal Recrystallization Decision->Recrystal Moderately Pure (>90%) Chroma Column Chromatography Decision->Chroma Closely-Related Impurities (Co-eluting) Extraction->Recrystal Further Polish Purity_Check Check Purity by HPLC/NMR (>99.5%) Recrystal->Purity_Check Chroma->Purity_Check Purity_Check->Decision Fail Pure_Product Pure Metoclopramide Purity_Check->Pure_Product Pass

Caption: Decision workflow for Metoclopramide purification.

Protocol 1: Purification via pH-Modulated Liquid-Liquid Extraction

This protocol leverages the basicity of Metoclopramide to separate it from neutral and acidic impurities.

  • Dissolution: Dissolve the crude Metoclopramide free base in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated Metoclopramide will partition into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >10. The pure Metoclopramide free base will precipitate as a white solid or oil.

  • Back Extraction: Extract the Metoclopramide free base from the aqueous suspension back into fresh DCM. Repeat this extraction 2-3 times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified Metoclopramide free base.

Protocol 2: Recrystallization of Metoclopramide Hydrochloride

This protocol is suitable for purifying the compound when it is already relatively pure (>90%).

  • Salt Formation (if needed): If starting with the free base, dissolve it in a minimal amount of a suitable alcohol (e.g., isopropanol). Add a stoichiometric amount of concentrated HCl or pass HCl gas through the solution to form the hydrochloride salt in situ.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude Metoclopramide HCl and the minimum volume of hot isopropanol or ethanol required for complete dissolution.[15][16]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat at reflux for 10 minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection and Drying: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to constant weight.

Data Tables for Analytical & Physical Properties

Table 1: Common HPLC Systems for Metoclopramide Purity Analysis

Stationary PhaseMobile Phase ComponentsDetection (λ)Reference
C18 ColumnAcetonitrile : Ammonium Acetate Buffer268 nm[5]
C18 ColumnAcetonitrile : pH 4.6 Buffer (50:50)248 nm[20]
C18 ColumnMethanol : Potassium Dihydrogen Phosphate Buffer (40:60)273 nm[18]
Mixed-Mode Coresep 100Acetonitrile (65%) : H₃PO₄ (0.2%)235 nm[2]

Table 2: Mole Fraction Solubility of Metoclopramide HCl in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x 10⁻³)
Ethylene Glycol (EG)134.93
Water51.61
Transcutol48.17
Propylene Glycol (PG)45.57
Polyethylene Glycol-400 (PEG-400)41.89
Ethanol32.88
(Data adapted from Shakeel F., et al., 2014)[17]

References

  • A Novel HPLC Method Validation Based on Analytical Techniques of - Semantic Scholar. (2018). Semantic Scholar. [Link]

  • Metoclopramide EP Impurities & USP Related Compounds. SynThink. [Link]

  • Metoclopramide. DailyMed. [Link]

  • Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. (2023). Drug Invention Today. [Link]

  • An attempt to enhance solubility of metoclopramide base by Solid dispersion strategy and its application on development of Transdermal device. (2018). SciELO. [Link]

  • Metoclopramide-impurities. Pharmaffiliates. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • A REVIEW ON VARIOUS ANALYTICAL METHODS FOR ESTIMATION OF METOCLOPRAMIDE AN ANTIEMETIC DRUG. (2020). IJRAR. [Link]

  • Formulation Development to Enhance the Solubility of Metoclopramide Base Drug by Solid Dispersion and Evaluation of Transdermal Film. (2018). ResearchGate. [Link]

  • Analysis of Metoclopramide and Related Compounds in Tablets by Liquid Chromatography. (2008). Separation Science and Technology. [Link]

  • RP-HPLC Analytical Method of Metoclopramide Hydrochloride Prepared Nanoparticle formulation in Solid Oral Formulations by using. (2024). Journal of Neonatal Surgery. [Link]

  • HPLC Methods for analysis of Metoclopramide. HELIX Chromatography. [Link]

  • Method of preparing metoclopramide. (1981).
  • Formulation Development to Enhance the Solubility of Metoclopramide Base Drug by Solid Dispersion and Evaluation of Transdermal Film. (2018). ResearchGate. [Link]

  • High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients. (1984). PubMed. [Link]

  • PHARMACEUTICAL IMPURITY PROFILING METOCLOPRAMIDE IMPURITIES. Agilent. [Link]

  • A method for industrial production of metoclopramide hydrochloride. (2024).
  • Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. (2021). PubMed. [Link]

  • Separation of Metoclopramide on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Solubility of Metoclopramide Hydrochloride in Six Green Solvents at (298.15 to 338.15) K. (2014). Journal of Chemical & Engineering Data. [Link]

  • Metoclopramide Impurities and Related Compound. Veeprho. [Link]

Sources

Technical Support Center: Troubleshooting C14H23ClN2O3 (Atenolol Hydrochloride) Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atenolol Hydrochloride (C14H23ClN2O3) crystallization. As researchers and drug development professionals, you understand that controlling the solid-state properties of an Active Pharmaceutical Ingredient (API) is critical for bioavailability, downstream processability, and therapeutic efficacy.

Atenolol Hydrochloride, with the molecular formula C14H23ClN2O3[1][2], presents unique thermodynamic and kinetic challenges during crystallization—ranging from chiral resolution to liquid-liquid phase separation (oiling out). This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic explanations to ensure your crystallization workflows are robust and reproducible.

Process Overview & Mechanistic Workflows

The crystallization of Atenolol HCl often requires isolating the active S-enantiomer from a racemic mixture and carefully controlling supersaturation to avoid amorphous precipitation.

AtenololWorkflow A Racemic Atenolol HCl (C14H23ClN2O3) B Chiral Resolution (e.g., p-Toluic Acid) A->B C S-Atenolol Enriched Solution B->C D Antisolvent Addition (Acetone/CO2) C->D E Phase Separation (Oiling Out)? D->E F Seed with S-Atenolol E->F Yes G Crystal Growth (Space Group C2) E->G No F->G H Filtration & Drying G->H

Fig 1. Atenolol HCl chiral resolution and antisolvent crystallization workflow.

Troubleshooting Guides & FAQs

Q1: Why does my Atenolol HCl solution undergo "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing? A: Oiling out occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve, causing the solute to separate as a dense, solute-rich liquid phase rather than a solid. For Atenolol HCl, this is common in high-concentration alcoholic solutions (like ethanol or isopropanol) when rapidly cooled or when antisolvent is added too quickly.

  • Causality: The high conformational flexibility of the atenolol molecule delays nucleation kinetics, allowing Liquid-Liquid Phase Separation (LLPS) to dominate thermodynamically.

  • Solution: Reduce the initial supersaturation ratio, use a mixed solvent system (e.g., adding a small fraction of water to isopropanol to shift the binodal curve), or introduce S-atenolol seed crystals just above the metastable zone limit to bypass the LLPS region entirely.

Q2: How can I ensure high enantiomeric purity of S-Atenolol HCl during crystallization? A: Atenolol is synthesized as a racemate, but the S-enantiomer is the active β-blocker[3].

  • Causality: (R,S)-Atenolol crystallizes in the centrosymmetric space group C2/c, while S-atenolol crystallizes in the noncentrosymmetric C2 space group. Because the racemic crystal lattice is thermodynamically stable, simple cooling crystallization of a racemate will not yield the pure enantiomer 4[4].

  • Solution: Utilize chiral resolving agents (e.g., p-toluic acid) to form diastereomeric salts 5[5]. When crystallizing the S-atenolol HCl salt directly from an enriched mixture, use an antisolvent precipitation method (like acetone) where the minor enantiomer remains below its solubility limit.

Q3: My Atenolol HCl crystals are exhibiting poor flowability and a needle-like habit. How do I correct this? A: Needle-like (acicular) crystal habits cause poor filtration, cake cracking, and poor powder flowability.

  • Causality: Rapid one-dimensional growth along the c-axis is favored in highly polar solvents where hydrogen bonding networks (via the amide and hydroxyl groups of Atenolol) align preferentially.

  • Solution: Switch to a Supercritical Antisolvent (SAS) precipitation method using CO2 6[6]. Supercritical CO2 rapidly extracts the organic solvent (e.g., methanol), creating uniform, spherical microparticles that drastically improve both bulk powder properties and dissolution rates.

Self-Validating Experimental Protocols

Protocol 1: Antisolvent Crystallization of S-Atenolol HCl (Isopropanol/Acetone System)

Objective: Isolate high-purity S-Atenolol HCl while preventing oiling out.

  • Dissolution: Suspend 10.0 g of crude S-Atenolol HCl in 40 mL of Isopropanol. Heat to 60°C under continuous agitation (400 rpm) until complete dissolution is achieved.

    • Self-Validation: The solution must be completely transparent; any residual turbidity indicates incomplete dissolution and will act as uncharacterized seeds, ruining controlled nucleation.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed crystallizer vessel to remove foreign particulates.

  • Controlled Cooling & Seeding: Cool the solution to 45°C at a rate of 0.5°C/min. Introduce 0.1 g of pure S-Atenolol HCl seed crystals.

    • Self-Validation: Observe the seeds for 10 minutes. If they dissolve, the system is undersaturated (temperature too high). If a massive shower of fines appears, the system is over-supersaturated. The seeds should remain suspended and slowly grow.

  • Antisolvent Addition: Slowly dose 60 mL of Acetone (antisolvent) at a constant rate of 1 mL/min using a programmable syringe pump while maintaining 45°C.

  • Final Cooling & Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter the slurry under vacuum, wash the filter cake with 15 mL of cold Acetone, and dry under vacuum at 40°C for 12 hours.

Protocol 2: Supercritical CO2 Antisolvent (SAS) Precipitation

Objective: Generate uniform microparticles of Atenolol HCl to enhance bioavailability and powder flow.

SASProcess S1 Atenolol HCl in Methanol (5% w/w) S3 Coaxial Nozzle Injection S1->S3 S2 Supercritical CO2 (100 bar, 40°C) S2->S3 S4 Rapid Mass Transfer (Methanol into CO2) S3->S4 S5 Instantaneous Supersaturation S4->S5 S6 Microparticle Precipitation S5->S6 S7 Depressurization & Recovery S6->S7

Fig 2. Supercritical Antisolvent (SAS) precipitation logical relationship.

  • Solution Preparation: Prepare a 5% (w/w) solution of Atenolol HCl in Methanol[6].

  • System Equilibration: Pressurize the precipitation vessel with CO2 to 100 bar and maintain the temperature at 40°C. Establish a steady CO2 flow rate of 10 kg/h .

  • Injection: Inject the Atenolol-Methanol solution through a coaxial nozzle into the precipitation chamber at a flow rate of 1 mL/min.

    • Self-Validation: The rapid mass transfer of methanol into the supercritical CO2 phase causes instantaneous supersaturation. The pressure must remain strictly constant at 100 bar; pressure drops >2 bar indicate nozzle clogging or pump failure, which will alter the supersaturation profile and lead to agglomeration.

  • Washing & Depressurization: Once injection is complete, continue flowing pure supercritical CO2 for 45 minutes to strip residual methanol from the precipitated powder. Slowly depressurize the vessel at 2 bar/min to recover the micronized Atenolol HCl.

Quantitative Data Presentation

Table 1: Crystallographic & Physicochemical Properties of Atenolol

PropertyRacemic (R,S)-AtenololS-Atenolol
Space Group C2/c (Centrosymmetric)C2 (Noncentrosymmetric)
Biological Activity Partial (Mixed)High (Primary β-blocker)
Target Optical Purity N/A> 98% ee
Molecular Formula C14H23ClN2O3 (HCl salt)C14H23ClN2O3 (HCl salt)

Table 2: Solvent Selection & Crystallization Outcomes

Solvent SystemDielectric Constant (ε)Crystallization MethodTypical Crystal HabitTroubleshooting Notes
Isopropanol / Acetone 18.3 / 20.7Antisolvent AdditionPrismaticProne to oiling out if acetone is added too rapidly. Seed heavily.
Methanol / scCO2 32.7 / ~1.5Supercritical AntisolventSpherical MicroparticlesRequires strict pressure control (100 bar) to avoid agglomeration.
Water / HCl 80.1pH-Shift PrecipitationNeedles / AcicularHigh yield, but poor filtration and flowability.

References

  • Conformational Isomorphism of Organic Crystals: Racemic and Homochiral Atenolol Source: Crystal Growth & Design - ACS Publications URL
  • Supercritical Antisolvent Precipitation of Atenolol: The Influence of the Organic Solvent and of the Processing Approach Source: ResearchGate URL
  • Method for isolation and purification of optically active atenolol in a high yield (EP0605384A1)
  • 4-(2-hydroxy-3-[(1-methylethyl)amino]propoxy)

Sources

Technical Support Center: Overcoming Solubility Challenges with Atenolol Hydrochloride (C14H23ClN2O3) in Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with Atenolol Hydrochloride (C14H23ClN2O3) in experimental assays. Our focus is on providing practical, evidence-based solutions to ensure the accuracy and reproducibility of your results.

Introduction to Atenolol Hydrochloride

Atenolol, in its hydrochloride salt form (C14H23ClN2O3), is a widely used β1-selective adrenergic receptor antagonist in both clinical practice and research.[1][2] It is utilized in studies related to cardiovascular diseases, hypertension, and other conditions involving the β-adrenergic signaling pathway.[2][3] While classified as a hydrophilic compound, its solubility can be a critical factor in the design and execution of in vitro and in vivo assays.[4][5] Understanding its solubility profile is paramount for preparing accurate stock solutions and achieving desired final concentrations in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges related to the solubility of Atenolol Hydrochloride in a question-and-answer format.

Q1: What is the best solvent for preparing a primary stock solution of Atenolol Hydrochloride?

A1: For a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is a suitable choice.[6] Atenolol Hydrochloride is soluble in DMSO.[6] Alternatively, 1N Hydrochloric Acid (HCl) can be used, as Atenolol Hydrochloride is freely soluble in it at a concentration of 300 mg/mL at 25°C.[4] However, the use of a strong acid might not be compatible with all experimental systems. For many biological assays, preparing a stock solution in an organic solvent like DMSO or ethanol is a common practice.[1]

Q2: I need to prepare an aqueous solution of Atenolol Hydrochloride for my cell-based assay. What is its water solubility, and what should I be cautious about?

A2: Atenolol has a water solubility of 26.5 mg/mL at 37°C.[4][5] When preparing aqueous solutions directly, it's important to note that the solubility in physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.2 is significantly lower, approximately 1 mg/mL.[1] It is also recommended not to store aqueous solutions for more than one day to avoid potential degradation or stability issues.[1]

Q3: My Atenolol Hydrochloride is not dissolving completely in my aqueous buffer. What are my options?

A3: If you are facing solubility challenges in an aqueous buffer, consider the following troubleshooting steps:

  • pH Adjustment: The solubility of Atenolol Hydrochloride is pH-dependent. Since it is freely soluble in 1N HCl, slightly lowering the pH of your buffer (if your experimental conditions permit) may enhance solubility.

  • Gentle Heating and Sonication: Gentle warming of the solution (e.g., to 37°C) and sonication in a water bath can aid in the dissolution process. However, be cautious about the thermal stability of the compound and your specific assay components.

  • Use of a Co-solvent: If direct dissolution in an aqueous buffer is not feasible, the recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[1] Subsequently, this stock solution can be serially diluted into your aqueous assay buffer to achieve the desired final concentration.[1] It is crucial to ensure that the final concentration of the organic solvent in your assay is minimal and does not affect the biological system.[1]

Q4: Can I use solvents like chloroform to dissolve Atenolol Hydrochloride?

A4: While technically possible, it is not recommended for most biological assays. Atenolol Hydrochloride is less soluble in chloroform (3 mg/mL at 25°C) compared to other solvents.[4] Furthermore, chloroform is generally not compatible with cell-based assays and can be toxic to cells.

Solubility Data Summary

The following table summarizes the solubility of Atenolol and its hydrochloride salt in various common laboratory solvents.

SolventSolubilityTemperatureReference
Water26.5 mg/mL37°C[4][5]
1N HCl300 mg/mL25°C[4]
Chloroform3 mg/mL25°C[4]
Ethanol~5 mg/mLNot Specified[1]
DMSOSoluble (~15 mg/mL)Not Specified[1][6]
Dimethyl Formamide~20 mg/mLNot Specified[1]
PBS (pH 7.2)~1 mg/mLNot Specified[1]

Experimental Workflow for Solution Preparation

To ensure successful solubilization and accurate dosing in your assays, a systematic approach is recommended. The following diagram illustrates a decision-making workflow for preparing Atenolol Hydrochloride solutions.

Atenolol_Hydrochloride_Solubility_Workflow Workflow for Preparing Atenolol Hydrochloride Solutions start Start: Need to prepare Atenolol HCl solution for assay check_assay_type Is the assay compatible with organic solvents? start->check_assay_type prepare_aqueous Prepare solution directly in aqueous buffer (e.g., PBS) check_assay_type->prepare_aqueous No prepare_organic_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) check_assay_type->prepare_organic_stock Yes check_solubility_aqueous Does it dissolve completely at the desired concentration? prepare_aqueous->check_solubility_aqueous use_aqueous_solution Proceed with the assay using the aqueous solution check_solubility_aqueous->use_aqueous_solution Yes troubleshoot_aqueous Troubleshoot: - Gentle warming (37°C) - Sonication - Check pH check_solubility_aqueous->troubleshoot_aqueous No troubleshoot_aqueous->check_solubility_aqueous serial_dilution Perform serial dilutions of the stock solution into the final aqueous assay buffer prepare_organic_stock->serial_dilution final_concentration_check Ensure the final organic solvent concentration is non-inhibitory for the assay serial_dilution->final_concentration_check proceed_assay Proceed with the assay final_concentration_check->proceed_assay Yes

Caption: Decision workflow for preparing Atenolol Hydrochloride solutions.

Step-by-Step Protocol for Preparing a DMSO Stock Solution and Aqueous Working Solutions

This protocol provides a reliable method for preparing Atenolol Hydrochloride for biological assays.

  • Calculate the Required Mass: Determine the mass of Atenolol Hydrochloride needed to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Dissolve in DMSO: Add the calculated mass of Atenolol Hydrochloride to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.

  • Ensure Complete Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.[1]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in your pre-warmed sterile aqueous assay buffer to reach the final desired concentration.

  • Final Solvent Concentration: Always calculate the final percentage of DMSO in your working solution and include a vehicle control (assay buffer with the same percentage of DMSO) in your experimental design.

By following these guidelines and understanding the solubility characteristics of Atenolol Hydrochloride, researchers can overcome common solubility issues, ensuring the integrity and reliability of their experimental data.

References

  • Atenolol Tablets: Package Insert / Prescribing Information - Drugs.com. (2026, February 25). Retrieved from [Link]

  • pms-ATENOLOL Atenolol Tablets, BP 25 mg, 50 mg and 100 mg Beta-adrenergic receptor blocking agent. (2017, November 3). PHARMASCIENCE. Retrieved from [Link]

  • Solubility of Atenolol in solvents | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Atenolol - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved from [Link]

  • Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000 - 2020. (2020, December 5). International Journal of Pharmaceutical Sciences and Medicine. Retrieved from [Link]

  • (PDF) Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000 -2020 - ResearchGate. (2020, December 5). Retrieved from [Link]

  • Assay of Atenolol in Novaten Tablets by Visible Spectrophotometer - AIP Publishing. (2022). Retrieved from [Link]

  • Atenolol. (2011, November 21). USP. Retrieved from [Link]

  • Fluorimetric and solubility studies of nadolol and atenolol in SDS micelles - PubMed. (n.d.). Retrieved from [Link]

  • Development Of Fast Dissolving Tablets of Atenolol Using Solid Dispersion Technology. (n.d.). Retrieved from [Link]

  • Bioassay, determination and separation of enantiomers of atenolol by direct and indirect approaches using liquid chromatography: A review - PubMed. (2018, January 15). Retrieved from [Link]

  • FORMULATION AND EVALUATION OF FAST DISSOLVING TABLETS ATENOLOL - jchps. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of C14H23ClN2O3 (Lidocaine Hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of C14H23ClN2O3, commonly known as Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), and its hydrochloride salt.[1][2] The focus is on practical, actionable strategies to minimize by-product formation, optimize reaction conditions, and troubleshoot common issues encountered during synthesis.

Overview: The Synthetic Pathway and Key Challenges

The synthesis of Lidocaine is a well-established two-step process. Understanding the mechanism and potential side reactions at each stage is critical for impurity control.[3]

  • Step 1: Amide Formation (Acylation): 2,6-dimethylaniline is reacted with chloroacetyl chloride to form the intermediate, α-chloro-2,6-dimethylacetanilide. This is a nucleophilic acyl substitution reaction.[3][4]

  • Step 2: Amination (Alkylation): The intermediate is then treated with diethylamine in a nucleophilic substitution (SN2) reaction to yield Lidocaine.[3][5][6]

The primary challenge lies in controlling the reactivity of the reagents and intermediates to prevent unwanted side reactions, which can lead to a complex impurity profile and reduced yield.

Reaction Pathway and Major By-Product Formation

The following diagram illustrates the desired synthetic route and the formation pathways of the most common by-products.

G cluster_main Main Synthetic Pathway cluster_byproducts Common By-Product Pathways A 2,6-Dimethylaniline C α-chloro-2,6-dimethylacetanilide (Intermediate) A->C Acylation BP2 Unreacted 2,6-Dimethylaniline BP3 Diacylated Aniline (Dimer Impurity) A->BP3 Excess Acylating Agent B Chloroacetyl Chloride B->C BP1 Chloroacetic Acid B->BP1 Hydrolysis E Lidocaine (C14H22N2O) C->E Amination (SN2) C->BP3 D Diethylamine D->E BP4 Over-alkylated Amine (Quaternary Salt) D->BP4 E->BP4 Excess Intermediate or Harsh Conditions

Caption: Main synthesis pathway of Lidocaine and routes to common by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling impurities in Lidocaine synthesis?

A1: Step 1, the acylation of 2,6-dimethylaniline with chloroacetyl chloride, is the most critical stage. The high reactivity of chloroacetyl chloride makes it susceptible to hydrolysis and side reactions if conditions are not rigorously controlled.[7][8] Incomplete reaction can also leave unreacted 2,6-dimethylaniline (Impurity A), which is a common process-related impurity.[9]

Q2: Why is the choice of solvent important in the first step?

A2: The solvent plays a crucial role in managing reactivity and by-product formation. While glacial acetic acid is traditionally used, it can be questioned due to its acidic nature reacting with the basic aniline.[10] Aprotic solvents like Tetrahydrofuran (THF) or ethyl acetate have been shown to produce higher yields and cleaner product profiles by avoiding solvent-reagent interactions that can form by-products.[10] Using water as a solvent is possible but challenging, as the rate of chloroacetylation must be significantly faster than the rate of hydrolysis of the chloroacetyl chloride.[7][8]

Q3: What is the role of the base in each step?

A3:

  • Step 1 (Acylation): A non-nucleophilic base, such as sodium acetate or potassium carbonate, is used as an HCl scavenger.[11][12] As the reaction proceeds, HCl is generated, which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl, allowing the reaction to proceed to completion.[11]

  • Step 2 (Amination): An excess of diethylamine is often used. One equivalent acts as the nucleophile, while a second equivalent acts as the base to neutralize the HCl formed during the SN2 reaction.[11] This prevents the protonation of the remaining diethylamine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis, providing explanations and corrective actions.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Explanation
Low yield of intermediate (α-chloro-2,6-dimethylacetanilide) 1. Hydrolysis of Chloroacetyl Chloride: Moisture in the reaction setup reacts with the highly reactive chloroacetyl chloride to form inactive chloroacetic acid.[7][8][13] 2. Incomplete Reaction: Insufficient reaction time or inadequate temperature control. 3. Protonation of Starting Material: HCl generated during the reaction protonates the 2,6-dimethylaniline, making it unreactive.[11]1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider alternative solvents like THF which may improve yield.[10] 3. Use an Effective HCl Scavenger: Ensure at least one equivalent of a non-nucleophilic base (e.g., sodium acetate, DBU) is present to neutralize HCl as it forms.[11][14]
Presence of unreacted 2,6-dimethylaniline (Impurity A) in the final product Incomplete Acylation (Step 1): If the first step does not go to completion, the unreacted aniline will carry through the synthesis and is difficult to remove from the final product due to similar solubility properties.Verify Completion of Step 1: Before proceeding to the amination step, confirm the absence of starting aniline via TLC or HPLC. If the reaction has stalled, a slight excess of chloroacetyl chloride can be carefully added. Recrystallization of the intermediate can also be performed to ensure purity.
Low yield of final product (Lidocaine) 1. Poor Quality Intermediate: Impurities from Step 1 can interfere with the SN2 reaction. 2. Inefficient SN2 Reaction: Steric hindrance can slow the reaction. Insufficient temperature (reflux) or reaction time.[15] 3. Loss during Workup: Lidocaine is a basic compound. Improper pH control during aqueous extraction can lead to significant product loss.1. Purify the Intermediate: Recrystallize the α-chloro-2,6-dimethylacetanilide from a suitable solvent system before use. 2. Optimize Amination: Ensure vigorous reflux and sufficient reaction time (typically 60-90 minutes).[15] Using a solvent like toluene is common.[15] An excess of diethylamine (2-3 equivalents) can help drive the reaction to completion.[12] 3. Control pH during Extraction: During the aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) with a strong base like KOH or NaOH to deprotonate the Lidocaine hydrochloride salt and extract the free base into an organic solvent.[11]
Formation of Nitrosamine Impurities Degradation of Lidocaine: The tertiary amine structure of Lidocaine can degrade to form secondary amine precursors. These can react with trace nitrites (often found in excipients or from atmospheric sources) to form N-nitrosamines, which are potent carcinogens.[16]This is more of a stability and formulation issue but originates from the API's structure. Control of storage conditions (temperature, humidity) and careful selection of excipients with low nitrite content are crucial for the final drug product.[16]

Experimental Protocols & Methodologies

Protocol 1: Optimized Synthesis of α-chloro-2,6-dimethylacetanilide (Intermediate)

This protocol incorporates best practices to minimize by-products.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (e.g., 10 mmol).

  • Solvent and Base: Dissolve the aniline in an anhydrous aprotic solvent such as THF (50 mL).[14] Add a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (12 mmol).[14]

  • Cooling: Cool the mixture in an ice-salt bath to 0-5°C.[14]

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (11 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[14] Chloroacetyl chloride is a lachrymator and corrosive; handle with extreme care in a fume hood.[11]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours.[14]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the 2,6-dimethylaniline spot is no longer visible.[14]

  • Workup: Pour the reaction mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purity Check: Assess the purity via melting point and HPLC/NMR before proceeding.

Protocol 2: Troubleshooting Workflow for Unknown Impurity

If an unexpected peak appears during HPLC analysis of the final product, this workflow can help identify its source.

G A Unknown Peak in HPLC B Perform LC-MS Analysis A->B C Compare Mass to Known Impurities B->C D Mass matches Unreacted Aniline? C->D E Mass matches Diacylated By-product? D->E No G Source: Incomplete Acylation (Step 1) D->G Yes F Mass matches Unreacted Intermediate? E->F No H Source: Excess Acylating Agent / Harsh Conditions E->H Yes I Source: Incomplete Amination (Step 2) F->I Yes J Mass does not match common impurities. Further characterization needed (e.g., NMR, isolation). F->J No

Caption: A decision tree for troubleshooting and identifying unknown impurities.

References

  • Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Pharmaffiliates. Lidocaine-impurities. Retrieved from [Link]

  • Alfa Omega Pharma. Lidocaine Impurities | 137-58-6 Certified Reference Substance. Retrieved from [Link]

  • Taylor & Francis. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

  • Pharmaffiliates. Lidocaine-impurities. Retrieved from [Link]

  • SFA ScholarWorks. Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Retrieved from [Link]

  • Veeprho. Lidocaine Impurities and Related Compound. Retrieved from [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • Reddit. (2019, April 5). Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. Retrieved from [Link]

  • Synthesis of Lidocaine. Retrieved from [Link]

  • Chegg. (2022, May 1). Lab Question: What mechanism is at work in the reaction of diethlyamine with alpha-chloro-2,6-dimethylacetanilide?. Retrieved from [Link]

  • The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

  • Brainly. (2023, August 25). If you heat under reflux 20 mmol of α-chloro-2,6-dimethylacetanilide with 20 mmol of diethylamine in. Retrieved from [Link]

  • University of San Diego. The Synthesis of Lidocaine. Retrieved from [Link]

  • Ovid. (2017, September 23). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Retrieved from [Link]

  • Acros Organics. (2009, July 20). Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]

  • Google Patents. CN110938012A - Preparation method of lidocaine.
  • N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Retrieved from [Link]

  • Organic Reactions - Lidocaine. Retrieved from [Link]

  • Chegg. (2021, September 14). Solved dimethylacetanilide and Exercis Synthesis of. Retrieved from [Link]

  • Chegg. (2019, February 18). Solved THE SYNTHESIS OF LIDOCAINE In thi 2.6-dimethylaniline. Retrieved from [Link]

  • PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2R,3S,4R,5R). Retrieved from [Link]

  • Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-(DIETHYLAMINO)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE. Retrieved from [Link]

  • ResearchGate. (2017, April 20). (PDF) Backing of 2-(Diethylamino)-N-(2, 6-dimethylphenyl) – acetamide with Molecular, Electronic and Docking Studies. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing C14H23ClN2O3 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for C14H23ClN2O3 (Atenolol Hydrochloride, CAS: 51706-40-2). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling this selective β1-adrenergic receptor antagonist. The hydrochloride salt form introduces unique stability variables—namely hygroscopicity, susceptibility to amide hydrolysis, and oxidative degradation.

This guide moves beyond basic recommendations, providing you with the causality behind experimental choices and self-validating protocols to ensure absolute structural integrity during prolonged storage.

Core Troubleshooting & FAQs

Q1: What are the primary mechanisms of degradation for C14H23ClN2O3, and how do I prevent them? Expert Insight: The molecule is structurally vulnerable to two primary degradation pathways:

  • Amide Hydrolysis: The acetamide group readily hydrolyzes to its carboxylic moiety, forming atenolol acid (P267) 1. This reaction is heavily accelerated by ambient moisture and extreme pH environments.

  • Oxidative Cleavage: Exposure to UV light or reactive oxygen/chlorine species causes ether bond breakage in the alkyl side chain (yielding 1-isopropylamino-2-propanol, P117) and N-dealkylation (yielding 1-amino-3-phenoxy-2-propanol, P167) 1, 2.

Causality & Solution: Because the hydrochloride salt is hygroscopic, it pulls ambient moisture into the powder bed, creating a localized aqueous micro-environment that catalyzes hydrolysis 3. To prevent this, store the compound in a strictly desiccated environment (<10% RH) and use amber vials to block UV-induced oxidation.

Q2: What are the exact temperature and humidity parameters for long-term vs. short-term storage? Expert Insight: For short-term handling (days to weeks), storing the API at 0–4°C in a dry, dark environment is sufficient. For long-term archival (months to years), the compound must be kept at -20°C 4.

Causality & Solution: Lowering the kinetic energy of the system to -20°C effectively halts the activation energy required for both amide hydrolysis and ether cleavage. Always equilibrate the vial to room temperature before opening to prevent condensation from introducing moisture to the cold powder.

Q3: We are formulating sustained-release matrix tablets. Which excipients are compatible with C14H23ClN2O3 to maintain stability? Expert Insight: Atenolol hydrochloride demonstrates excellent compatibility with hydrophilic matrix polymers like Hydroxypropyl Methylcellulose (HPMC) and Sodium Carboxymethyl Cellulose (Sodium CMC) .

Causality & Solution: Infrared (IR) spectroscopy studies confirm no chemical interaction between the drug and these polymers. Furthermore, stability studies at 40°C / 75% RH for up to 3 months indicate that the drug remains stable within these specific matrix formulations, as the polymer network helps buffer the API from direct environmental moisture .

Quantitative Data Presentation

Table 1: Storage Condition Matrix for C14H23ClN2O3

Storage DurationTemperatureRelative Humidity (RH)Light ExposureExpected Shelf-Life
Short-Term (Active Use) 0°C to 4°C< 10% (Desiccated)Protect from light2 to 4 weeks
Long-Term (Archival) -20°C< 10% (Sealed)Dark (Amber Vials)2 to 3 years
Accelerated Stress 40°C75%Controlled UV< 3 months

Table 2: Primary Degradation Products and Triggers

DegradantNominal MassDegradation PathwayPrimary Environmental Trigger
Atenolol Acid (P267) 267 DaAmide HydrolysisMoisture, pH extremes
P117 117 DaEther Bond CleavageUV light, Oxidizing agents
P167 167 DaN-dealkylationUV light, Oxidizing agents

Experimental Protocols

Protocol A: Desiccation and Aliquoting Workflow for Long-Term Storage

Self-Validating Logic: By aliquoting the bulk powder into single-use vials under inert gas, you prevent repeated freeze-thaw cycles and continuous moisture introduction. If one vial is compromised, the integrity of the remaining stock is preserved.

  • Thermal Equilibration: Leave the sealed bulk C14H23ClN2O3 container inside a desiccator at room temperature for 2 hours. Causality: Opening cold vials causes immediate atmospheric condensation on the hygroscopic salt.

  • Atmospheric Control: Perform all handling inside a dry glove box purged with inert Argon or Nitrogen gas (RH < 5%).

  • Aliquoting: Weigh the required experimental amounts into pre-dried, static-free amber glass vials.

  • Inert Sealing: Purge the headspace of each vial with Argon before capping. Seal the caps tightly with PTFE tape to prevent moisture ingress.

  • Cryo-Storage: Transfer the sealed vials immediately to a temperature-monitored -20°C freezer.

Protocol B: Stability-Indicating HPLC Method

Self-Validating Logic: This chromatographic method separates the parent API from its polar degradation products (e.g., atenolol acid), ensuring that the calculated purity reflects only the intact active molecules.

  • Stationary Phase: Utilize a C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Methanol and Water (70:30 v/v). Adjust to pH 4.0 using dilute o-phosphoric acid. Filter through a 0.45 µm PTFE membrane and degas via sonication.

  • System Parameters: Set the flow rate to 1.0 mL/min. Monitor UV absorbance at 235 nm or 275 nm.

  • Sample Preparation: Dissolve the stored C14H23ClN2O3 sample in the mobile phase to a working concentration of 10 µg/mL.

  • Execution & Analysis: Inject 20 µL of the sample. The intact API will elute at a distinct retention time (approximately 2.3 - 3.0 min). Any peaks eluting earlier (more polar compounds) directly indicate amide hydrolysis.

System Workflows & Pathway Visualizations

degradation Atenolol C14H23ClN2O3 (Atenolol HCl) Hydrolysis Amide Hydrolysis (Moisture/Heat) Atenolol->Hydrolysis Oxidation Ether Cleavage & N-dealkylation (UV/Oxidants) Atenolol->Oxidation AtenololAcid Atenolol Acid (P267) Hydrolysis->AtenololAcid P117 1-isopropylamino-2-propanol (P117) Oxidation->P117 P167 1-amino-3-phenoxy-2-propanol (P167) Oxidation->P167

Fig 1: Primary degradation pathways of Atenolol Hydrochloride via hydrolysis and oxidation.

workflow Rec Equilibrate API to Room Temp Desic Inert Gas Purge (Argon, RH < 5%) Rec->Desic Aliq Aliquot into Amber Vials Desic->Aliq Store Seal & Store at -20°C Aliq->Store

Fig 2: Standard operating procedure for the processing and long-term storage of C14H23ClN2O3.

References

  • Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways Source: UQ eSpace - The University of Queensland URL
  • Source: PMC (National Institutes of Health)
  • Oxidation of β-blocker atenolol by a combination of UV light and chlorine: Kinetics, degradation pathways and toxicity assessment Source: ResearchGate URL
  • Source: World Journal of Pharmaceutical and Medical Research (WJPMR)
  • Buy Atenolol hydrochloride | 51706-40-2 | >98% Source: Smolecule URL

Sources

Validation & Comparative

Target Validation and Comparative Profiling of C14H23ClN2O3 (Atenolol Hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Evaluating β1-Adrenergic Receptor Antagonism

Executive Summary

The compound C14H23ClN2O3 , widely known as Atenolol hydrochloride , is a highly selective β1-adrenergic receptor (ADRB1) antagonist[1]. In preclinical drug discovery and cardiovascular research, validating its target specificity is critical for distinguishing its pharmacological profile from non-selective beta-blockers. This guide provides a rigorous framework for evaluating Atenolol HCl's biological target, comparing its performance against alternative reference compounds, and detailing self-validating experimental methodologies required for robust profiling.

Mechanistic Overview: ADRB1 Signaling and Inhibition

To understand the experimental design, one must first establish the causality of the target pathway. ADRB1 is a Gs-protein-coupled receptor predominantly expressed in cardiac tissue[2]. Upon activation by endogenous catecholamines (e.g., epinephrine), the receptor undergoes a conformational change that activates the Gs protein complex. This stimulates adenylyl cyclase (AC) to catalyze the conversion of ATP into cyclic AMP (cAMP)[3]. The subsequent accumulation of cAMP activates Protein Kinase A (PKA), triggering a phosphorylation cascade that mediates positive inotropic and chronotropic cardiovascular responses.

Atenolol hydrochloride acts as a competitive antagonist at the ADRB1 orthosteric site[4]. By occupying this binding pocket without initiating Gs coupling, it effectively uncouples the receptor from the cAMP-PKA axis, suppressing downstream signaling.

Pathway Ligand Catecholamines (Epinephrine) Receptor Beta-1 Adrenergic Receptor (ADRB1) Ligand->Receptor Activates Atenolol Atenolol HCl (C14H23ClN2O3) Atenolol->Receptor Competitive Inhibition Gs Gs Protein Complex Receptor->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cardiovascular Response PKA->Response Phosphorylation Cascade

Mechanistic pathway of ADRB1 signaling and competitive inhibition by Atenolol HCl.

Comparative Target Validation

To objectively evaluate the performance of Atenolol HCl, we benchmark its binding affinity (Ki) and selectivity ratio against other reference compounds: Propranolol (non-selective), Metoprolol (β1-selective), and ICI 118,551 (β2-selective). The selectivity ratio (β2 Ki / β1 Ki) is the critical metric for cardioselectivity, as off-target β2 antagonism can cause severe bronchoconstriction[2].

Quantitative Performance Comparison
CompoundPrimary Targetβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)Selectivity Ratio (β2/β1)
Atenolol HCl (C14H23ClN2O3) ADRB1~1,140~48,700~43 (β1 Selective)
Metoprolol ADRB1~45~3,000~66 (β1 Selective)
Propranolol ADRB1, ADRB2~8~8~1 (Non-selective)
ICI 118,551 ADRB2~500~1.2~0.002 (β2 Selective)

Data synthesized from established radioligand binding assays[2],[5],[6].

Data Synthesis & Causality: Atenolol demonstrates a robust ~43-fold selectivity for β1 over β2 receptors[5]. While Propranolol exhibits higher absolute affinity (Ki ~8 nM), its 1:1 binding ratio across subtypes limits its utility in models where cardioselectivity is paramount[6]. Metoprolol shares a similar relative selectivity profile with Atenolol but differs significantly in absolute potency and lipophilicity[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish assay robustness (targeting a Z'-factor > 0.5).

Protocol A: Radioligand Competitive Binding Assay

Objective: Determine the equilibrium dissociation constant (Ki) of Atenolol HCl for ADRB1. Causality of Choices: We utilize [125I]-cyanopindolol (ICYP) as the radioligand due to its high specific activity and exceptionally low non-specific binding, enabling precise quantification of receptor occupancy[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate plasma membranes from HEK293 cells stably expressing human ADRB1. Homogenize and centrifuge at 40,000 x g.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA. Rationale: Mg2+ is crucial for stabilizing the high-affinity state of the receptor-G protein complex.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 50 pM [125I]-ICYP, and varying concentrations of Atenolol HCl ( 10−10 to 10−4 M).

  • Self-Validation Controls: Include wells with 10 µM Propranolol to define non-specific binding (NSB). Total binding (TB) is measured in the absence of Atenolol.

  • Filtration: After 2 hours at 25°C (to ensure equilibrium is reached), rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Rationale: Polyethylenimine neutralizes the negative charge of the glass fibers, reducing non-specific radioligand adhesion.

  • Detection & Analysis: Count radioactivity using a gamma counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Validate the functional antagonism of Atenolol HCl against agonist-induced cAMP production. Causality of Choices: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biosensor is used for its high signal-to-background ratio. IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase inhibitor, is added to prevent cAMP degradation, ensuring the measured signal accurately reflects adenylyl cyclase activity[3].

Step-by-Step Methodology:

  • Cell Plating: Seed ADRB1-expressing CHO cells at 10,000 cells/well in a 384-well microplate.

  • Compound Pre-incubation: Add Atenolol HCl (dose-response) in stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add an EC80 concentration of Isoproterenol (a non-selective β-agonist) to stimulate cAMP production. Incubate for an additional 30 minutes.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody.

  • Readout: Measure fluorescence emission at 665 nm and 620 nm after 1 hour of incubation at room temperature. Calculate the FRET ratio (665/620).

  • Validation: Ensure the Z'-factor of the assay plate is >0.5 using Isoproterenol maximum stimulation (positive control) and buffer only (negative control).

Workflow CellPrep 1. Cell Preparation (ADRB1-expressing cells) CompoundInc 2. Compound Incubation (Atenolol HCl + IBMX) CellPrep->CompoundInc Agonist 3. Agonist Stimulation (Isoproterenol) CompoundInc->Agonist Lysis 4. Cell Lysis & Detection Reagents Agonist->Lysis Read 5. TR-FRET Readout (Microplate Reader) Lysis->Read Data 6. Data Analysis (IC50 Calculation) Read->Data

Step-by-step workflow for the TR-FRET functional cAMP accumulation assay.

Field-Proven Insights

When utilizing C14H23ClN2O3 in preclinical models, researchers must account for its distinct physicochemical properties. Unlike Propranolol, Atenolol is highly hydrophilic and does not readily cross the blood-brain barrier. This makes it an ideal tool compound for isolating peripheral β1-adrenergic responses without confounding central nervous system (CNS) effects. Furthermore, the choice of radioligand in binding assays can subtly shift apparent Ki values; as demonstrated in, maintaining consistency in assay conditions (e.g., using ICYP vs. DHA) is paramount for accurate comparative profiling[6].

References

  • Title: Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique Source: PubMed (nih.gov) URL: [Link]

  • Title: Beta-adrenoreceptors of multiple affinities in a clonal capillary endothelial cell line and its functional implication Source: PubMed (nih.gov) URL: [Link]

  • Title: Ligand binding to the porcine adipose tissue beta-adrenergic receptor Source: PubMed (nih.gov) URL: [Link]

Sources

Comparative Efficacy and Pharmacodynamics of Atenolol Hydrochloride (C14H23ClN2O3) vs. Known β-Adrenergic Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atenolol hydrochloride (C14H23ClN2O3 ) is a second-generation, cardioselective β1-adrenergic receptor antagonist (commonly known as a β-blocker)[1]. In cardiovascular pharmacology and drug development, understanding the precise binding kinetics, receptor selectivity, and physicochemical properties of β-blockers is critical for predicting therapeutic efficacy and off-target effects. This guide provides an in-depth, objective comparison of Atenolol hydrochloride against other benchmark inhibitors—namely Propranolol (first-generation, non-selective), Metoprolol (second-generation, β1-selective), and Bisoprolol (second-generation, highly β1-selective)—supported by rigorous experimental methodologies and quantitative binding data.

Mechanistic Overview: The β-Adrenergic Signaling Axis

β-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein ( Gαs​ ). Upon binding endogenous catecholamines (e.g., epinephrine), the receptor undergoes a conformational change that activates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In cardiac tissue, this cascade increases chronotropy (heart rate) and inotropy (contractility).

Atenolol acts as a competitive orthosteric inhibitor, occupying the ligand-binding pocket of the β1-receptor without triggering the Gαs​ conformational shift, thereby blunting the cAMP-dependent signaling cascade.

Pathway Agonist Catecholamines (Epinephrine) Receptor β1-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Atenolol Atenolol (C14H23ClN2O3) Competitive Inhibitor Atenolol->Receptor Blocks Gs Gαs Protein Receptor->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: β1-Adrenergic Receptor Signaling Pathway and Atenolol Inhibition Axis.

Quantitative Efficacy: Binding Affinity and Selectivity

The clinical utility of a β-blocker is largely dictated by its β1​/β2​ selectivity ratio. Non-selective inhibition (e.g., Propranolol) can lead to adverse effects such as bronchoconstriction due to β2​ blockade in the lungs[1].

The table below synthesizes the equilibrium dissociation constants ( Ki​ ) and selectivity ratios derived from radioligand binding assays utilizing recombinant human receptors. Recombinant models are prioritized here because they isolate the receptor subtypes, removing the confounding variables of mixed receptor populations found in native tissue[2].

Table 1: Comparative Binding Affinities and Physicochemical Properties
InhibitorClassification β1​ Ki​ (nM) β2​ Ki​ (nM)Selectivity Ratio ( β1​:β2​ )Lipophilicity
Atenolol (C14H23ClN2O3) β1​ -selective~1,000~15,000~15 - 35Low (Hydrophilic)
Metoprolol β1​ -selective~120~3,000~25 - 35Moderate
Bisoprolol Highly β1​ -selective~40~3,000~19 - 75Moderate
Propranolol Non-selective~2~2~1High (Lipophilic)

Note: Absolute Ki​ values vary based on assay conditions (e.g., presence of endogenous GTP in intact cells vs. membrane preparations), but relative selectivity ratios remain consistent across standardized models[3],[2],[4].

Kinetic Selectivity Insights

Beyond equilibrium affinity ( Ki​ ), modern pharmacological profiling emphasizes kinetic selectivity —the rates of association ( kon​ ) and dissociation ( koff​ ). Atenolol and Metoprolol demonstrate relatively fast dissociation rates ( 3−10 min−1 ) from the β1​ -receptor, meaning receptor binding is fully reversed within 5 minutes of free ligand removal[5]. This contrasts sharply with third-generation blockers like Carvedilol, which exhibit much slower dissociation rates, leading to extended receptor occupancy and distinct duration-of-action (DOA) profiles[6],[5].

Experimental Methodologies: Validating Inhibitor Efficacy

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for profiling Atenolol against novel or existing inhibitors.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the assay-independent inhibition constant ( Ki​ ) and receptor subtype selectivity. Causality & Design Choice: We utilize [125I] -cyanopindolol (ICYP), a high-affinity non-selective antagonist, to ensure a robust, equal baseline signal across both β1​ and β2​ subtypes[3]. CHO (Chinese Hamster Ovary) cells stably expressing either human β1​ or β2​ receptors are used to prevent cross-reactivity from endogenous receptors.

  • Membrane Preparation: Harvest recombinant CHO cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 15 µg of membrane protein with a fixed concentration of [125I] -ICYP (e.g., 50 pM) in assay buffer for 60 minutes at 25°C to reach equilibrium.

  • Competitor Titration: Introduce Atenolol, Metoprolol, or Propranolol across a 10-point logarithmic concentration gradient ( 10−10 to 10−3 M). Include a vehicle control (total binding) and 10 µM Propranolol (non-specific binding).

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Rapid filtration is critical to prevent the dissociation of the fast-kinetics Atenolol-receptor complex.

  • Quantification & Analysis: Measure retained radioactivity using a gamma scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation: Ki​=1+([L]/Kd​)IC50​​ .

Workflow Step1 1. Membrane Preparation (Recombinant β1/β2 CHO cells) Step2 2. Radioligand Incubation (Fixed [125I]-CYP concentration) Step1->Step2 Step3 3. Competitor Titration (Atenolol / Metoprolol / Propranolol) Step2->Step3 Step4 4. Rapid Vacuum Filtration (Isolate receptor-ligand complexes) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Pharmacokinetic Analysis (Calculate IC50 and Ki values) Step5->Step6

Caption: Radioligand Competition Binding Assay Workflow for β-Blocker Selectivity.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Measure the downstream functional antagonism of Atenolol. Causality & Design Choice: While binding assays confirm affinity, functional assays confirm efficacy. We measure cAMP because it is the direct secondary messenger of Gαs​ coupling. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen over standard ELISA due to its superior signal-to-noise ratio and resistance to compound auto-fluorescence.

  • Cell Preparation: Seed recombinant β1​ -expressing cells in a 384-well microplate at 5,000 cells/well.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 1 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation, thereby amplifying the assay window.

  • Antagonist Pre-treatment: Add Atenolol at varying concentrations and incubate for 30 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of Isoproterenol (a non-selective β -agonist) for 30 minutes.

  • Detection: Lyse the cells using the TR-FRET lysis buffer containing the labeled cAMP tracer and anti-cAMP antibody. Read the plate on a time-resolved fluorometer. A decrease in the FRET signal correlates with higher intracellular cAMP (indicating lower inhibitor efficacy).

Physicochemical Properties & Clinical Translation

When developing or comparing inhibitors, in vitro affinity must be contextualized with physicochemical properties.

Atenolol (C14H23ClN2O3) is highly hydrophilic (water-soluble). Consequently, it is excreted almost entirely unchanged via the kidneys, necessitating dose adjustments in patients with renal impairment[1]. In contrast, Propranolol and Metoprolol are highly lipophilic ; they undergo extensive hepatic metabolism and readily cross the blood-brain barrier[1]. This lipophilicity explains why Propranolol and Metoprolol are more frequently associated with central nervous system (CNS) side effects, such as vivid dreams and sleep disturbances, whereas Atenolol's hydrophilicity grants it a cleaner CNS safety profile.

Sources

In-Depth Comparison Guide: C14H23ClN2O3 (Atenolol Hydrochloride) vs. Metoprolol in the Spontaneously Hypertensive Rat (SHR) Model

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In cardiovascular pharmacology, distinguishing between the peripheral and central effects of β1​ -adrenergic receptor antagonists is critical for optimizing therapeutic outcomes in hypertension and heart failure. C14H23ClN2O3 , universally known as Atenolol Hydrochloride [1], is a highly hydrophilic, selective β1​ -blocker. It is frequently benchmarked against Metoprolol , another β1​ -selective antagonist that possesses high lipophilicity.

This guide provides a comprehensive, objective comparison of Atenolol HCl and Metoprolol using the Spontaneously Hypertensive Rat (SHR) model—the gold standard in vivo system for studying essential hypertension driven by sympathetic overdrive. By examining their distinct pharmacokinetic profiles, researchers can isolate peripheral cardiovascular protection from central sympathoinhibitory effects[2].

Mechanistic Divergence: Peripheral vs. Central Blockade

While both compounds competitively antagonize β1​ -adrenoceptors to reduce chronotropy and inotropy, their physicochemical properties dictate entirely different volumes of distribution and central nervous system (CNS) penetrance.

  • Atenolol HCl (C14H23ClN2O3): Due to its low lipid solubility, Atenolol does not readily cross the blood-brain barrier (BBB). Its pharmacological actions are almost exclusively restricted to peripheral β1​ -receptors located in the myocardium and juxtaglomerular apparatus[2].

  • Metoprolol: Highly lipophilic, Metoprolol easily permeates the BBB. In addition to peripheral cardiac effects, it blocks central β1​ -receptors, which dampens central sympathetic outflow and reduces the stress-induced release of co-transmitters like Neuropeptide Y (NPY)[3].

G A C14H23ClN2O3 (Atenolol HCl) Hydrophilic C Blood-Brain Barrier (BBB) A->C Poor Penetration D Peripheral β1 Receptors (Heart/Kidneys) A->D Antagonizes B Metoprolol Lipophilic B->C High Penetration B->D Antagonizes E Central β1 Receptors (CNS Sympathetic Control) C->E Metoprolol Only F Decreased Heart Rate & Cardiac Workload D->F Induces G Decreased Central Sympathetic Outflow (NPY) E->G Induces

Fig 1: Pharmacodynamic divergence of Atenolol HCl and Metoprolol based on BBB penetration.

Experimental Protocol: Evaluating β -Blockers in the SHR Model

To ensure scientific integrity and eliminate confounding variables (such as stress-induced catecholamine spikes from handling), the following self-validating telemetry protocol is recommended for evaluating these compounds.

Rationale for the SHR Model

The SHR model exhibits a progressive increase in mean arterial pressure (MAP) and heart rate (HR) starting at 4–6 weeks of age, driven largely by an overactive sympathetic nervous system. This makes it the ideal translational model to compare a purely peripheral β -blocker (Atenolol HCl) against one with central sympatholytic properties (Metoprolol)[2].

Step-by-Step Telemetry & Dosing Workflow

Step 1: Surgical Implantation of Telemetry Transmitters

  • Action: Anesthetize 12-week-old male SHRs (and Wistar-Kyoto normotensive controls). Implant radiotelemetry pressure catheters into the descending abdominal aorta via the femoral artery.

  • Causality: Traditional tail-cuff plethysmography requires restraint, which artificially activates the sympathetic nervous system. Telemetry allows for continuous, stress-free baseline acquisition of MAP and HR, ensuring the data reflects true basal hemodynamics.

Step 2: Baseline Calibration & Acclimation

  • Action: Allow a 10-day postoperative recovery period. Record baseline hemodynamic parameters for 72 hours prior to drug administration.

Step 3: Compound Administration

  • Action: Divide SHRs into three cohorts (n=8/group):

    • Vehicle Control: 0.5% methylcellulose via oral gavage.

    • Atenolol HCl: 25 mg/kg/day via oral gavage.

    • Metoprolol: 50 mg/kg/day via oral gavage.

  • Causality: Doses are calibrated to achieve equivalent peripheral β1​ -receptor blockade (measured by resting HR reduction) to accurately isolate the secondary central effects of Metoprolol[2].

Step 4: Acute Stress Challenge & Biochemical Assay

  • Action: At week 4 of treatment, subject the rats to a 15-minute acute air-jet stress test. Collect plasma samples immediately post-stress via a pre-implanted jugular catheter.

  • Action: Quantify plasma Norepinephrine (NE) and Neuropeptide Y (NPY) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and ELISA, respectively.

  • Causality: NPY is co-released with NE during high sympathetic activation. Because Metoprolol crosses the BBB and Atenolol does not, measuring stress-induced NPY release serves as a direct, quantifiable biomarker of central sympathetic dampening[3].

Comparative Data Analysis

The following table synthesizes expected experimental outcomes based on validated pharmacological studies in the SHR model[2][3][4].

ParameterVehicle (SHR Control)Atenolol HCl (Peripheral)Metoprolol (Peripheral + Central)
Resting Heart Rate (bpm) 415 ± 8344 ± 12 (-17%)350 ± 10 (-16%)
Mean Arterial Pressure (mmHg) 175 ± 5155 ± 4152 ± 5
Cardiac Workload (mmHg × bpm) 47,049 ± 3335Significantly ReducedSignificantly Reduced
Stress-Induced NPY Release High (+85% from baseline)High (+80% from baseline)Attenuated (+35% from baseline)
Central Sympathetic Outflow UninhibitedUninhibitedInhibited
Blood-Brain Barrier Penetration N/ALow / NegligibleHigh
Data Interpretation & Insights
  • Hemodynamic Equivalence at Rest: Both Atenolol HCl and Metoprolol are highly effective at reducing resting HR and lowering overall cardiac workload in the SHR model[2]. This confirms that their peripheral β1​ -antagonism is equipotent at the administered doses.

  • Divergence Under Stress: During the acute stress challenge, Atenolol HCl fails to suppress the surge in Neuropeptide Y (NPY) and central sympathetic outflow. In contrast, Metoprolol significantly blunts this response[3]. This proves that while Atenolol protects the heart directly at the receptor level, Metoprolol provides an upstream protective effect by reducing the central nervous system's command to release stress hormones.

Selection Guide for Researchers

  • Choose C14H23ClN2O3 (Atenolol HCl) when: Your experimental design requires the strict isolation of peripheral β1​ -adrenoceptor mechanisms without confounding central nervous system variables. It is the ideal negative control for studies investigating the central regulation of blood pressure.

  • Choose Metoprolol when: You are modeling comprehensive clinical cardiovascular protection, particularly in scenarios involving psychological stress, heart failure, or conditions where dampening central sympathetic overdrive (and NPY release) is a therapeutic target.

References

  • Berg, T. (2014). β1-Blockers Lower Norepinephrine Release by Inhibiting Presynaptic, Facilitating β1-Adrenoceptors in Normotensive and Hypertensive Rats. Frontiers in Neurology, PMC. Available at:[Link]

  • Del Mauro, J. S., et al. (2020). Effects of third-generation β-blockers, atenolol or amlodipine on blood pressure variability and target organ damage in spontaneously hypertensive rats. ResearchGate. Available at:[Link]

  • Gullestad, L., et al. (2011). Differential effects of metoprolol and atenolol to neuropeptide Y blockade in coronary artery disease. Taylor & Francis Online. Available at:[Link]

Sources

Cross-Reactivity and Selectivity Profiling of C14H23ClN2O3 (Atenolol Hydrochloride): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C14H23ClN2O3 , universally identified as Atenolol hydrochloride , is a synthetic, hydrophilic, and cardioselective β1​ -adrenergic receptor antagonist[1]. In preclinical drug development and pharmacological research, mapping the kinetic and thermodynamic selectivity of β -blockers is critical for predicting both on-target efficacy and off-target adverse events.

This guide provides an objective, data-driven comparison of C14H23ClN2O3 against non-selective alternatives (e.g., Propranolol) and other selective agents (e.g., Metoprolol, Bisoprolol). By detailing the causality behind its receptor affinity and providing self-validating experimental protocols, this document serves as an authoritative reference for researchers conducting cross-reactivity and selectivity profiling.

Mechanistic Grounding: β1​ vs. β2​ Selectivity

Atenolol HCl competitively binds to the β1​ -adrenergic receptor—predominantly localized in cardiac tissue—thereby blocking the binding of endogenous catecholamines like epinephrine and norepinephrine[2].

The Causality of Selectivity: The structural basis for C14H23ClN2O3's selectivity lies in its specific hydrogen-bonding interactions within the orthosteric binding pocket of the β1​ receptor. The β1​ and β2​ receptors share high sequence homology, but subtle differences in the extracellular loops and transmembrane domains dictate ligand affinity[3]. Atenolol lacks both intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, ensuring that its primary pharmacological effect is pure competitive antagonism[2].

G Ligand Catecholamines (Epi/NE) Receptor β1-Adrenergic Receptor Ligand->Receptor Agonist Binding Atenolol C14H23ClN2O3 (Atenolol HCl) Atenolol->Receptor Competitive Inhibition Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Activates Response Cardiac Muscle Contraction PKA->Response Ca2+ Influx

Mechanism of action: C14H23ClN2O3 competitively inhibits β1-adrenergic receptor signaling.

Cross-Reactivity and Off-Target Profiling

While Atenolol HCl is designated as "cardioselective," this selectivity is strictly concentration-dependent .

At therapeutic or low experimental concentrations, it exhibits a 40- to 50-fold higher affinity for β1​ over β2​ receptors[4]. However, at elevated concentrations, cross-reactivity with β2​ receptors (localized in bronchial and vascular smooth muscle) becomes significant, which can precipitate off-target bronchoconstriction in susceptible models[2]. Furthermore, its affinity for β3​ receptors is negligible, ensuring minimal interference with lipolysis and thermogenesis pathways[5].

Table 1: Comparative Receptor Affinity ( Ki​ ) and Selectivity

Note: Ki​ values can vary based on the specific radioligand and tissue preparation used (e.g., human myocardial membranes vs. recombinant CHO cells). Lower Ki​ indicates higher binding affinity.

Compound β1​ Affinity ( Ki​ , nM) β2​ Affinity ( Ki​ , nM)Selectivity Ratio ( β1​ : β2​ )Receptor Profile
C14H23ClN2O3 (Atenolol HCl) ~697 - 1,140~48,700~40x - 50x Selective β1​ Antagonist
Metoprolol Tartrate ~120~3,000~25x Selective β1​ Antagonist
Bisoprolol Fumarate ~24~1,800~75x Highly Selective β1​ Antagonist
Propranolol HCl ~1.5~1.2~0.8x Non-selective β1​ / β2​ Antagonist

Experimental Protocols for Selectivity Profiling

To empirically validate the selectivity of C14H23ClN2O3 against alternatives, a self-validating system utilizing a Radioligand Binding Assay is the gold standard[4]. This protocol confirms thermodynamic affinity and cross-reactivity.

Protocol: Radioligand Binding Assay for β1​ / β2​ Selectivity
  • Membrane Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing either human β1​ or β2​ adrenoceptors. Lyse the cells using a Dounce homogenizer in ice-cold Tris-HCl buffer and isolate the membrane fraction via ultracentrifugation (40,000 x g for 30 mins).

  • Radioligand Incubation: In a 96-well assay plate, incubate 30 μg of membrane protein with a constant, sub-saturating concentration (e.g., 30 pM) of the high-affinity radioligand [125I] -(-)-iodocyanopindolol (ICYP)[4].

  • Competitive Displacement: Introduce C14H23ClN2O3 (and comparator drugs) at increasing logarithmic concentrations ( 10−10 to 10−4 M). To define Non-Specific Binding (NSB), include control wells containing 1 μM of the non-selective antagonist Propranolol[6].

  • Rapid Filtration: Terminate the equilibrium reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) to separate receptor-bound radioligand from free radioligand. Wash filters three times with ice-cold buffer.

  • Quantification & Analysis: Measure retained radioactivity using a gamma scintillation counter. Plot the displacement curve to calculate the IC50​ using non-linear regression.

  • Self-Validation (Cheng-Prusoff Conversion): Convert the empirical IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This normalizes the data against the specific radioligand concentration [L] used.

Workflow Step1 1. Membrane Preparation (CHO cells expressing β1/β2) Step2 2. Radioligand Incubation ([125I]-ICYP + Atenolol HCl) Step1->Step2 Step3 3. Competitive Displacement (Logarithmic concentration gradient) Step2->Step3 Step4 4. Rapid Filtration (Separate bound vs free radioligand) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Ki via Cheng-Prusoff) Step4->Step5

Step-by-step radioligand binding assay workflow for determining β1/β2 receptor selectivity.

Comparative Performance Data: Physicochemical Impact

Beyond receptor affinity, the physicochemical properties of C14H23ClN2O3 dictate its systemic performance and off-target side effect profile.

Atenolol HCl is highly hydrophilic (low LogP). This specific property is the causal factor for its limited ability to cross the blood-brain barrier (BBB)[7]. Consequently, Atenolol exhibits a significantly lower incidence of central nervous system (CNS) side effects—such as nightmares, fatigue, and depression—compared to highly lipophilic alternatives like Propranolol[2].

Table 2: Physicochemical and Pharmacological Comparison
PropertyC14H23ClN2O3 (Atenolol HCl)Propranolol HClMetoprolol Tartrate
Lipophilicity (LogP) Low (~0.23)High (~3.48)Moderate (~1.88)
BBB Penetration MinimalHighModerate
Half-life ( t1/2​ ) 6-7 hours3-6 hours3-4 hours
Primary Excretion Renal (Unchanged)Hepatic MetabolismHepatic Metabolism
Intrinsic Sympathomimetic Activity NoneNoneNone

References

  • Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Atenolol hydrochloride | C14H23ClN2O3 | CID 119274 Source: PubChem / National Library of Medicine URL:[Link]

  • Atenolol - Pharmacodynamics and Pharmacokinetics Source: Wikipedia URL:[Link]

  • Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

A Comparative Analysis of Ambroxol and Its Stereoisomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Query: The initial query for a compound with the molecular formula C14H23ClN2O3 did not yield a well-characterized pharmaceutical agent. However, the core request for a comparative analysis of a compound and its stereoisomers is a topic of significant scientific interest. This guide will focus on Ambroxol (C13H18Br2N2O), a widely used mucolytic agent with distinct stereoisomers, to fulfill the detailed requirements of the prompt. Ambroxol serves as an excellent case study for the importance of stereochemistry in drug design and function.

Introduction to Ambroxol and the Significance of Stereoisomerism

Ambroxol is a secretolytic agent used in the treatment of a variety of respiratory conditions where there is excessive or viscous mucus.[1][2] It is an active N-desmethyl metabolite of the mucolytic drug bromhexine.[3] The chemical structure of ambroxol, trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol, contains two stereocenters on the cyclohexane ring, leading to the existence of stereoisomers. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring gives rise to cis and trans diastereomers.

The commercially available and clinically utilized form of ambroxol is the trans-isomer.[4][5] In drug development, different stereoisomers of a chiral molecule can exhibit significant differences in their pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. Therefore, the isolation and characterization of individual stereoisomers are crucial steps in the development of safe and effective pharmaceuticals. This guide provides a comparative analysis of the known properties of the trans- and cis-stereoisomers of ambroxol, with a focus on the available experimental data.

The Predominant Isomer: trans-Ambroxol

The vast majority of published research, including preclinical and clinical studies, has been conducted on the trans-isomer of ambroxol. This section will detail the well-documented pharmacological and pharmacokinetic properties of this specific stereoisomer.

Pharmacodynamics and Mechanism of Action

trans-Ambroxol exerts its therapeutic effects through multiple mechanisms of action:

  • Secretolytic and Mucokinetic Effects: It stimulates the secretion of thinner and less viscous mucus in the respiratory tract.[1] This is achieved by increasing the synthesis and release of pulmonary surfactant by type II pneumocytes.[6] The surfactant acts as an anti-glue factor, reducing the adhesion of mucus to the bronchial walls and improving its transport.[6]

  • Anti-inflammatory and Antioxidant Properties: trans-Ambroxol has been shown to possess anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.[1] It also exhibits antioxidant activity, protecting tissues from damage by free radicals.[1]

  • Local Anesthetic Effect: A notable property of trans-ambroxol is its ability to block sodium channels, which results in a local anesthetic effect.[2] This contributes to the soothing sensation and pain relief observed in sore throat formulations containing ambroxol.[2]

The following diagram illustrates the primary pharmacodynamic pathways of trans-Ambroxol:

Ambroxol trans-Ambroxol TypeII Type II Pneumocytes Ambroxol->TypeII stimulates Sodium Voltage-gated Sodium Channels Ambroxol->Sodium blocks Inflammatory Pro-inflammatory Mediators Ambroxol->Inflammatory inhibits release of Surfactant Pulmonary Surfactant (Synthesis & Release) TypeII->Surfactant increases Mucus Mucus Viscosity & Adhesion Surfactant->Mucus reduces Clearance Mucociliary Clearance Mucus->Clearance improves Anesthetic Local Anesthetic Effect Sodium->Anesthetic AntiInflammatory Anti-inflammatory Effect Inflammatory->AntiInflammatory

Caption: Pharmacodynamic pathways of trans-Ambroxol.

Pharmacokinetic Profile

The pharmacokinetic properties of trans-ambroxol have been extensively studied in various species, including humans.[7]

ParameterValueSpecies
Bioavailability (Oral) ~79%Human
Time to Peak (Tmax) ~2 hoursHuman
Protein Binding ~90%Human
Metabolism Hepatic (CYP3A4)Human
Elimination Half-life ~10 hoursHuman
Excretion Primarily renalHuman
Data compiled from various pharmacokinetic studies.[3][7]
Clinical Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy and safety of trans-ambroxol in the treatment of acute and chronic respiratory diseases.[4][8] It has been shown to improve symptoms such as cough, sputum viscosity, and difficulty in expectoration.[8] The safety profile of trans-ambroxol is well-established, with the most common adverse effects being mild gastrointestinal disturbances.

The cis-Ambroxol Stereoisomer

In contrast to its trans counterpart, there is a significant lack of publicly available data on the pharmacological, pharmacokinetic, and clinical properties of cis-ambroxol. While its chemical synthesis and separation from the trans-isomer have been described, comprehensive studies detailing its biological activity are not readily found in the scientific literature.

The structural difference between the cis and trans isomers lies in the relative orientation of the amino and hydroxyl groups on the cyclohexyl ring. In the trans isomer, these groups are on opposite sides of the ring's plane, whereas in the cis isomer, they are on the same side. This seemingly minor difference in three-dimensional structure can have a profound impact on how the molecule interacts with its biological targets.

Comparative Analysis: What the Data Suggests

Due to the limited data on cis-ambroxol, a direct, data-driven comparative performance analysis is challenging. However, based on fundamental principles of stereochemistry and pharmacology, we can infer potential differences:

  • Receptor Binding and Enzyme Inhibition: The specific 3D conformation of a drug molecule is critical for its interaction with protein binding sites. It is highly probable that the cis and trans isomers of ambroxol would exhibit different binding affinities for their target proteins, such as the enzymes involved in surfactant synthesis and voltage-gated sodium channels. This could translate to differences in potency and efficacy.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be influenced by its stereochemistry. The two isomers may be metabolized at different rates by hepatic enzymes, leading to variations in their half-life and overall exposure.

The lack of extensive research on cis-ambroxol may suggest that early in the drug development process, the trans-isomer was identified as the more active or safer of the two, leading to its selection for further development and commercialization.

Experimental Protocols: Separation and Analysis of Ambroxol Stereoisomers

The separation and quantification of ambroxol stereoisomers are critical for research and quality control purposes. Several analytical techniques have been developed for this purpose.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for the separation of stereoisomers.

Protocol for Chiral Separation of Ambroxol Stereoisomers by CE:

  • Capillary Preparation: A fused-silica capillary is flushed sequentially with 0.1 M NaOH, deionized water, and the background electrolyte (BGE).

  • Background Electrolyte (BGE) Preparation: The BGE typically consists of a buffer (e.g., phosphate buffer) at a specific pH, containing a chiral selector such as a cyclodextrin derivative.

  • Sample Injection: The sample, dissolved in the BGE or a compatible solvent, is injected into the capillary using either hydrodynamic or electrokinetic injection.

  • Separation: A high voltage is applied across the capillary, causing the charged molecules to migrate at different velocities based on their charge-to-size ratio and their interaction with the chiral selector.

  • Detection: The separated isomers are detected as they pass through a detector window, typically using UV-Vis absorbance.

cluster_0 CE System Capillary Fused-Silica Capillary Separation High Voltage Separation Capillary->Separation BGE Background Electrolyte (with Chiral Selector) BGE->Separation Injection Sample Injection Injection->Separation Detection UV-Vis Detector Separation->Detection Data Electropherogram (Separated Peaks) Detection->Data Sample Ambroxol Stereoisomer Mixture Sample->Injection

Caption: Workflow for chiral separation by Capillary Electrophoresis.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used method for the separation of stereoisomers.

Protocol for Chiral HPLC Separation of Ambroxol Stereoisomers:

  • Column Selection: A chiral stationary phase (CSP) column is chosen. These columns contain a chiral selector immobilized on the support material.

  • Mobile Phase Preparation: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), is prepared.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Injection and Separation: The sample is injected into the HPLC system. The stereoisomers are separated based on their differential interactions with the chiral stationary phase as they are carried through the column by the mobile phase.

  • Detection: The separated isomers are detected using a suitable detector, such as a UV detector.

Conclusion and Future Directions

The case of ambroxol underscores the critical importance of stereochemistry in drug action. The commercially available and clinically effective form is the trans-stereoisomer, which has been the subject of extensive research. In contrast, the cis-isomer remains largely uncharacterized in the public domain.

For researchers and drug development professionals, this highlights several key takeaways:

  • The "Active" Isomer: It is imperative to identify and characterize the most active and safest stereoisomer early in the drug development pipeline.

  • Regulatory Scrutiny: Regulatory agencies worldwide now require detailed information on the stereochemical composition of new drug products.

  • Opportunities for Innovation: A thorough investigation of the less-studied stereoisomers of existing drugs could potentially uncover novel pharmacological properties or lead to the development of "chiral switches" with improved therapeutic profiles.

Future research should aim to fill the knowledge gap regarding the biological activities of cis-ambroxol. Such studies would not only provide a more complete understanding of the structure-activity relationship of this important mucolytic agent but could also reveal unforeseen therapeutic possibilities.

References

  • Paleari, D., et al. (2011). Ambroxol: a multifaceted molecule with additional therapeutic potentials. Expert Opinion on Drug Discovery, 6(11), 1203-1214.
  • Peralta, J., et al. (2014). Clinical efficacy of ambroxol in the treatment of bronchial stasis. Clinical trial in 120 patients at two different doses.
  • Cazan, D., et al. (2018). Safety of ambroxol in the treatment of airway diseases in adult patients. Expert Opinion on Drug Safety, 17(12), 1211-1224.
  • Kardos, P., et al. (2020). An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children.
  • Malerba, M., & Ragnoli, B. (2008). Ambroxol in the 21st century: pharmacological and clinical update. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1119-1129.
  • Disse, B. G. (1987). The pharmacology of ambroxol--review and new results.
  • Hammer, R., et al. (1978). [Ambroxol, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)]. Arzneimittel-Forschung, 28(5a), 899-903.
  • Wikipedia. (n.d.). Ambroxol. Retrieved from [Link]

  • Vergin, H., et al. (1985). [The pharmacokinetics and bioequivalence of various dosage forms of ambroxol]. Arzneimittel-Forschung, 35(4), 792-797.
  • Kulkarni, M., et al. (2009). Comparative Studies of Release of Ambroxol Hydrochloride from It's Gum Based Matrices. International Journal of ChemTech Research, 1(3), 634-640.
  • Mullin, S., et al. (2020). Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial. JAMA Neurology, 77(4), 427–434.
  • Beeh, K. M., et al. (2008). Antiinflammatory properties of ambroxol. European Journal of Medical Research, 13(12), 557-562.
  • de Mey, C., et al. (2016). Efficacy and safety of ambroxol in the treatment of acute exacerbations of chronic bronchitis.
  • Al-Abdi, S., & Al-Aamri, M. (2024). The Potential of Ambroxol as a Panacea for Neonatal Diseases: A Scoping Review. Cureus, 16(2), e53869.
  • PubChem. (n.d.). Ambroxol. Retrieved from [Link]

  • PubChem. (n.d.). cis-Ambroxol. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of known pharmacodynamic properties of ambroxol. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (2021). ROLE OF AMBROXOL AS A PROPHYLACTIC AGENT AGAINST COVID-19. Retrieved from [Link]

  • Biomolecules & Therapeutics. (2008). Enhanced Bioavailability of Ambroxol by Transdermal Administration of the EVA Matrix Containing Penetration Enhancer in Rats. Retrieved from [Link]

  • PubMed. (2016). Bioequivalence assessment of ambroxol orally-disintegrating tablet after a single oral-dose administration to healthy volunteers. Retrieved from [Link]

  • Cureus. (2024). The Potential of Ambroxol as a Panacea for Neonatal Diseases: A Scoping Review. Retrieved from [Link]

  • Cureus. (2024). Could ambroxol help to slow cognitive change in people with Parkinson's?. Retrieved from [Link]

  • Pneumon. (2019). Ambroxol … more than an expectorant The benefit of using ambroxol in chronic respiratory diseases?. Retrieved from [Link]

Sources

Head-to-Head Comparison Guide: Atenolol Hydrochloride (C14H23ClN2O3) vs. Alternative β-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in cardiovascular pharmacology, evaluating β-adrenergic receptor antagonists requires looking beyond basic receptor affinity. The molecular structure of a compound dictates its lipophilicity, metabolic routing, and ultimately, its clinical utility.

This guide provides a head-to-head technical comparison of C14H23ClN2O3 (the hydrochloride salt of Atenolol ) against two other foundational β-blockers: Metoprolol (a lipophilic β1-selective antagonist) and Propranolol (a highly lipophilic, non-selective β-antagonist). By examining their physicochemical properties, mechanistic pathways, and in vitro validation protocols, researchers can make informed decisions during drug development and clinical trial design.

Pharmacological Profiling & Physicochemical Causality

The defining characteristic of Atenolol hydrochloride (C14H23ClN2O3) is its extreme hydrophilicity. Unlike first-generation β-blockers, Atenolol's molecular structure prevents it from readily crossing the blood-brain barrier (BBB) [1].

This physicochemical property is quantified by the partition coefficient (LogP). A compound's LogP directly dictates its pharmacokinetic fate:

  • Atenolol (LogP ~0.16) : Highly hydrophilic. It remains largely in the aqueous compartments of the body, undergoes minimal hepatic metabolism (<5%), and is excreted almost entirely unchanged by the kidneys [2].

  • Metoprolol (LogP ~1.76) : Moderately lipophilic. It undergoes extensive first-pass hepatic metabolism via the CYP2D6 enzyme.

  • Propranolol (LogP ~3.03) : Highly lipophilic. It rapidly crosses the BBB, leading to higher incidences of central nervous system (CNS) side effects such as nightmares, confusion, and depression [3].

Table 1: Quantitative Pharmacological Comparison
ParameterAtenolol HCl (C14H23ClN2O3)Metoprolol TartratePropranolol HCl
Receptor Selectivity β1-Selectiveβ1-SelectiveNon-Selective (β1/β2)
Lipophilicity (LogP) 0.16 (Hydrophilic)1.76 (Lipophilic)3.03 (Highly Lipophilic)
Bioavailability ~50%~40-50%~26% (High first-pass)
Plasma Protein Binding 6 - 16%10 - 12%~90%
Elimination Half-Life 6 - 7 hours3 - 7 hours3 - 5 hours
Primary Clearance Route Renal (Unchanged)Hepatic (CYP2D6)Hepatic
Mechanistic Pathway & Target Engagement

Atenolol exerts its primary pharmacological effect by competitively antagonizing the β1-adrenergic receptors located predominantly in the myocardium. By blocking endogenous catecholamines (epinephrine and norepinephrine), Atenolol prevents the activation of Gs-proteins, thereby halting the adenylyl cyclase/cAMP/PKA signaling cascade. This results in decreased intracellular calcium influx, ultimately reducing myocardial chronotropy (heart rate) and inotropy (contractility) [4].

BetaSignaling Epi Epinephrine Beta1 β1-Adrenergic Receptor Epi->Beta1 Agonist Binding Gs Gs Protein Activation Beta1->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Intracellular Ca2+ Increase PKA->Ca Phosphorylation Effect Increased Chronotropy Ca->Effect Myocardial Contraction Atenolol Atenolol (C14H23ClN2O3) Atenolol->Beta1 Competitive Blockade

Fig 1. β1-adrenergic signaling cascade and the site of competitive blockade by Atenolol.

Experimental Workflow: Validating Receptor Selectivity

To objectively compare the binding affinities (Ki) of these compounds, researchers must utilize a self-validating in vitro system. The following protocol details a radioligand binding assay designed to isolate pure antagonist affinity without confounding G-protein coupling dynamics.

Protocol: In Vitro Radioligand Binding Assay for β1/β2 Selectivity

Rationale & Causality: We utilize [125I]-cyanopindolol (CYP) because it is a high-affinity, non-selective radioligand that binds equally well to both β1 and β2 receptors, allowing us to measure the displacement capacity of our test compounds. Crucially, Guanosine triphosphate (GTP) is added to the assay buffer. GTP uncouples the receptor from the Gs-protein, shifting the receptor to a low-affinity state for agonists. Because we are evaluating antagonists (which do not differentiate between coupled and uncoupled states), this ensures we are measuring pure antagonist affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human recombinant β1 or β2 receptors. Homogenize the cells in an assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2. Note: MgCl2 is critical for maintaining the structural integrity of the receptor complexes during the assay.

  • Assay Assembly (96-Well Plate):

    • Add 50 µL of the membrane suspension (approx. 10-20 µg protein/well).

    • Add 25 µL of[125I]-CYP to achieve a final concentration of ~50 pM.

    • Add 25 µL of the test compound (Atenolol, Metoprolol, or Propranolol) in serial dilutions ranging from 10−10 to 10−4 M.

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes (Defines maximum signal).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM unlabelled Propranolol. (Propranolol saturates all specific β-sites; any remaining signal is background noise).

  • Equilibration: Incubate the plates at 25°C for 120 minutes. This specific timeframe ensures that steady-state equilibrium is reached between the radioligand and the competitive antagonist.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification & Analysis: Wash the filters three times with ice-cold Tris-HCl buffer to flush unbound radioligand. Quantify the bound radioactivity using a gamma counter. Calculate the IC50 values using non-linear regression, and convert them to absolute binding affinity (Ki) using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .

Translational Implications in Drug Development

Understanding the structural and metabolic differences between C14H23ClN2O3 (Atenolol HCl) and its lipophilic counterparts is critical for clinical translation:

  • Hepatic vs. Renal Impairment: Because Atenolol is not metabolized by the liver, it is the preferred β-blocker for patients with severe hepatic impairment or those taking broad CYP450 inhibitors. Conversely, its dose must be strictly titrated in patients with a creatinine clearance of <35 mL/min due to its reliance on renal excretion [1]. Metoprolol and Propranolol require the opposite clinical considerations.

  • CNS Tolerability: The low LogP of Atenolol directly translates to a superior safety profile regarding neuropsychiatric adverse events. In clinical development, when targeting peripheral cardiovascular conditions (like hypertension or angina) without desiring central anxiolytic effects, hydrophilic molecules like C14H23ClN2O3 are structurally optimized to prevent off-target CNS engagement [3].

References
  • Title : Atenolol - StatPearls - NCBI Bookshelf Source : nih.gov URL :[Link]

  • Title : Atenolol - Wikipedia Source : wikipedia.org URL :[Link]

  • Title : Neuropsychiatric Consequences of Lipophilic Beta-Blockers Source : nih.gov URL :[Link]

  • Title : Beta Blockers - StatPearls - NCBI Bookshelf Source : nih.gov URL :[Link]

A Comparative Investigation of Off-Target Effects: The Case of Practolol (C14H23ClN2O3)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Paradox of a "Cardioselective" Agent

Practolol (C14H23ClN2O3) was introduced in the 1970s as a first-generation β1-selective adrenergic receptor antagonist, primarily for the treatment of angina and cardiac arrhythmias.[1][2] Its development was a significant step forward from non-selective beta-blockers, promising to minimize side effects such as bronchoconstriction by selectively targeting β1 receptors in the heart over β2 receptors in the lungs.[3] However, long-term clinical use revealed a severe and unique constellation of adverse effects, termed the "oculomucocutaneous syndrome," which ultimately led to its withdrawal from the market.[1][4] This guide delves into the on- and off-target pharmacology of Practolol, offering a comparative analysis with subsequent, safer β1-selective blockers and providing the experimental frameworks necessary to conduct such an investigation.

On-Target Mechanism of Action: β1-Adrenergic Receptor Blockade

Practolol, like other beta-blockers, competitively inhibits the binding of catecholamines such as epinephrine and norepinephrine to β-adrenergic receptors.[2][5] This antagonism at β1 receptors in cardiac tissue results in decreased heart rate, reduced cardiac output, and lower blood pressure.[5][6] The intended therapeutic benefit of Practolol stemmed from its relative selectivity for β1 over β2 receptors.

cluster_Cardiomyocyte Cardiomyocyte Practolol Practolol (C14H23ClN2O3) Beta1_Receptor β1-Adrenergic Receptor Practolol->Beta1_Receptor Blocks AC Adenylate Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Contraction Ca_Influx->Contraction Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->Beta1_Receptor Activates caption On-Target Pathway of Practolol

Caption: On-Target Pathway of Practolol.

The Unforeseen Off-Target Effects: Oculomucocutaneous Syndrome

The withdrawal of Practolol was necessitated by a delayed-onset, multi-system disorder known as the oculomucocutaneous syndrome.[1][4] This syndrome encompassed a range of debilitating symptoms, including:

  • Ocular: Keratoconjunctivitis sicca (dry eyes), conjunctival scarring, and fibrosis.

  • Mucous Membrane: Oral and nasal ulceration.

  • Cutaneous: A variety of skin rashes, including a psoriasiform eruption.

  • Serosal: Sclerosing peritonitis and pleurisy.

The leading hypothesis for the cause of this syndrome is an autoimmune reaction triggered by Practolol or its metabolites.[5] Evidence suggests that antibodies may be formed against a metabolite of practolol, leading to an immune attack on various epithelial tissues.[7][8][9] This highlights a critical lesson in drug development: off-target effects are not limited to unintended interactions with other receptors but can also involve complex immunological responses.

cluster_Immune_Response Proposed Off-Target Immunological Cascade Practolol Practolol Metabolite Reactive Metabolite Practolol->Metabolite Metabolism Protein_Adduct Tissue Protein Adduct Metabolite->Protein_Adduct Haptenization APC Antigen Presenting Cell (e.g., Dendritic Cell) Protein_Adduct->APC Uptake & Processing T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Auto-Antibodies B_Cell->Antibodies Differentiation & Production Epithelial_Damage Epithelial Tissue Damage (Ocular, Cutaneous, Serosal) Antibodies->Epithelial_Damage Binds to self-antigens caption Hypothesized Off-Target Pathway

Caption: Hypothesized Off-Target Pathway.

Comparative Analysis with Safer Alternatives

The adverse effects of Practolol spurred the development of newer, safer cardioselective beta-blockers, such as Metoprolol and Atenolol.[3] A key differentiator lies in their chemical structure and metabolic pathways, which are believed to circumvent the formation of the reactive metabolites implicated in Practolol's toxicity. A quantitative comparison of their on- and off-target receptor binding profiles is crucial for understanding their relative safety.

Table 1: Comparative Receptor Binding Affinity of Beta-Blockers

Compoundβ1 Receptor Affinity (pKi)β2 Receptor Affinity (pKi)β1/β2 Selectivity RatioReference
Practolol ~6.1~4.7~25
Metoprolol ~7.26~5.6~45
Atenolol ~6.41~5.09~21

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values (Ki(β2)/Ki(β1)). Data is compiled from multiple sources and should be interpreted with consideration for potential inter-study variability.

Table 2: Comparative Functional Potency of Beta-Blockers

Compoundβ1 Receptor Functional Antagonism (pIC50)β2 Receptor Functional Antagonism (pIC50)Reference
Practolol Moderate ISAWeak Antagonism
Metoprolol 7.45.8[1]
Atenolol 6.85.3[1]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher pIC50 indicates greater potency. Practolol exhibits partial agonist activity (Intrinsic Sympathomimetic Activity - ISA), which distinguishes it from pure antagonists like Metoprolol and Atenolol.

Experimental Protocols for Off-Target Investigation

To ensure the scientific integrity of any investigation into off-target effects, robust and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the selectivity and functional activity of beta-blockers.

Radioligand Binding Assay for Receptor Selectivity

This assay directly measures the binding affinity of a test compound for a specific receptor subtype.

cluster_Workflow Radioligand Binding Assay Workflow Membrane_Prep Prepare cell membranes expressing β1 or β2 receptors Incubation Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of test compound Membrane_Prep->Incubation Filtration Rapidly filter the mixture to separate bound from free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Plot data and calculate IC50 and Ki values Scintillation->Analysis caption Binding Assay Workflow

Caption: Binding Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

    • Add the test compound (e.g., Practolol, Metoprolol, or Atenolol) in a series of increasing concentrations.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand like propranolol).

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filter mat and measure the radioactivity of each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Agonist/Antagonist Activity

This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger, cyclic AMP (cAMP).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cell lines expressing the target receptor (β1 or β2).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of the test antagonist (e.g., Practolol) for a defined period.

    • Add a fixed concentration of a known β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.

    • Incubate for a specified time to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Conclusion and Future Directions

The case of Practolol remains a cornerstone in the education of pharmacologists and drug safety professionals. It underscores that even with a seemingly selective on-target mechanism, the potential for severe, off-target, and idiosyncratic adverse reactions must be rigorously investigated. The development of safer alternatives like Metoprolol and Atenolol demonstrates the successful application of comparative pharmacology to mitigate drug-induced toxicity.

For researchers today, the lessons from Practolol are more relevant than ever. The advent of high-throughput screening and in silico modeling provides powerful tools for early-stage off-target liability prediction. However, these must be complemented by robust in vitro and in vivo experimental validation. A thorough understanding of a compound's metabolic profile and the potential for immune system activation is paramount to preventing the recurrence of such severe adverse drug reactions.

References

  • Amos, H. E., Lake, B. G., & Artis, J. (1978). Possible role of antibody specific for a practolol metabolite in the pathogenesis of oculomucocutaneous syndrome. British medical journal, 1(6110), 402–404.
  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322.
  • Frishman, W. H. (2007). A historical perspective on the development of β-adrenergic blockers. The Journal of Clinical Hypertension, 9(5 Suppl 2), 19–27.
  • Wright, P. (1975). Untoward effects associated with practolol administration: oculomucocutaneous syndrome. British Medical Journal, 1(5958), 595–598.
  • Raftery, E. B., & Denman, A. M. (1973). Systemic lupus erythematosus syndrome induced by practolol. British medical journal, 2(5864), 452–455.
  • Amos, H. E. (1979). Immunological aspects of practolol toxicity. International journal of immunopharmacology, 1(1), 9–14.
  • Oliver, E., et al. (2019). β-Adrenoceptor affinities, potencies and efficacies of common β-blockers. Naunyn-Schmiedeberg's archives of pharmacology, 392(1), 119–130.
  • PubChem. (n.d.). Practolol. Retrieved from [Link]

  • Gottlieb, S. S., et al. (2001). Comparative effects of three beta blockers (atenolol, metoprolol, and propranolol) on survival after acute myocardial infarction. The American journal of cardiology, 87(7), 824–827.
  • Aellig, W. H. (1978). A comparative study of three beta 1-adrenoreceptor blocking drugs with different degree of intrinsic stimulating activity (metoprolol, practolol and H 87/07) in patients with angina pectoris. Annals of clinical research, 10(4), 185–190.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from a relevant scientific supplier or methodology journal.
  • PathWhiz. (n.d.). Practolol Action Pathway. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Oculomucocutaneous Syndrome Induced by Practolol.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). practolol. Retrieved from [Link]

  • Inxight Drugs. (n.d.). PRACTOLOL HYDROCHLORIDE. Retrieved from [Link]

  • Revvity. (n.d.). cAMP AlphaScreen assay. Retrieved from a relevant scientific supplier or methodology journal.
  • SingleCare. (2024). Metoprolol vs. atenolol.
  • University of Surrey. (2018). An investigation into possible mechanisms involved in the practolol induced oculomucocutaneous syndrome.
  • Wikipedia. (n.d.). Oculomucocutaneous syndrome. Retrieved from [Link]

  • PubMed. (2001). Comparative evaluation of cardioselectivity of metoprolol OROS and atenolol. Retrieved from [Link]

  • Sutherland, D. C., & Wilson, J. D. (1976). Practolol and the safety of other beta blockers. The New Zealand medical journal, 84(573), 282–285.
  • Ishizaki, T., & Frewin, D. B. (1974). Selective beta-1 Receptor Blockade With Oral Practolol in Man.
  • bioRxiv. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. Retrieved from [Link]

  • GoodRx. (2022). How Does Atenolol Compare to Metoprolol?.
  • FDA. (2019). Secondary pharmacology and off-target profiling.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling C14H23ClN2O3 (Lidocaine Hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling any chemical compound requires a foundational understanding of its properties and potential hazards. This guide provides essential, immediate safety and logistical information for the handling of C14H23ClN2O3, commonly known as Lidocaine Hydrochloride. Our objective is to move beyond a simple checklist, offering a procedural, in-depth guide that explains the causality behind each safety recommendation. By grounding our protocols in the well-established hierarchy of controls, we aim to provide a self-validating system for laboratory safety, ensuring that you and your team can work with confidence and precision.

Understanding the Compound: Hazards of Lidocaine Hydrochloride

Lidocaine Hydrochloride (CAS No: 6108-05-0) is classified as toxic if swallowed and can cause skin, eye, and respiratory irritation.[1] Direct contact may also lead to a tingling or numbing sensation known as paraesthesia.[2] Therefore, a multi-faceted approach to safety, beginning with the most effective control measures, is paramount.

The Hierarchy of Controls: A Foundational Safety Strategy

The most effective method for mitigating risk is not simply to rely on Personal Protective Equipment (PPE), but to follow the "Hierarchy of Controls." This framework prioritizes control methods from most to least effective. PPE, while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for C14H23ClN2O3 cluster_1 Examples for Lidocaine Hydrochloride Elimination Elimination Substitution Substitution Elim_Desc Not applicable in drug development Elimination->Elim_Desc Engineering Engineering Controls Sub_Desc Not applicable for specific compound research Substitution->Sub_Desc Administrative Administrative Controls Eng_Desc Chemical Fume Hood Ventilated Balance Enclosure Engineering->Eng_Desc PPE Personal Protective Equipment (PPE) Admin_Desc Standard Operating Procedures (SOPs) Chemical Hygiene Plan Safety Data Sheet (SDS) Accessibility Administrative->Admin_Desc PPE_Desc Gloves, Goggles, Lab Coat, Respirator (Detailed in Section 3) PPE->PPE_Desc

Caption: The Hierarchy of Controls prioritizes safety measures for handling Lidocaine HCl.

  • Elimination and Substitution: In the context of drug development and research, eliminating or substituting the specific molecule C14H23ClN2O3 is generally not feasible.

  • Engineering Controls: This is the first and most critical line of active defense. When handling Lidocaine Hydrochloride powder, all work should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[3] This prevents the generation of airborne dust that can be inhaled.[2]

  • Administrative Controls: Your institution's Chemical Hygiene Plan and specific Standard Operating Procedures (SOPs) for handling this compound are crucial. Ensure all personnel have read and understood the Safety Data Sheet (SDS) before beginning work. Do not eat, drink, or smoke in the laboratory.[3][4]

Personal Protective Equipment (PPE): Your Final Line of Defense

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier between you and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection

Absorption through the skin is a potential route of exposure. Therefore, selecting the correct gloves is critical.

  • Glove Type: Nitrile gloves are recommended.[5] Always check the manufacturer's specifications for chemical compatibility and breakthrough times. For tasks with a higher risk of splash or when handling larger quantities, consider double-gloving.[4][6]

  • Inspection: Before every use, inspect gloves for any signs of degradation, such as discoloration, pinholes, or tears.

  • Donning and Doffing: Use proper technique to avoid contaminating your skin.

Experimental Protocol: Proper Glove Removal

  • Grasp the outside of one glove at the wrist with your other gloved hand.

  • Peel the glove away from your body, turning it inside out.

  • Hold the removed glove in your still-gloved hand.

  • Slide two fingers of your ungloved hand under the wrist of the remaining glove.

  • Peel the second glove off from the inside, creating a "bag" for both gloves.

  • Dispose of the gloves in the appropriate chemical waste container.[7]

Eye and Face Protection

Lidocaine Hydrochloride can cause serious eye irritation.[1]

  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[2][6]

  • High-Risk Operations: When handling the powder form, where dust can be generated, or when there is a risk of splashing, chemical splash goggles should be worn.[4][6] For tasks involving larger quantities or a significant potential for direct contact with aerosols, a full face shield should be worn in addition to goggles.[4][6]

Protective Clothing
  • A standard laboratory coat should be worn at all times and should be fully buttoned.[4][6]

  • For tasks with a higher potential for contamination, additional garments such as sleevelets or disposable suits may be necessary to prevent skin exposure.[4][6]

  • Do not wear laboratory coats outside of the lab to prevent cross-contamination.

Respiratory Protection

Inhalation of Lidocaine Hydrochloride dust can cause respiratory irritation.[1]

  • With Engineering Controls: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[7][8]

  • Without Engineering Controls: If handling the powder outside of a fume hood or if dust generation is unavoidable, respiratory protection is mandatory. A NIOSH-approved respirator, such as an N95 dust mask or a full-face respirator with a P3 filter, should be used.[2][9] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA 29 CFR 1910.134.

Table 1: Summary of PPE for Lidocaine Hydrochloride

Protection TypeMinimum RequirementHigh-Risk Operations (e.g., handling powder, splash risk)
Hand Single pair of nitrile glovesDouble-gloving with nitrile gloves
Eye/Face Safety glasses with side shieldsChemical splash goggles and/or a full face shield
Body Lab coatLab coat with additional protective garments (e.g., sleevelets)
Respiratory Not required with proper engineering controlsNIOSH-approved respirator (e.g., N95 or P3 filter)

Operational and Disposal Plan

A comprehensive safety plan extends beyond wearing PPE to include the entire workflow, from preparation to disposal.

Pre-Operational Checklist
  • Verify that the chemical fume hood or other ventilation system is functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[3][4]

  • Inspect all PPE for defects before donning.

  • Confirm the location of the appropriate chemical waste container.

Step-by-Step Handling Procedure (Example: Preparing a Solution)
  • Don all required PPE as determined by your risk assessment.

  • Perform all manipulations of solid Lidocaine Hydrochloride within a chemical fume hood.

  • Use a spatula to carefully weigh the desired amount of powder onto weighing paper or into a container. Minimize any dust generation.[2][3]

  • Slowly add the powder to the solvent, stirring gently to avoid splashing.

  • Once the solution is prepared, cap the container securely.

  • Decontaminate the work surface with an appropriate cleaning agent.

Disposal Plan
  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be disposed of as hazardous waste.[10] Do not discard them in the regular trash.

  • Chemical Waste: Dispose of unused Lidocaine Hydrochloride and its solutions in accordance with all local, state, and federal regulations.[3][6] Do not pour chemical waste down the drain.[6][11]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[6]

Emergency Procedures: In Case of Exposure

In the event of an accidental exposure, immediate and correct action is critical. Always have the SDS readily available for emergency responders.[3]

  • Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][11] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air.[3][7] If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth thoroughly with water.[3][4] Seek immediate medical attention.[3]

References

  • Merck. (2025, December 13).
  • AK Scientific, Inc.
  • AstraZeneca Australia. (2014, April 15).
  • Henry Schein. (2019, January 4).
  • Pfizer. (2012, December 7).
  • Safety D
  • Spectrum Chemical. (2021, March 16).
  • Merck.com. (2025, December 13).
  • Armas Pharmaceuticals. SAFETY DATA SHEET Lidocaine Hydrochloride Jelly, USP 2%.
  • Santa Cruz Biotechnology.
  • Pharmacopoeia. (2013, November 22).
  • LGC. (2024, May 16). LGCFOR0102.
  • Sigma-Aldrich.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。